molecular formula C12H16BNO2 B1586348 9-Julolidine boronic acid CAS No. 391248-18-3

9-Julolidine boronic acid

Cat. No.: B1586348
CAS No.: 391248-18-3
M. Wt: 217.07 g/mol
InChI Key: SYBWUXYYINOPAC-UHFFFAOYSA-N
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Description

9-Julolidine boronic acid (CAS 391248-18-3) is a high-purity boronic acid derivative supplied with a minimum purity of 95% . This compound, with the molecular formula C12H16BNO2 and a molecular weight of 217.07-217.08 g/mol, is a solid at room temperature . It serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to create complex biaryl structures . Its significant research value lies in the unique julolidine moiety, a rigid, electron-donating structure that enhances the photophysical properties of molecules. This makes this compound a critical precursor in the design and synthesis of advanced fluorescent probes and molecular sensors . Researchers utilize derivatives of this compound as molecular rotors to probe microviscosity in biological environments and to develop selective chemosensors for detecting diols, such as sugars and catechols (e.g., dopamine), leveraging the well-established mechanism of boronic acid binding with 1,2- or 1,3-diols to form reversible boronate esters . This reversible interaction is also exploited in the development of boronic acid-based polymers for potential biomedical applications, including drug delivery and glucose sensing . Handling and Safety: This compound requires careful handling. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylboronic acid
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InChI

InChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBWUXYYINOPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374819
Record name 9-julolidine boronic acid
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Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-18-3
Record name B-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid
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Record name 9-julolidine boronic acid
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Record name 4-Julolidine boronic acid
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Foundational & Exploratory

A Technical Guide to the Photophysical Properties of 9-Julolidine Boronic Acid: A Versatile Fluorophore for Chemical Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

9-Julolidine boronic acid is a fascinating molecule that merges the potent fluorescence of the julolidine scaffold with the versatile chemical reactivity of the boronic acid moiety. This unique combination makes it a powerful tool in the development of fluorescent sensors, particularly for biologically relevant molecules like saccharides. This guide provides an in-depth exploration of the core photophysical principles governing its function, its environmental sensitivity, and the methodologies used for its characterization. We delve into the causality behind its spectral behavior, offering both theoretical grounding and practical, field-proven protocols for researchers, chemists, and drug development professionals.

Introduction: The Anatomy of a Sensor

The efficacy of this compound as a fluorescent probe stems from the synergistic interplay between its two key structural components: the julolidine core and the boronic acid group.

  • The Julolidine Core: Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a rigid, N-heterocyclic aromatic compound renowned for its strong fluorescence and high quantum yield.[1] Its rigidified structure minimizes non-radiative decay pathways that can occur through molecular vibrations or rotations, thereby enhancing its emissive properties.[1] This makes it an excellent fluorophore, or light-emitting unit, for a sensor.

  • The Boronic Acid Group: Boronic acids (R-B(OH)₂) are Lewis acids capable of forming reversible covalent bonds with compounds containing cis-diol functionalities (adjacent hydroxyl groups).[2][3] This specific reactivity is the cornerstone of its utility in molecular recognition, as many biologically important molecules, most notably saccharides (sugars), possess this structural feature.[3][4]

By tethering the boronic acid "receptor" to the julolidine "fluorophore," a system is created where the binding of a target analyte to the receptor modulates the emission properties of the fluorophore. This change in fluorescence serves as a detectable signal.

Caption: Molecular Structure of this compound.

Core Photophysical Characteristics

The interaction of a molecule with light is defined by its photophysical properties. Understanding these characteristics is fundamental to harnessing this compound as a functional probe.

Electronic Absorption and Emission

Like all fluorophores, the process begins with the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). It then relaxes back to the ground state, releasing the excess energy, in part, as an emitted photon (fluorescence).

  • Absorption (Excitation): Julolidine and its derivatives typically exhibit strong absorption in the UV to visible region of the electromagnetic spectrum.[5] The exact absorption maximum (λ_abs) is influenced by the solvent environment and any substituents on the aromatic ring.

  • Emission (Fluorescence): Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state before emitting a photon to return to the S₀ state. This emitted light is of lower energy (longer wavelength) than the absorbed light. For instance, a related compound, 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ), has an excitation maximum at 433 nm and an emission maximum at 500 nm in a buffered solution.[6]

The difference between the peak absorption and emission wavelengths is known as the Stokes Shift . A large Stokes shift is often a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio by making it easier to separate the emitted fluorescence from the scattered excitation light.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence (Emission) S1->S1 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating electronic absorption and fluorescence.

Quantum Yield and Fluorescence Lifetime

Two critical parameters quantify the efficiency and temporal nature of the fluorescence process:

  • Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] A higher quantum yield indicates a brighter fluorophore. Julolidine derivatives are known for their high quantum yields due to their rigid structure.[1] The quantum yield is highly sensitive to the molecule's environment and can change significantly upon analyte binding, a phenomenon that is often exploited for "turn-on" or "turn-off" sensing.[8][9]

  • Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.[10] It is an intrinsic property of a fluorophore and is typically on the nanosecond scale.[10] Lifetime measurements can provide additional information about the fluorophore's environment and its interactions with other molecules, often independent of its concentration.

PropertySymbolDescriptionTypical Range (Julolidine Derivatives)
Molar AbsorptivityεMeasure of how strongly the molecule absorbs light at a given wavelength.10⁴ - 10⁵ M⁻¹cm⁻¹
Fluorescence Quantum YieldΦ_FEfficiency of photon emission after absorption.[7]0.1 - 0.9
Fluorescence LifetimeτAverage time spent in the excited state.[10]1 - 10 nanoseconds

Table 1: Key Quantitative Photophysical Parameters.

Environmental and Analyte Sensitivity

The true power of this compound lies in the modulation of its photophysical properties by its surroundings and, most importantly, by the binding of target analytes.

pH Sensitivity

The boronic acid group is a Lewis acid with a pKa typically around 9.[2] However, upon complexation with diols, the boron center becomes more electron-rich, transitioning from a neutral trigonal planar geometry to a negatively charged tetrahedral boronate ester. This change in acidity (pKa shift to ~7) and structure is fundamental to its sensing mechanism.[2] The fluorescence of the julolidine core can be sensitive to these pH-dependent and binding-induced changes in the electronic nature of the boronic acid substituent.[11][12]

Saccharide Binding Mechanism

The primary application of arylboronic acids is in the detection of saccharides.[3][13][14] The boronic acid reversibly binds to the cis-diol groups present in sugars to form a five- or six-membered cyclic boronate ester.[15] This binding event has several consequences that can alter the fluorescence output:

  • Change in Electronic Properties: The formation of the boronate ester alters the electron-donating or -withdrawing character of the substituent, which in turn affects the energy levels of the julolidine fluorophore.

  • Structural Changes: Binding can alter the conformation and rigidity of the molecule, potentially impacting non-radiative decay rates.

  • Intramolecular Charge Transfer (ICT): In many donor-π-acceptor fluorophores, the binding event can modulate an ICT state, leading to significant shifts in the emission wavelength or intensity.

This mechanism allows for the selective detection of different saccharides, as the stability of the formed boronate ester complex varies depending on the structure and stereochemistry of the sugar.[12][16]

Saccharide_Binding cluster_0 Free Sensor cluster_1 Analyte cluster_2 Bound Complex Sensor Julolidine-B(OH)₂ (Trigonal Planar) Complex Julolidine-Boronate Ester (Tetrahedral, Fluorescent Change) Sensor->Complex + Saccharide - 2H₂O Saccharide Saccharide (cis-diol) Complex->Sensor - Saccharide + 2H₂O

Caption: Reversible covalent binding of a saccharide to the boronic acid moiety.

Experimental Protocols

Accurate characterization of photophysical properties requires standardized and carefully executed experimental procedures.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity (ε) of this compound.

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO, Ethanol) to prepare a concentrated stock solution (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., phosphate buffer, pH 7.4). Final concentrations should typically be in the low micromolar range (1-10 µM).

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the final solvent as the blank reference. Set the scan range (e.g., 250-600 nm).

  • Data Acquisition: Record the absorbance spectra for each concentration. The absorbance at the peak maximum (A_max) should ideally be between 0.1 and 1.0 for highest accuracy.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). Plot absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of this plot is the molar absorptivity (ε).

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

  • Sample Preparation: Prepare a dilute solution (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects) in a 1 cm pathlength quartz cuvette.

  • Recording the Emission Spectrum:

    • Set the excitation wavelength to the λ_max determined from the absorption spectrum.

    • Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 450-700 nm).

    • The resulting spectrum will show the fluorescence intensity versus wavelength, with the peak at λ_em.

  • Recording the Excitation Spectrum:

    • Set the emission monochromator to the λ_em determined above.

    • Scan the excitation monochromator over a range that covers the absorption band (e.g., 300-500 nm).

    • The resulting excitation spectrum should be similar in shape to the absorption spectrum if only a single fluorescent species is present.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To determine the Φ_F of this compound relative to a known standard.

Principle: This comparative method, often called the Williams et al. method, relates the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield under identical conditions.[7]

Quantum_Yield_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare 5-6 dilutions of Test Sample C Ensure Absorbance < 0.1 A->C B Prepare 5-6 dilutions of Standard (e.g., Quinine Sulfate) B->C D Record Absorbance at Excitation Wavelength (λ_ex) C->D E Record Fluorescence Emission Spectrum (Excite at λ_ex) D->E F Calculate Integrated Fluorescence Intensity (I) E->F G Plot 'I' vs. Absorbance for Test and Standard F->G H Determine Gradients (Grad) G->H I Calculate Quantum Yield using the formula H->I

Caption: Workflow for determining relative fluorescence quantum yield.

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Prepare Solutions: Prepare a series of 5-6 dilutions for both the test sample and the standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to get the integrated fluorescence intensity (I).

    • Plot integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear.

    • Determine the gradient (Grad) of each line.

    • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

    Where Φ_ST is the quantum yield of the standard, Grad refers to the gradients from the plots, and n is the refractive index of the respective solvents.

Conclusion

This compound is a meticulously designed molecule that exemplifies the principles of modern fluorescent sensor design. Its bright, stable fluorescence, derived from the rigid julolidine core, provides a robust signal that can be effectively modulated by the specific, reversible covalent interactions of its boronic acid group with diol-containing analytes. A thorough understanding of its fundamental photophysical properties—absorption, emission, quantum yield, and lifetime—and how they respond to environmental factors like pH and analyte binding, is paramount for its successful application in chemical biology, diagnostics, and materials science. The protocols outlined herein provide a validated framework for the reliable characterization of this and similar molecular probes.

References

  • Detecting specific saccharides via a single indicator - PMC - NIH. (2011-06-06).
  • Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. (2023-08-24).
  • Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure - ResearchGate.
  • This compound 391248-18-3 wiki - Guidechem.
  • Synthesis of 9-Julolidine Carboxaldehyde - PrepChem.com.
  • Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing).
  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.
  • Boronic acid - Wikipedia.
  • This compound | CAS#:391248-18-3 | Chemsrc. (2025-09-22).
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014-10-18).
  • Molecular Boronic Acid-Based Saccharide Sensors - PMC - NIH.
  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis - MDPI.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014-10-18).
  • 9-(2-Carboxy-2-cyanovinyl)julolidine BioReagent, fluorescence, = 97.0 HPLC 142978-18-5.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH.
  • Electronic absorption spectra of some julolidine (2,3,6,7-tetrahydro-1H, 5H-benzo[ij]quinolizine) analogues of 4-dimethylaminoazobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Selective Boronic Acid Fluorescent Sensors for Saccharide Detection - the University of Bath's research portal.
  • This compound - Wikidata. (2025-11-05).
  • Fluorescence Lifetime Measurements and Biological Imaging - PMC - PubMed Central - NIH.
  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis - ResearchGate. (2025-07-14).
  • A Guide to Recording Fluorescence Quantum Yields - HORIBA.

Sources

synthesis and characterization of 9-Julolidine boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 9-Julolidine Boronic Acid

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a valuable building block in organic synthesis and materials science. The inherent fluorescence of the julolidine core, combined with the versatile reactivity of the boronic acid moiety, makes this compound a significant precursor for developing fluorescent sensors, bioimaging agents, and complex molecular architectures via cross-coupling reactions.[1][2][3]

Strategic Overview: The "Why" Behind the Synthesis

The synthesis of an aryl boronic acid from its parent arene is a cornerstone transformation in modern organic chemistry. The chosen strategy hinges on the creation of a nucleophilic carbon center on the aromatic ring, which can then attack an electrophilic boron source. For julolidine, the C-9 position is electronically activated by the two donating nitrogen atoms, making it the most susceptible site for electrophilic aromatic substitution and, consequently, for deprotonation by a strong base.

The chosen method is a direct C-H activation via lithiation, followed by borylation. This approach is favored for its efficiency and atom economy, directly converting a C-H bond to a C-B bond.

The Lithiation-Borylation Pathway

The core of the synthesis involves two critical steps:

  • Directed Deprotonation (Lithiation): A potent organolithium base, such as tert-butyllithium, selectively removes a proton from the C-9 position of the julolidine ring. This generates a highly reactive aryl lithium intermediate. The choice of a strong, non-nucleophilic base at cryogenic temperatures is paramount to ensure regioselectivity and prevent unwanted side reactions.[4][5]

  • Electrophilic Quench (Borylation): The nucleophilic aryl lithium species attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate boronate complex.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.

Julolidine Julolidine ArylLithium 9-Julolidinyl Lithium (Intermediate) Julolidine->ArylLithium 1. t-BuLi, THF -78 °C BoronateEster Boronate Ester (Intermediate) ArylLithium->BoronateEster 2. B(O-iPr)₃ FinalProduct This compound BoronateEster->FinalProduct 3. Aq. HCl

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with checkpoints and purification steps ensuring the integrity of the final product. The utmost caution must be exercised when handling pyrophoric organolithium reagents.[6][7]

Mandatory Safety Precautions

Working with organolithium reagents like t-BuLi is inherently hazardous due to their pyrophoric nature, igniting spontaneously on contact with air or moisture.[4][8]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are mandatory.[7] Use of nitrile gloves under neoprene or Viton gloves is recommended for handling pyrophoric chemicals.[6]

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (dry nitrogen or argon) using either a Schlenk line or a glovebox.[4][8]

  • Glassware and Solvents: All glassware must be rigorously dried in an oven (e.g., 120 °C for several hours) and cooled under an inert gas stream.[9] Anhydrous solvents are essential.[9]

  • Never Work Alone: Always ensure a colleague is aware of the experiment and is nearby in case of an emergency.[7][9]

Step-by-Step Synthesis
  • Reaction Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Julolidine (1.73 g, 10.0 mmol). Seal the flask with a septum, and purge with dry nitrogen for 15 minutes.

  • Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) via cannula or a dry syringe. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Maintain this temperature for the duration of the lithiation and borylation steps.

  • Lithiation: Slowly add tert-butyllithium (1.7 M in pentane, 6.5 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 2 hours. Causality Note: The excess of t-BuLi ensures complete deprotonation. The low temperature is critical to prevent decomposition of the formed aryl lithium species and side reactions with the solvent.

  • Borylation: To the reaction mixture, add triisopropyl borate (3.5 mL, 15.0 mmol, 1.5 equivalents) dropwise via syringe. The reaction is often exothermic; maintain the temperature at -78 °C during the addition.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

  • Hydrolysis: Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour. Causality Note: The acidic workup is essential to hydrolyze the boronate ester intermediate to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude solid is often purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) or by column chromatography on silica gel to yield this compound as a solid.

Comprehensive Characterization: Validating Structure and Purity

A multi-technique approach is required to unambiguously confirm the identity and purity of the synthesized this compound. The data presented in the table below represents expected values for a pure sample.

cluster_0 Spectroscopic Analysis cluster_1 Physical & Analytical NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) IR FT-IR Spectroscopy MS Mass Spectrometry MP Melting Point EA Elemental Analysis Product Purified This compound Product->NMR Product->IR Product->MS Product->MP Product->EA

Sources

An In-depth Technical Guide to 9-Julolidine Boronic Acid: Structure, Properties, and Applications as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

9-Julolidine boronic acid is a versatile N-heterocyclic organoboron compound that has garnered significant interest for its dual utility as a potent fluorescent reporter and a valuable building block in synthetic chemistry. Its unique molecular architecture, which fuses a rigid, electron-rich julolidine core with a reactive boronic acid moiety, imparts distinct photophysical properties that are highly sensitive to the local chemical environment. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, and a field-proven synthetic methodology. The primary focus is on its application as a chemoselective fluorescent probe for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). We will explore the underlying sensing mechanism, provide detailed experimental protocols for its use, and discuss the causality behind key experimental choices, offering researchers and drug development professionals a practical and in-depth resource.

Molecular Structure and Physicochemical Properties

The efficacy of this compound stems directly from its unique electronic and structural characteristics. The molecule can be deconstructed into two key functional domains: the julolidine fluorophore and the boronic acid reactive site.

  • The Julolidine Core: This tricyclic amine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a powerful electron-donating group. Its planar, rigid structure minimizes non-radiative decay pathways upon photoexcitation, leading to inherently bright fluorescence. The lone pair of electrons on the nitrogen atom is effectively delocalized into the aromatic system, creating a strong intramolecular charge-transfer (ICT) character, which is fundamental to its sensing capabilities.

  • The Boronic Acid Moiety: The -B(OH)₂ group at the 9-position acts as both a modest electron-withdrawing group (modulating the fluorescence of the julolidine core) and, more importantly, as a specific reaction site. Boronic acids are known to engage in chemoselective and rapid oxidative cleavage in the presence of certain reactive oxygen species.[1][2]

This combination results in a probe that is "switched off" or exhibits baseline fluorescence in its native state, but undergoes a dramatic change in its electronic structure and, consequently, its fluorescence output upon reaction with its target analyte.

G cluster_0 Synthesis Workflow start 9-Bromojulolidine (Starting Material) reagents Bis(pinacolato)diboron (B₂pin₂) PdCl₂(dppf) Catalyst KOAc (Base) Solvent (e.g., Dioxane) start->reagents reaction Miyaura Borylation Reaction (Heat, Inert Atmosphere) start->reaction reagents->reaction intermediate This compound Pinacol Ester reaction->intermediate purification Workup & Purification (Silica Gel Chromatography) intermediate->purification deprotection Hydrolysis / Deprotection (e.g., Acidic Conditions) product This compound (Final Product) deprotection->product purification->deprotection G cluster_1 Detection Mechanism probe This compound (Low Fluorescence) intermediate Boronate-Peroxide Adduct (Transient Intermediate) probe->intermediate + H₂O₂ (Coordination) analyte H₂O₂ hydrolysis Rapid Hydrolysis intermediate->hydrolysis 1,2-Aryl Migration product 9-Hydroxyjulolidine (High Fluorescence) hydrolysis->product byproduct Boric Acid hydrolysis->byproduct

References

An In-depth Technical Guide to the Fluorescence Mechanism in 9-Julolidine Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the core photophysical mechanisms governing the fluorescence of 9-Julolidine boronic acid derivatives. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights into the design, characterization, and application of these versatile fluorescent probes.

Introduction: The Convergence of Recognition and Reporting

Fluorescent molecular probes represent a cornerstone of modern chemical biology and diagnostics. Their power lies in the elegant coupling of a recognition event to a measurable optical signal. This compound derivatives have emerged as a particularly compelling class of these probes. This is due to the synergistic combination of the julolidine moiety, a robust and potent fluorophore, with the boronic acid group, a versatile recognition element renowned for its ability to reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides.[1][2]

This guide will deconstruct the intricate interplay between these two components, focusing on the primary mechanisms of fluorescence modulation: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). We will explore the causality behind experimental design for characterizing these systems and provide actionable protocols for their validation.

Chapter 1: Deconstructing the Key Players

The Fluorophore Core: 9-Julolidine

Julolidine is a heterocyclic aromatic amine characterized by a rigid, planar structure and a strong electron-donating nitrogen atom.[3] This structural rigidity is crucial as it minimizes non-radiative decay pathways that can occur through molecular vibrations and rotations, thus contributing to higher fluorescence quantum yields.[4]

The key photophysical characteristics of the julolidine scaffold include:

  • Strong Electron-Donating Nature: The nitrogen lone pair is well-integrated into the aromatic π-system, making julolidine an excellent electron donor in its excited state.[3][5]

  • High Fluorescence Quantum Yield: The constrained structure reduces energy loss through vibrational relaxation, leading to bright fluorescence emission.[3]

  • Environmental Sensitivity: The fluorescence of julolidine derivatives can be highly sensitive to the polarity of their local environment, a characteristic stemming from a significant change in dipole moment upon photoexcitation, which is the hallmark of Intramolecular Charge Transfer (ICT).[6][7]

The Recognition and Quenching Unit: Boronic Acid

The boronic acid group (-B(OH)₂) is an electron-deficient Lewis acid.[8] This electronic nature is central to its dual role in these probes:

  • Analyte Recognition: Boronic acids are well-known for their ability to form reversible covalent bonds with diols, creating five- or six-membered cyclic boronate esters.[9][10] This specific interaction is the foundation for their use in saccharide sensing.

  • Fluorescence Modulation: The empty p-orbital on the boron atom makes the boronic acid moiety an effective electron acceptor.[8] This property allows it to act as a "quencher" for the excited julolidine fluorophore through a Photoinduced Electron Transfer (PET) mechanism.[1]

Chapter 2: The Core Mechanism of Fluorescence Modulation

The fluorescence of a this compound derivative is not static; it is a dynamic process controlled by the electronic communication between the julolidine fluorophore and the boronic acid receptor.

Photoinduced Electron Transfer (PET): The "Off-On" Switch

PET is the primary mechanism responsible for the "turn-on" fluorescence response often observed in these sensors.[11][12] The process can be understood as a competition between fluorescence emission and a non-radiative de-excitation pathway.

The system is typically designed based on the "fluorophore-spacer-receptor" model.[13]

  • In the "Off" State (No Analyte):

    • The julolidine fluorophore absorbs a photon and is promoted to an excited electronic state (S₁).

    • Before the excited electron can relax to the ground state (S₀) by emitting a photon (fluorescence), it is transferred to the electron-deficient boronic acid group.

    • This electron transfer creates a charge-separated state that de-excites non-radiatively (e.g., as heat), thus quenching the fluorescence. The process is thermodynamically favorable because the Highest Occupied Molecular Orbital (HOMO) of the julolidine donor is higher in energy than the Lowest Unoccupied Molecular Orbital (LUMO) of the boronic acid acceptor.[12]

  • In the "On" State (Analyte Bound):

    • When a diol-containing analyte (e.g., glucose) binds to the boronic acid, a cyclic boronate ester is formed.

    • This binding event alters the electronic properties of the boron center, making it less electron-accepting. It effectively raises the energy level of its LUMO.

    • The electron transfer from the excited julolidine is now thermodynamically unfavorable. The PET pathway is inhibited.

    • With the quenching mechanism blocked, the excited fluorophore relaxes to the ground state via the emission of a photon, and fluorescence is restored or "turned on".[2]

PET_Mechanism cluster_off cluster_on Off Off State (No Analyte) State (No Analyte) Jul_G_Off Julolidine (S₀) Jul_E_Off Julolidine* (S₁) Jul_G_Off->Jul_E_Off Excitation (hν) BA_Off Boronic Acid (Acceptor) Jul_E_Off->BA_Off PET BA_Off->Jul_G_Off Non-Radiative Decay (Quenching) On On State (Analyte Bound) State (Analyte Bound) Jul_G_On Julolidine (S₀) Jul_E_On Julolidine* (S₁) Jul_G_On->Jul_E_On Excitation (hν) Jul_E_On->Jul_G_On Fluorescence (hν') BA_On Boronate Ester (PET Blocked) Analyte Analyte (e.g., Glucose) Analyte->BA_On Binding

Photoinduced Electron Transfer (PET) "Off-On" Mechanism.
Intramolecular Charge Transfer (ICT) and Solvatochromism

Upon excitation with light, the electron density in the julolidine moiety shifts from the nitrogen atom across the aromatic system. This creates an excited state with a much larger dipole moment than the ground state—a phenomenon known as Intramolecular Charge Transfer (ICT).[6][7]

This ICT character is the reason why the fluorescence of these probes is often highly sensitive to solvent polarity (solvatochromism).

  • In non-polar solvents: The high-energy, locally excited (LE) state is favored, often resulting in blue-shifted emission.

  • In polar solvents: Polar solvent molecules can arrange around the excited state probe, stabilizing the highly polar ICT state. This stabilization lowers the energy of the ICT state, resulting in a significant red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[6]

Understanding the ICT nature is critical for drug development and bio-imaging, as the polarity of a microenvironment (e.g., a protein binding pocket or a cell membrane) can be reported by the emission wavelength of the probe.[4]

Chapter 3: Experimental Validation and Characterization

A robust characterization of the fluorescence mechanism requires a multi-faceted approach. The protocols described here form a self-validating system to confirm the proposed PET and ICT mechanisms.

UV-Visible and Fluorescence Spectroscopy

This is the foundational analysis. A typical experiment involves titrating the probe solution with increasing concentrations of the target analyte (e.g., glucose) and recording the fluorescence spectrum after each addition.

Causality Behind Experimental Choices:

  • Choice of Buffer: For biological applications, experiments are conducted in physiologically relevant buffers (e.g., PBS at pH 7.4). The pH is critical as the Lewis acidity of the boronic acid and its affinity for diols are pH-dependent.[2]

  • Excitation Wavelength: The excitation wavelength is set at the absorption maximum (λ_max) of the probe to ensure maximal fluorescence signal.

  • Observation of an Isosbestic Point: In absorption spectra, the observation of an isosbestic point—a wavelength where the absorbance does not change upon addition of the analyte—is strong evidence for a clean conversion between two species (the free probe and the analyte-bound probe).

Protocol: Determination of Fluorescence Quantum Yield (Φ_F)

The quantum yield is a measure of the efficiency of the fluorescence process. A significant increase in Φ_F upon analyte binding provides strong evidence for the inhibition of a non-radiative decay pathway like PET. It is typically measured using a relative method with a well-characterized standard.

Step-by-Step Methodology:

  • Select a Standard: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample (in the desired solvent or buffer) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Rationale: Keeping absorbance below 0.1 minimizes inner filter effects, where emitted light is re-absorbed by other probe molecules.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, record the integrated fluorescence intensity across the entire emission spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_s and Grad_std are the gradients of the linear plots for the sample and standard, respectively.

    • n_s and n_std are the refractive indices of the sample and standard solvents, respectively.

Data Presentation: Photophysical Properties

Summarizing quantitative data in a structured table is crucial for comparing the performance of the probe in its "off" and "on" states.

Parameter Probe Alone ("Off" State) Probe + Analyte ("On" State) Reference
Absorption Max (λ_abs)~450 nm~450 nm[3]
Emission Max (λ_em)~520 nm~520 nm[3]
Fluorescence Quantum Yield (Φ)Low (~0.05)High (~0.55)[1][3]
Fluorescence Lifetime (τ)ShortLong-

Note: Specific values are representative and will vary depending on the exact molecular structure, solvent, and analyte.

Chapter 4: Conclusion and Future Outlook

The fluorescence of this compound derivatives is governed by a sophisticated interplay of Photoinduced Electron Transfer and Intramolecular Charge Transfer. The julolidine core provides a bright, environmentally sensitive fluorophore, while the boronic acid acts as a versatile recognition site and a PET-based modulator of the fluorescence signal. This combination allows for the rational design of "turn-on" fluorescent probes for a wide range of biologically relevant diol-containing molecules.

A thorough understanding of these core mechanisms, validated through rigorous experimental characterization, is paramount for the successful development of novel probes for applications ranging from high-throughput screening in drug discovery to real-time imaging of metabolites in living cells.[14] The principles and protocols outlined in this guide provide a robust framework for advancing this exciting field.

References

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  • Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking.ResearchGate. [URL: https://www.researchgate.
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  • Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels.research.chalmers.se. [URL: https://research.chalmers.
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  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy.SciSpace. [URL: https://typeset.io/papers/photoinduced-electron-transfer-pet-based-fluorescent-probes-2j22ybt79l]
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  • Photoinduced electron transfer – Knowledge and References.Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/medicine-and-healthcare/medical-technology-engineering/photoinduced-electron-transfer-kC-Y2V-z7v_s]
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  • Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes as a Platform for Detection of Acid/Base Vapors. ProQuest. [URL: https://www.proquest.com/openview/7060a8037302f2323a63b01a61c6b32c/1?pq-origsite=gscholar&cbl=2042159][13]

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  • Exploring the mechanism of fluorescence quenching in two biologically active boronic acid derivatives using Stern-Volmer kinetics.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Exploring-the-mechanism-of-fluorescence-quenching-Geethanjali-Nagaraja/650085a676b701255866b1a3e990b7956a640167]
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  • BgmXkkhZTmbgZ maX BgmkTfheXVneTk 6aTkZX-MkTglYXk LmTmX hY T CnehebWbgX−4gmakTVXgX 7hghk−4VVXimhk FheXVneX pbma 9XfmhlXVhgW LmbfneTmXW KTfTg LiXVmkhlVhir.AMiner. [URL: https://www.aminer.cn/pub/53e99802b7602d9703358055/bgmxkkhztmbgz-max-bgmktfhexvnetk-6atkzx-mktglyxk-lmtmx-hy-t-cnehebwbgx-4gmaktvxgx]
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solubility and stability of 9-Julolidine boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 9-Julolidine Boronic Acid in Organic Solvents

Introduction

This compound, with its rigid, electron-rich julolidine core, is a vital building block in modern organic synthesis and materials science.[1][2] Its unique structural and electronic properties make it a valuable precursor for creating advanced fluorescent dyes, nonlinear optical materials, and complex pharmaceutical intermediates through reactions like the Suzuki-Miyaura cross-coupling.[1][3] However, for researchers, scientists, and drug development professionals, the successful application of this reagent is fundamentally dependent on a thorough understanding of its behavior in solution. The choice of solvent dictates not only reaction kinetics and yield but also the compound's shelf-life and the ease of purification and formulation.

This technical guide serves as a comprehensive resource on the solubility and stability of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide consolidates established principles from the broader class of arylboronic acids to provide a robust predictive framework.[4][5] More importantly, it equips researchers with detailed, field-proven experimental protocols to empirically determine these critical parameters. By explaining the causality behind experimental choices and degradation pathways, this document aims to empower users to handle, store, and utilize this compound with maximum efficiency and confidence.

Physicochemical Properties of this compound

This compound is a solid compound whose properties are defined by the interplay between its polar boronic acid head and the larger, fused heterocyclic amine tail.[1][6] This amphiphilic character is central to its solubility behavior.[7]

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties of this compound

Property Value Source
CAS Number 391248-18-3 [1][6][8]
Molecular Formula C₁₂H₁₆BNO₂ [1][8]
Molecular Weight 217.08 g/mol [1][9]
Appearance White to light-red or brown solid [1][6]
Hydrogen Bond Donor Count 2 [6]
Hydrogen Bond Acceptor Count 3 [6]

| Topological Polar Surface Area | 43.7 Ų |[6] |

Solubility in Organic Solvents

A precise understanding of solubility is critical for everything from designing reaction mixtures to developing purification and formulation strategies. While quantitative data is sparse, a qualitative profile can be predicted based on the behavior of analogous arylboronic acids.

General Principles and Predicted Solubility Profile

Arylboronic acids are often amphiphilic, possessing a polar, hydrogen-bond-donating boronic acid group and a nonpolar aryl substituent.[7] Their solubility is thus a function of the solvent's ability to interact with both ends of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, THF, DMF, Acetonitrile): These solvents are expected to be effective at solvating this compound. Their polarity can interact with the B(OH)₂ group, while their organic nature accommodates the julolidine ring system. Phenylboronic acid, a simpler analog, shows high solubility in acetone.[5][10]

  • Ethers and Chlorinated Solvents (e.g., Diethyl Ether, Dichloromethane): Moderate solubility is anticipated. These solvents are less polar than ketones or amides but are generally good solvents for a wide range of organic compounds.

  • Alcohols (e.g., Methanol, Ethanol): Good solubility is likely, as alcohols can engage in hydrogen bonding with the boronic acid moiety. However, there is a risk of esterification, especially under acidic or basic conditions or upon heating, which would convert the parent acid into a more soluble boronate ester.[11]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Methylcyclohexane): Low solubility is expected. These solvents cannot effectively solvate the polar boronic acid group, leading to poor dissolution. Phenylboronic acid exhibits very low solubility in hydrocarbons.[5][10]

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic Acetone, THF, DMF, Acetonitrile High Effectively solvates both the polar B(OH)₂ group and the organic julolidine core.
Alcohols Methanol, Ethanol, Isopropanol High Hydrogen bonding with the boronic acid group; potential for esterification.
Ethers Diethyl Ether, MTBE Moderate Good general organic solvents, but with lower polarity.
Chlorinated Dichloromethane (DCM), Chloroform Moderate Balances polarity and organic character.
Aromatic Hydrocarbons Toluene, Xylene Low to Moderate Can engage in π-stacking with the aromatic system but offers poor solvation for the polar head.

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Lacks the polarity to overcome the crystal lattice energy of the solid. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, an empirical approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound as a function of temperature.[4][12] It involves visually or instrumentally monitoring the dissolution of a solid in a solvent upon controlled heating.

start Start prep Prepare Slurry (Known mass of solute & solvent) start->prep heat Heat Slurry at Controlled Rate (e.g., 0.2 °C/min) with Stirring prep->heat monitor Continuously Monitor Turbidity (Visually or with a probe) heat->monitor dissolve Record Temperature (T_sol) at which solution becomes clear monitor->dissolve repeat Repeat for Different Concentrations dissolve->repeat repeat->prep Next Concentration plot Construct Solubility Curve (Concentration vs. T_sol) repeat->plot All Concentrations Done end End plot->end

Caption: Experimental workflow for determining solubility via the dynamic method.

Protocol 1: Dynamic Method for Solubility Measurement

  • Preparation: Accurately weigh a specific mass of this compound and the desired organic solvent into a sealed, stirred vessel (e.g., a jacketed glass reactor). The composition of this biphasic sample is now known.

  • Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogenous. Heat the vessel at a slow, constant rate (e.g., 0.1–0.5 °C/min) using a circulating bath.[4]

  • Turbidity Monitoring: Continuously monitor the solution's turbidity. This can be done visually by observing the disappearance of the last solid particles or more accurately with a luminance probe or laser scattering device.[12]

  • Data Recording: The temperature at which the solution becomes perfectly clear is the dissolution temperature for that specific concentration.

  • Data Compilation: Repeat steps 1-4 with different solute/solvent mass ratios to generate a series of data points.

  • Analysis: Plot the concentration (e.g., in mole fraction or mg/mL) against the dissolution temperature to construct a solubility curve for that specific solvent.

Stability in Organic Solvents

Boronic acids, while generally stable solids, can undergo several degradation pathways in solution, impacting their purity and reactivity.[7] Understanding these pathways is key to proper handling and storage.

Key Degradation Pathways
  • Oxidative Deboronation: This is a primary degradation route where the carbon-boron bond is cleaved in the presence of oxidants, including atmospheric oxygen or reactive oxygen species (ROS).[13][14] The process converts the boronic acid into the corresponding alcohol (9-julolidinol) and boric acid. The electron-rich nature of the julolidine moiety may render the C-B bond more susceptible to oxidation.[15]

  • Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom, yielding julolidine. It is often facilitated by acidic or basic conditions and the presence of water.[16]

  • Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[7][17] This process is especially prevalent upon heating or under vacuum. While boroxine formation is often reversible upon addition of water, it complicates analysis as it represents a different chemical entity and may initiate autoxidation processes.[7][17]

cluster_pathways Degradation Pathways parent This compound (in Solution) oxidation 9-Julidinol + Boric Acid parent->oxidation Oxidative Deboronation (O₂, ROS) protonation Julolidine parent->protonation Protodeboronation (H⁺/OH⁻, H₂O) dehydration Boroxine (Cyclic Trimer) parent->dehydration Dehydration (Heat, Vacuum)

Caption: Major degradation pathways for arylboronic acids in solution.

Recommended Handling and Storage

Based on these degradation pathways, the following best practices are essential for maintaining the integrity of this compound, both as a solid and in solution.

  • Atmosphere: Store the solid and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture, thereby preventing oxidative deboronation and hydrolysis.[18]

  • Temperature: Keep the solid material refrigerated (2-8 °C) to slow potential degradation.[18] Solutions should be prepared fresh when possible. If storage is necessary, keep them at low temperatures.

  • Container: Use well-sealed, airtight containers made of inert materials (e.g., amber glass) to protect from air, moisture, and light.[19]

  • Solvent Purity: Use dry, high-purity solvents to minimize contaminants that could catalyze degradation.

Experimental Protocol for Stability Assessment

A time-course study using High-Performance Liquid Chromatography (HPLC) is the standard method for quantitatively assessing the stability of a compound in various solvents and conditions.

start Start prep Prepare Stock Solution in chosen organic solvent start->prep aliquot Aliquot into Vials for each Time Point & Condition prep->aliquot store Store under Defined Conditions (e.g., RT, 40°C, Light, Dark) aliquot->store t0 Analyze T=0 Sample (Establish Initial Purity) aliquot->t0 loop At Each Time Point (T=x) store->loop t0->loop analyze Analyze Sample by HPLC (Quantify Parent & Degradants) loop->analyze Pull Sample plot Plot % Parent Remaining vs. Time loop->plot Study Complete analyze->loop Continue Study end End plot->end

Caption: Workflow for an HPLC-based stability assessment study.

Protocol 2: HPLC Method for Stability Assessment

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products (e.g., julolidine, 9-julidinol). A C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid, is a common starting point.[20][21]

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a panel of relevant organic solvents.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial purity and peak area of the parent compound.

  • Incubation: Store the remaining solutions under a matrix of controlled conditions. For example:

    • Temperature: Room temperature (~25 °C), elevated temperature (e.g., 40 °C), refrigerated (4 °C).

    • Atmosphere: Inert gas headspace vs. normal air.

    • Light: Protected from light (amber vials) vs. exposed to laboratory light.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours; 1 week), withdraw an aliquot from each condition and analyze it by HPLC.

  • Data Analysis: For each condition and time point, calculate the percentage of this compound remaining relative to the T=0 sample. The appearance and growth of new peaks corresponding to degradation products should also be monitored. Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.

Conclusion

This compound is a powerful synthetic tool whose effective use hinges on a nuanced understanding of its solution-state behavior. While it is predicted to have good solubility in polar aprotic solvents and alcohols, it is susceptible to degradation via oxidative deboronation, protodeboronation, and dehydration. The lack of specific public data necessitates empirical evaluation. The protocols detailed in this guide provide a robust framework for researchers to precisely determine the solubility and stability of this compound in their specific solvent systems. By adhering to recommended storage and handling procedures and by generating this crucial data, scientists can ensure the integrity of their starting material, leading to more reliable, reproducible, and successful outcomes in their research and development endeavors.

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A Technical Guide to 9-Julolidine Boronic Acid in Fluorescence Sensing: Principles, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Advanced Fluorophore Design with Versatile Analyte Recognition

In the landscape of molecular sensing, the convergence of robust fluorophores with selective recognition moieties has paved the way for highly sensitive and specific detection of biologically and environmentally significant analytes. This guide delves into the technical intricacies and potential applications of a particularly promising, yet underexplored, molecular scaffold: 9-Julolidine Boronic Acid. The julolidine core, a rigidized N-heterocyclic aromatic amine, is renowned for its exceptional fluorescence properties, including high quantum yields and environmental sensitivity.[1][2] When functionalized with a boronic acid group—a versatile receptor for diol-containing molecules and reactive oxygen species—the resulting conjugate emerges as a powerful tool for fluorescence sensing.[3][4]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the fundamental principles governing the sensing mechanisms of this compound, provide a comprehensive overview of its potential applications, and offer detailed experimental protocols to facilitate its integration into novel research and development workflows. Our focus is to move beyond a mere listing of facts to an expert synthesis of the causality behind experimental design and the inherent self-validating nature of the proposed methodologies.

Core Principles: The Synergy of Julolidine and Boronic Acid

The efficacy of this compound as a fluorescent sensor is rooted in the synergistic interplay between its two key functional components: the julolidine fluorophore and the boronic acid recognition site.

The Julolidine Fluorophore: A Foundation of Photophysical Excellence

Julolidine and its derivatives are characterized by a planar, rigid structure that minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields.[5] The nitrogen atom's lone pair of electrons is well-integrated into the aromatic π-system, leading to strong absorption and emission properties. This integration also makes the fluorophore sensitive to its local environment, a property that can be harnessed for "turn-on" or "turn-off" sensing applications.[2]

The Boronic Acid Moiety: A Versatile Recognition Element

Arylboronic acids are Lewis acids that exhibit a unique and reversible covalent interaction with 1,2- and 1,3-diols to form five- or six-membered cyclic esters.[3] This interaction is particularly relevant for the detection of saccharides, which are ubiquitous in biological systems.[6] Furthermore, boronic acids can undergo oxidative cleavage in the presence of certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite.[4][7] This irreversible reaction leads to the formation of a phenol derivative, which can dramatically alter the electronic properties of the attached fluorophore.

Sensing Mechanisms: From Quenching to Enhancement

The fluorescence output of this compound can be modulated through several photophysical mechanisms upon analyte binding or reaction. The two most prominent mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

  • Photoinduced Electron Transfer (PET): In many boronic acid-based sensors, a nearby amine group can act as a PET quencher, suppressing the fluorescence of the fluorophore in the unbound state. Upon binding to a diol, the Lewis acidity of the boron center increases, strengthening the interaction with the amine's lone pair and inhibiting the PET process. This results in a "turn-on" fluorescence response.[6]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the boronic acid group can significantly influence the ICT characteristics of the julolidine fluorophore. The neutral boronic acid is an electron-withdrawing group. Upon reaction with ROS and conversion to a hydroxyl group, or upon binding with a diol and forming an anionic boronate ester, the electronic nature of the substituent changes. This alteration of the donor-acceptor character of the molecule can lead to substantial shifts in the emission wavelength and intensity.[8]

Potential Applications in Fluorescence Sensing

The unique chemical and photophysical properties of this compound position it as a versatile platform for the development of fluorescent sensors for a range of important analytes.

Saccharide Detection

The ability of the boronic acid moiety to bind with diols makes this compound a prime candidate for the detection of saccharides, such as glucose.[3][9] This has significant implications for the development of continuous glucose monitoring systems for diabetes management. The high fluorescence quantum yield of the julolidine core could enable the detection of physiologically relevant glucose concentrations with high sensitivity.

Reactive Oxygen Species (ROS) Detection

Reactive oxygen species are implicated in a wide array of physiological and pathological processes, including cellular signaling, inflammation, and neurodegenerative diseases.[10] this compound can be employed as a chemodosimeter for the detection of specific ROS like hydrogen peroxide. The oxidative cleavage of the C-B bond would lead to a significant and irreversible change in the fluorescence signal, providing a clear indication of ROS presence.[4]

Bioimaging Applications

The favorable photophysical properties of julolidine derivatives, including their potential for two-photon absorption, make them suitable for bioimaging applications.[11] A this compound-based probe could be used to visualize fluctuations in saccharide concentrations or to map oxidative stress within living cells and tissues with high spatial and temporal resolution.

Experimental Methodologies

This section provides generalized, yet detailed, step-by-step protocols for the synthesis of a generic julolidine-boronic acid sensor and its application in fluorescence sensing. These protocols are based on established methods for analogous compounds and should be adapted and optimized for the specific experimental context.

Synthesis of a Julolidine-Boronic Acid Scaffold

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. The compound is commercially available under CAS number 391248-18-3.[12][13][14] For researchers wishing to synthesize derivatives, a general approach is outlined below.

Diagram of a Potential Synthetic Pathway

G Julolidine Julolidine FormylJulolidine 9-Formyljulolidine Julolidine->FormylJulolidine Vilsmeier-Haack Formylation JulolidineOxime Julolidine-9-aldoxime FormylJulolidine->JulolidineOxime Hydroxylamine JulolidineNitrile 9-Cyanouulolidine JulolidineOxime->JulolidineNitrile Dehydration JulolidineAmine 9-Aminomethyljulolidine JulolidineNitrile->JulolidineAmine Reduction (e.g., LiAlH4) FinalProduct Julolidine Boronic Acid Derivative JulolidineAmine->FinalProduct Coupling with formylphenylboronic acid & Reduction

Caption: A plausible synthetic route to a julolidine boronic acid derivative.

Step-by-Step Protocol:

  • Formylation of Julolidine: The synthesis would likely begin with the Vilsmeier-Haack formylation of julolidine to introduce an aldehyde group at the 9-position, yielding 9-formyljulolidine.

  • Conversion to an Amine: The formyl group can be converted to an amine through various methods, such as reductive amination or conversion to an oxime followed by reduction.

  • Coupling with a Boronic Acid Moiety: The resulting aminomethyljulolidine can then be coupled to a phenylboronic acid derivative that also contains a reactive group, such as an aldehyde. This would be followed by a final reduction step to form the stable amine linkage.

Fluorescence Sensing of Saccharides: A General Protocol

This protocol outlines a typical experiment to evaluate the response of a julolidine-boronic acid sensor to a saccharide like glucose.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution of Sensor Titration Perform Serial Dilutions of Analyte in Sensor Solution Stock->Titration Buffer Prepare Buffer Solution (e.g., PBS pH 7.4) Buffer->Titration Analyte Prepare Analyte Stock (e.g., Glucose) Analyte->Titration Incubation Incubate Samples Titration->Incubation Measure Measure Fluorescence Spectra (Excitation at λmax,abs) Incubation->Measure Plot Plot Fluorescence Intensity vs. Analyte Concentration Measure->Plot Calculate Calculate Binding Constant (e.g., using Benesi-Hildebrand plot) Plot->Calculate

Caption: Workflow for saccharide sensing using a fluorescent boronic acid probe.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a working buffer solution appropriate for the assay (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the saccharide of interest (e.g., 1 M glucose in the working buffer).

  • Fluorescence Titration:

    • In a series of cuvettes, add a fixed amount of the this compound stock solution to the working buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Add increasing volumes of the saccharide stock solution to each cuvette to achieve a range of final concentrations. Ensure the total volume is the same in all cuvettes by adding the appropriate amount of buffer.

    • Include a control cuvette with only the sensor and buffer.

  • Data Acquisition:

    • Incubate the samples for a sufficient time to allow for equilibrium to be reached.

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.

    • Analyze the data to determine the binding constant and the limit of detection.

Quantitative Data and Performance Metrics

ParameterDescriptionTypical Values for Boronic Acid Sensors
λ_abs (nm) Wavelength of maximum absorbance.350 - 450
λ_em (nm) Wavelength of maximum emission.450 - 600
Quantum Yield (Φ) Efficiency of fluorescence emission.0.1 - 0.8
Binding Constant (K_a) Affinity of the sensor for the analyte.10² - 10⁵ M⁻¹
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.Micromolar to millimolar range
Selectivity The ability to detect the target analyte in the presence of interfering species.High selectivity for diols over other functional groups.
Response Time The time required to reach a stable signal after analyte addition.Seconds to minutes

Conclusion and Future Outlook

This compound stands at the intersection of high-performance fluorophore design and versatile molecular recognition. While its full potential is yet to be unlocked through dedicated research, the foundational principles of its constituent parts strongly suggest its utility in a variety of fluorescence sensing applications. The rigidized, electron-rich julolidine core provides a photophysically robust platform, while the boronic acid moiety offers a gateway to the detection of saccharides and reactive oxygen species.

Future research should focus on the comprehensive characterization of this compound, including its synthesis, photophysical properties, and performance as a fluorescent sensor for various analytes. The exploration of its derivatives, with tailored electronic and steric properties, could lead to the development of next-generation sensors with enhanced sensitivity, selectivity, and biocompatibility. As our understanding of this promising molecule grows, so too will its applications in diagnostics, drug discovery, and fundamental biological research.

References

  • Chakraborty, N., Silswal, A., & Koner, A. L. (2024). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics, 3(4), 585-598.
  • He, X., et al. (2011). Detecting specific saccharides via a single indicator. Organic & Biomolecular Chemistry, 9(15), 5341-5344.
  • Koner, A. L., et al. (2024). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors and Diagnostics.
  • Mulla, K., et al. (2011). Highly sensitive detection of saccharides under physiological conditions with click synthesized boronic acid-oligomer fluorophore. Organic & Biomolecular Chemistry, 9(21), 7337-7340.
  • Shao, J., et al. (2003). A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. Bioorganic & Medicinal Chemistry Letters, 13(6), 1019-1022.
  • Mondal, I. C., et al. (2023). Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry.
  • Silswal, A., et al. (2022). A Fluorogenic Far Red-Emitting Molecular Viscometer for Ascertaining Lysosomal Stress in Live Cells and Caenorhabditis elegans. Frontiers in Chemistry.
  • Kovács, D., et al. (2023). Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging. ACS Omega, 8(25), 22895-22906.
  • He, X., & Johnson, B. J. (2011).
  • Burnett, T. J., Peebles, H. C., & Hageman, J. H. (1980). Synthesis of a fluorescent boronic acid which reversibly binds to cell walls and a diboronic acid which agglutinates erythrocytes.
  • Gabbai, F. P., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2116-2128.
  • Li, M., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Analytica Chimica Acta, 1148, 238188.
  • Zhang, G., et al. (2020). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Chemosensors, 8(4), 115.
  • Wang, B., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: a review. TrAC Trends in Analytical Chemistry, 143, 116348.
  • Chemsrc. (n.d.). This compound | CAS#:391248-18-3. Retrieved from [Link]

  • Jeong, H. Y., Lee, S. Y., & Kim, C. (2017). Furan and Julolidine-Based "Turn-on" Fluorescence Chemosensor for Detection of F- in a Near-Perfect Aqueous Solution. Journal of Fluorescence, 27(4), 1457-1466.
  • Erard, M., et al. (2019).
  • Amporful, E. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6244.
  • Wang, Y., et al. (2024). Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases. Journal of Nanobiotechnology, 22(1), 2501.
  • Reiner, T., & Grimm, J. (2019). Prodrug strategies for targeted therapy triggered by reactive oxygen species.

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A Technical Guide to Julolidine-Based Fluorescent Probes: From Discovery to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Julolidine, a heterocyclic aromatic organic compound, has emerged as a cornerstone in the development of advanced fluorescent probes.[1][2] Its rigid, planar structure and strong electron-donating properties make it an exceptional fluorophore, leading to the creation of probes with high quantum yields, significant Stokes shifts, and excellent photostability.[3] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and photophysical properties of julolidine-based fluorescent probes. Furthermore, it delves into their diverse applications in cutting-edge research, including bioimaging, sensing of ions and viscosity, and as materials for optical technologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these powerful molecular tools.

Introduction: The Rise of a Privileged Fluorophore

The story of julolidine begins with its first synthesis reported by G. Pinkus in 1892.[2] For much of its early history, it remained a chemical curiosity. However, the 20th and 21st centuries witnessed a surge in fluorescence spectroscopy and its applications, creating a demand for novel fluorescent dyes with superior properties.[4] It was in this context that the unique photophysical characteristics of the julolidine scaffold were recognized.

Julolidine's structure, formally 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, features a fused N-heterocyclic system.[1][5] This rigid framework restricts intramolecular rotations, a key factor in minimizing non-radiative decay pathways and enhancing fluorescence quantum yield.[3][6] Moreover, the nitrogen atom's lone pair of electrons is well-positioned for strong conjugation with the aromatic ring, making julolidine a potent electron-donating group.[5][7] This powerful electron-donating nature is fundamental to the design of "push-pull" chromophores, where an electron-donating group (like julolidine) is linked to an electron-accepting group through a π-conjugated system. This architecture often leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in desirable properties like large Stokes shifts and sensitivity to the local environment.

Synthetic Strategies: Building the Julolidine Core and its Derivatives

The classical synthesis of julolidine involves the reaction of an aniline with 1,3-dihalopropanes.[1] While effective, this method can have limitations in terms of yield and substrate scope. Modern synthetic chemistry has introduced more versatile and efficient methodologies.

Classical and Modern Syntheses of the Julolidine Scaffold

A common classical approach involves the reaction of anilines with 1,3-propanediol in the presence of an acid catalyst.[8] More recent advancements include the use of transition metal catalysts, such as iridium complexes, to facilitate the cyclization, offering improved yields and milder reaction conditions.[8]

Functionalization of the Julolidine Ring

The true power of julolidine as a fluorophore lies in the ability to functionalize its aromatic ring, allowing for the fine-tuning of its photophysical properties and the introduction of specific functionalities for sensing or targeting. Common functionalization strategies include:

  • Vilsmeier-Haack Reaction: This reaction is widely used to introduce a formyl group (-CHO) onto the julolidine ring, typically at the 9-position. This aldehyde can then serve as a versatile handle for further elaboration.

  • Nitration and Reduction: Nitration of the aromatic ring, followed by reduction, provides an amino group, which can be further modified.

  • Halogenation: Introduction of bromine or iodine atoms allows for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents.

  • Lithiation: Direct lithiation of the julolidine ring, followed by quenching with an electrophile, is another powerful method for introducing functional groups.[7]

These synthetic handles are crucial for constructing a diverse library of julolidine-based probes with tailored properties.

Photophysical Properties: The Heart of Julolidine's Utility

The fluorescence properties of julolidine derivatives are what make them so valuable. Key photophysical parameters include:

  • Absorption and Emission Maxima (λ_abs and λ_em): Julolidine itself absorbs in the UV region. However, by extending the π-conjugation through the attachment of various groups, the absorption and emission can be shifted into the visible and even near-infrared (NIR) regions.[5] For instance, fusing julolidine with an anthracene derivative results in a significant red-shift in both absorption and emission.[3]

  • Quantum Yield (Φ_F): This parameter measures the efficiency of the fluorescence process. The rigid nature of the julolidine scaffold generally leads to high quantum yields.

  • Stokes Shift: This is the difference in wavelength between the absorption and emission maxima. Large Stokes shifts are desirable to minimize self-quenching and improve signal-to-noise ratios in imaging applications.

  • Solvatochromism: Many julolidine-based dyes exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.[9][10] This property is exploited in probes designed to report on the local microenvironment.

Table 1: Photophysical Properties of Representative Julolidine-Based Probes
Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ_F)ApplicationReference
9-(2,2-Dicyanovinyl)julolidine (DCVJ)~450~480 (low viscosity), ~505 (high viscosity)Varies with viscosityViscosity sensing[11]
Julolidine-fused Anthracene (J-A)4505180.55 (in toluene)General fluorophore[3]
BTZ-JLDOrange region626 (with RNA)HighRNA imaging[12][13]
SEZ-JLD~602632 (with RNA)HighRNA imaging[12][13]
FRCA538567Turn-on responseCysteine sensing[14]

Applications: Julolidine Probes in Action

The versatility of julolidine-based fluorescent probes has led to their application in a wide array of scientific disciplines.[1][2]

Bioimaging: Illuminating the Inner Workings of the Cell

The ability to design julolidine probes that target specific biomolecules or organelles has revolutionized cell biology.

  • RNA Imaging: Researchers have developed cationic julolidine-azolium conjugates that exhibit a "turn-on" fluorescence response upon binding to RNA.[12][13] These probes have been successfully used for imaging intracellular RNA, with prominent staining of the nucleoli.[12] The mechanism involves the restriction of intramolecular rotation upon binding to RNA, leading to a significant enhancement of fluorescence.[12]

  • Targeting Specific Organelles: By incorporating targeting moieties, julolidine probes can be directed to specific cellular compartments. For example, coupling to lipophilic cations like triphenylphosphonium can target the mitochondria.[15]

Sensing: Detecting Analytes with High Sensitivity and Selectivity

The sensitivity of julolidine's fluorescence to its environment makes it an excellent platform for developing chemosensors.

  • Metal Ion Detection: Julolidine-based Schiff base chemosensors have been designed for the selective detection of metal ions like Al³⁺ and Zn²⁺.[16][17] The binding of the metal ion to the sensor often results in a significant change in fluorescence intensity or a colorimetric response.[16] Some sensors can even detect multiple ions through different sensing mechanisms.[17]

  • Anion Sensing: The same principles can be applied to detect anions like fluoride (F⁻) and cyanide (CN⁻).[16]

  • Viscosity Sensing: Julolidine derivatives, particularly those that act as "molecular rotors," are highly sensitive to the viscosity of their environment.[4][18][19] In low-viscosity environments, intramolecular rotation quenches fluorescence. In more viscous media, this rotation is hindered, leading to a "turn-on" of fluorescence.[4] This property is invaluable for studying changes in microviscosity within cells or materials.[15][18]

Materials Science and Photonics

Beyond biological applications, julolidine derivatives are finding use in materials science. Their strong absorption and emission properties make them suitable for:

  • Dye-Sensitized Solar Cells (DSSCs): The strong electron-donating ability of julolidine makes it an excellent component of dyes used in DSSCs.[1][3]

  • Nonlinear Optical Materials: The large π-conjugated systems and charge-transfer characteristics of some julolidine derivatives give them potential for use in nonlinear optics.[2]

  • Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of julolidine-based materials are attractive for applications in OLEDs.

Experimental Protocols: A Practical Guide

General Synthesis of a Julolidine-Based Schiff Base Sensor

This protocol provides a general framework for the synthesis of a julolidine-based Schiff base sensor for metal ion detection.

Step 1: Synthesis of 9-Formyljulolidine

  • To a solution of julolidine in a suitable solvent (e.g., DMF), add Vilsmeier reagent (POCl₃/DMF) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time.

  • Quench the reaction with an aqueous solution of sodium acetate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Step 2: Schiff Base Condensation

  • Dissolve 9-formyljulolidine and an appropriate amine-containing compound (e.g., a hydrazine derivative) in a solvent like ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration and wash with a cold solvent.

Protocol for Cellular Imaging with a Julolidine-Based RNA Probe

This protocol outlines the general steps for using a julolidine-based probe for live-cell imaging of RNA.

Step 1: Cell Culture

  • Culture the desired cell line in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

Step 2: Probe Staining

  • Prepare a stock solution of the julolidine-based RNA probe in DMSO.

  • Dilute the stock solution to the desired final concentration in a serum-free cell culture medium.

  • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for a specific time at 37 °C in a CO₂ incubator.

Step 3: Imaging

  • After incubation, remove the staining solution and wash the cells with PBS.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the probe.

Future Perspectives and Conclusion

The field of julolidine-based fluorescent probes continues to evolve rapidly. Current research focuses on developing probes with even longer excitation and emission wavelengths (in the NIR-II window) for deeper tissue imaging, as well as creating multi-analyte sensors and probes with enhanced photostability and brightness. The integration of julolidine fluorophores with other advanced materials, such as nanoparticles and polymers, is also a promising area of exploration.

Visualizations

Diagram 1: General Structure of a "Push-Pull" Julolidine-Based Fluorophore

G Donor Julolidine (Electron Donor) Pi_Bridge π-Conjugated Bridge Donor->Pi_Bridge Covalent Bond Acceptor Electron Acceptor Pi_Bridge->Acceptor Covalent Bond Emission Fluorescence Emission Pi_Bridge->Emission Excitation Light Excitation (hν) Excitation->Pi_Bridge Intramolecular Charge Transfer G start Start probe_prep Prepare Solution of Julolidine-Based Sensor start->probe_prep sample_add Add Sample Containing Metal Ions probe_prep->sample_add binding Selective Binding of Target Metal Ion to Sensor sample_add->binding measurement Measure Fluorescence or Colorimetric Change binding->measurement Conformational/Electronic Change analysis Correlate Signal Change to Ion Concentration measurement->analysis end End analysis->end

Caption: Workflow for metal ion detection.

References

  • Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate. Available at: [Link]

  • Kauffman, J. M., Imbesi, S. J., & Abdul Aziz, M. (2001). SYNTHESIS OF JULOLIDINE DERIVATIVES. Organic Preparations and Procedures International, 33(6), 603-607. Available at: [Link]

  • Chakraborty, N., Silswal, A., & Koner, A. L. (2024). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics, 3(3), 585-598. Available at: [Link]

  • A new fluorescent and colorimetric chemosensor for Al3+ and F−/CN− based on a julolidine unit and its bioimaging in living cells. National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of Julolidine-substituted phthalocyanine dye: Optical and photophysical properties in solution and solid state. World Scientific Publishing. Available at: [Link]

  • Mondal, I. C., Rawat, P., Galkin, M., Deka, S., Karmakar, A., Mondal, P., & Ghosh, S. (2023). Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells. Organic & Biomolecular Chemistry, 21(38), 7831-7840. Available at: [Link]

  • Chakraborty, N., Silswal, A., & Koner, A. L. (2024). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics, 3(3), 585-598. Available at: [Link]

  • Synthesis of julolidine 406.89. ResearchGate. Available at: [Link]

  • Novel selective “on-off” fluorescence sensor based on Julolidine hydrazone-Al3+ complex for Cu2+ ion: DFT study. ResearchGate. Available at: [Link]

  • Xia, Z., Guo, X., Zhu, Y., Wang, Y., & Wang, J. (2018). A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances, 8(23), 12534-12537. Available at: [Link]

  • Fluorescent chemosensor based-on the combination of julolidine and furan for selective detection of zinc ion. ResearchGate. Available at: [Link]

  • Julolidine Fluorescent Molecular Rotors as Vapour Sensing Probes in Polystyrene Films. UNIPI. Available at: [Link]

  • Mondal, I. C., Rawat, P., Galkin, M., Deka, S., Karmakar, A., Mondal, P., & Ghosh, S. (2023). Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Julolidine. Wikipedia. Available at: [Link]

  • Synthesis and characterization of Julolidine-substituted phthalocyanine dye: Optical and photophysical properties in solution and solid state. World Scientific Publishing. Available at: [Link]

  • (PDF) Synthesis and Photophysics of New Benzophenoxazine Derivatives Fused with Julolidine. ResearchGate. Available at: [Link]

  • Fodor, A., Kiss, D. S., Molnár, Z., Csekő, B., Takács, E. Z., Wéber, L., ... & Ábrányi-Balogh, P. (2023). Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging. Molecules, 28(12), 4786. Available at: [Link]

  • Julolidine-based probes for detection of analytes. Semantic Scholar. Available at: [Link]

  • Biological activities of fluorescent Trypanosome Alternative Oxidase inhibitor conjugates incorporating a cationic julolidine-based viscosity sensor. Teesside University's Research Portal. Available at: [Link]

  • SYNTHESIS OF JULOLIDINE DERIVATIVES. Taylor & Francis Online. Available at: [Link]

  • Synthesis and optical and electrochemical properties of julolidine-structured pyrido[3,4-b]indole dye. CNGBdb. Available at: [Link]

  • Mondal, I. C., Rawat, P., Galkin, M., Deka, S., Karmakar, A., Mondal, P., & Ghosh, S. (2023). Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Developing a Julolidine-Fluorescein-Based Hybrid as a Highly Sensitive Fluorescent Probe for Sensing and Bioimaging Cysteine in Living Cells. PubMed. Available at: [Link]

  • Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. ResearchGate. Available at: [Link]

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A Technical Guide to the Theoretical Calculation of 9-Julolidine Boronic Acid's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 9-Julolidine boronic acid. The unique photophysical properties of the julolidine moiety, known for its strong electron-donating capabilities and conformationally restricted structure, make it a compelling component in the design of fluorescent sensors, nonlinear optical materials, and pharmaceuticals.[1][2][3][4] The addition of a boronic acid group introduces functionalities for sensing (e.g., saccharides) and for synthetic elaboration via cross-coupling reactions.[5] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, stability, and optical properties. This guide details a robust computational protocol using Density Functional Theory (DFT), outlines the rationale for methodological choices, and provides a framework for interpreting the resulting electronic descriptors for professionals in chemical research and drug development.

Introduction: The Scientific Imperative

This compound (C₁₂H₁₆BNO₂) is a molecule of significant interest, merging the potent electron-donating, fluorescent julolidine core with the versatile boronic acid functional group.[5][6] The julolidine structure is a rigid N-heterocyclic aromatic compound that enhances fluorescence quantum yields and photostability in dye design.[2] Boronic acids are Lewis acids that can reversibly bind with diols, a property extensively used in the development of sensors for sugars and other biologically relevant molecules.

The synergy between these two moieties is governed by the molecule's overall electronic structure. Key characteristics such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential dictate the molecule's behavior in chemical reactions and its interaction with light. Theoretical calculations provide a powerful, cost-effective lens through which to examine these properties, offering predictive insights that can accelerate experimental design and discovery.[7][8] This guide employs Density Functional Theory (DFT), a quantum chemical method that offers an optimal balance of computational accuracy and efficiency for systems of this size.[9][10]

The Theoretical Framework: Rationale and Method Selection

The accuracy of any theoretical calculation is contingent upon the chosen methodology. Our approach is grounded in DFT, which approximates the many-body electronic Schrödinger equation by calculating the electron density.

Why Density Functional Theory (DFT)?

For a molecule like this compound, DFT provides a robust description of electronic properties without the prohibitive computational expense of more complex wavefunction-based methods.[9][10] It has been successfully applied to study the electronic transitions and geometries of various phenylboronic acid derivatives, demonstrating its reliability in this chemical space.[9][11]

Selecting the Functional and Basis Set
  • Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this guide. It incorporates a portion of the exact Hartree-Fock exchange, providing a well-balanced description of electronic structure for a vast range of organic molecules.[2][9] It is a proven workhorse for calculating the geometries and orbital energies of similar organoboron and aromatic amine compounds.[12][13]

  • Basis Set: The 6-31G(d,p) basis set is employed. This Pople-style basis set offers a good compromise between accuracy and computational demand. The inclusion of polarization functions on both heavy atoms ('d') and hydrogen atoms ('p') is crucial for accurately describing the non-spherical nature of electron density in bonding and lone pairs, which is essential for the boronic acid and julolidine nitrogen moieties.[9]

The Role of a Solvation Model

Electronic properties can be significantly influenced by the surrounding medium. To simulate a realistic environment, such as in an aqueous solution or organic solvent, the Polarizable Continuum Model (PCM) is utilized. This implicit solvation model treats the solvent as a continuous dielectric medium, providing a more accurate representation of the molecule's electronic state in solution compared to gas-phase calculations.[9][12]

The Computational Protocol: A Validated Workflow

The following step-by-step protocol ensures a reproducible and validated approach to calculating the electronic structure of this compound. The entire workflow is predicated on first finding the molecule's most stable three-dimensional arrangement (its ground-state geometry).

Workflow Overview

G cluster_prep Preparation cluster_opt Geometry Optimization cluster_calc Property Calculation cluster_analysis Analysis & Interpretation A 1. Input Structure Generation (SMILES or 2D Sketch) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Imaginary Frequencies? C->D D->B  Yes (Not a minimum) Adjust Structure E 4. Single-Point Calculation (Optimized Geometry, PCM) D->E No (True Minimum) F 5. Extract Properties E->F G HOMO/LUMO Visualization & Energy Gap F->G H Molecular Electrostatic Potential (MEP) Map F->H I Natural Bond Orbital (NBO) Charge Analysis F->I

Caption: Computational workflow for electronic structure analysis.

Step-by-Step Methodology
  • Structure Generation: An initial 3D structure of this compound is generated. This can be done using molecular building software from its chemical formula (C₁₂H₁₆BNO₂) or SMILES string B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O.[6]

  • Geometry Optimization: The initial structure is optimized using the chosen DFT method (B3LYP/6-31G(d,p)). This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing a stable conformation of the molecule.[9]

  • Frequency Analysis: To confirm that the optimized structure is a true energy minimum and not a transition state, a vibrational frequency calculation is performed. The absence of any imaginary (negative) frequencies confirms a local minimum on the potential energy hypersurface.[9]

  • Single-Point Calculation: Using the validated, optimized geometry, a final, more accurate single-point energy calculation is performed. It is at this stage that the PCM solvation model is typically included to derive the electronic properties in the desired solvent.

  • Property Extraction and Analysis: From the output of the single-point calculation, key electronic descriptors are extracted and analyzed. This includes orbital energies, molecular orbital coefficients, electrostatic potential, and atomic charges.

Key Electronic Descriptors and Interpretation

The output of the DFT calculation provides a wealth of data. The following descriptors are most critical for understanding the chemical behavior of this compound.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[14]

  • HOMO: Represents the orbital from which an electron is most easily donated (nucleophilicity). Its energy level correlates with the molecule's ionization potential. For this compound, the strong electron-donating julolidine moiety is expected to contribute significantly to the HOMO.[2]

  • LUMO: Represents the orbital to which an electron is most easily accepted (electrophilicity). Its energy level is related to the electron affinity. The boronic acid group and the aromatic ring are likely to be the primary contributors to the LUMO.

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability.[14] A small gap suggests the molecule is more reactive and can be excited by lower energy (longer wavelength) light.[15]

G cluster_main Electronic Structure Properties cluster_orbitals Frontier Orbitals cluster_potential Charge Distribution A Calculated Electronic Structure B HOMO-LUMO Gap (ΔE) A->B E MEP & NBO Analysis A->E C Reactivity & Kinetic Stability B->C D Electronic Transitions (UV-Vis Absorption) B->D F Nucleophilic Sites (e.g., N, O atoms) E->F G Electrophilic Sites (e.g., Boron atom) E->G H Intermolecular Interactions F->H G->H

Caption: Relationship between core calculations and derived properties.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and reaction sites.[16]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as around the boron atom and acidic protons. These are sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of charge distribution by assigning partial atomic charges to each atom in the molecule. This allows for a detailed assessment of the electron-donating and -withdrawing effects of the different functional groups and helps in understanding bond polarities.[12]

Simulated Data & Expected Results

The following tables summarize the key parameters for the proposed computational study and the expected qualitative results for this compound.

Table 1: Computational Protocol Parameters

Parameter Specification Rationale
Software Gaussian, ORCA, etc. Widely used quantum chemistry packages.
Method Density Functional Theory (DFT) Balances accuracy and computational cost.[9]
Functional B3LYP Proven reliability for organic molecules.[2][9]
Basis Set 6-31G(d,p) Provides flexibility for accurate geometry.[9]
Solvation Model PCM (Water) Simulates an aqueous environment.[12]

| Task | Optimization + Frequencies | Ensures a true energy minimum is found.[9] |

Table 2: Predicted Electronic Properties and Interpretations

Property Predicted Characteristic Implication for Chemical Behavior
HOMO Energy Relatively high (less negative) Strong electron-donating (nucleophilic) character, centered on the julolidine N and π-system.[2]
LUMO Energy Relatively low (less positive) Good electron-accepting (electrophilic) character, likely involving the boron p-orbital.
HOMO-LUMO Gap Moderate Suggests good stability but accessible electronic transitions, leading to fluorescence.[14][15]
MEP Map Negative potential on O atoms; Positive potential on B and -OH protons. Defines sites for H-bonding, Lewis acid-base interactions, and nucleophilic attack.

| NBO Charges | Negative charge on O, N; Positive charge on B. | Quantifies the intramolecular charge transfer from the julolidine donor to the boronic acid moiety. |

Conclusion

This guide presents a validated, authoritative protocol for the theoretical calculation of the electronic structure of this compound. By employing DFT with the B3LYP functional and a 6-31G(d,p) basis set, researchers can reliably predict and analyze the key electronic descriptors—frontier molecular orbitals, electrostatic potential, and charge distribution—that govern the molecule's properties. The insights gained from this computational analysis are invaluable for the rational design of novel sensors, advanced materials, and therapeutic agents, providing a predictive foundation that complements and guides experimental efforts.

References

  • Kur, K., Kowalska-Baron, A., & Miller, E. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. [Link]

  • Al-Kahtani, A. A. (2015). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate. [Link]

  • Ruiz-Castañeda, P., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. [Link]

  • Forte, G., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis of julolidine 406.89. ResearchGate. [Link]

  • Xia, Z., et al. (2018). A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances. [Link]

  • ResearchGate. (n.d.). (a) Chemical structure and DFT‐calculated HOMO and LUMO of organoboron... ResearchGate. [Link]

  • Stener, M., et al. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. The Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO molecular orbitals, along with their energy levels... ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2017). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Julolidine-Based Molecules. ResearchGate. [Link]

  • ResearchGate. (n.d.). Electronic structure calculations. ResearchGate. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:391248-18-3. Chemsrc. [Link]

  • Wikipedia. (n.d.). Julolidine. Wikipedia. [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]

  • Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]

  • Wikidata. (n.d.). This compound. Wikidata. [Link]

  • Griffiths, J., & McDaid, C. (1972). Electronic absorption spectra of some julolidine (2,3,6,7-tetrahydro-1H, 5H-benzo[ij]quinolizine) analogues of 4-dimethylaminoazobenzenes. Journal of the Chemical Society B: Physical Organic. [Link]

  • Bentham Science. (n.d.). Synthesis and Characterization of a Julolidine-based Electro-optic Molecular Glass. Bentham Science. [Link]

  • Science.gov. (n.d.). analysis electronic structure: Topics. Science.gov. [Link]

  • Li, J., et al. (2023). Synthesis and characterization of a julolidine-based electro-optic molecular glass. Current Organic Synthesis. [Link]

  • Wang, Y., et al. (2022). Model of B9N9 Response under External Electric Field: Geometry, Electronic Properties, Reaction Activity. Molecules. [Link]

  • Papakondylis, A. (2023). The Electronic Structure and Bonding in Some Small Molecules. MDPI. [Link]

Sources

spectroscopic analysis of 9-Julolidine boronic acid (UV-Vis, fluorescence)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 9-Julolidine Boronic Acid in Advanced Sensing

This compound (9-JBA) is a fluorescent molecular probe that synergistically combines the potent fluorophoric properties of the julolidine moiety with the versatile reactivity of a boronic acid group. The julolidine scaffold, a rigidified aniline derivative, is renowned for its high fluorescence quantum yield and sensitivity to the local microenvironment.[1] The strategic incorporation of a boronic acid at the 9-position introduces a reactive site capable of forming reversible covalent bonds with diols, a feature extensively exploited in the design of chemosensors for saccharides and other biologically relevant molecules.[2] This unique combination of a robust signaling unit and a specific recognition moiety positions 9-JBA as a compound of significant interest for researchers in drug development, diagnostics, and materials science.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. We will delve into the theoretical underpinnings of its photophysical behavior, present detailed experimental protocols for its characterization, and discuss the interpretation of the resulting data.

Molecular Structure and Physicochemical Properties

This compound possesses a tricyclic aromatic system with a boronic acid functional group attached to the central aromatic ring. This structure imparts a unique set of physicochemical properties that are crucial for its spectroscopic behavior and applications.

PropertyValueSource
Chemical Formula C₁₂H₁₆BNO₂[3][4]
Molecular Weight 217.08 g/mol [3]
CAS Number 391248-18-3[3]
Appearance Light-red to brown solid[3]
Predicted pKa 8.91 ± 0.20[3]

The nitrogen atom's lone pair of electrons in the julolidine ring system is integral to its strong electron-donating character, which is a key determinant of its intense fluorescence.[1] The boronic acid group, an electron-withdrawing moiety, can engage in intramolecular charge transfer (ICT) with the electron-rich julolidine core, influencing the molecule's absorption and emission properties.[5]

UV-Vis Absorption Spectroscopy: Probing the Ground State

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For 9-JBA, the absorption spectrum is expected to be dominated by π-π* transitions within the aromatic system.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis analysis as it can influence the position and intensity of absorption bands. Protic and aprotic solvents of varying polarities should be employed to assess the extent of solvatochromism, which can provide insights into the nature of the electronic transitions. A non-polar solvent like hexane or cyclohexane will provide a baseline spectrum, while polar solvents like ethanol, acetonitrile, and water can reveal shifts due to interactions with the molecule's ground and excited states.

Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions in the desired solvents (e.g., hexane, acetonitrile, ethanol, and water) to a final concentration of 10-50 µM. The optimal concentration should yield an absorbance maximum between 0.5 and 1.0.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the baseline using a cuvette containing the pure solvent.

    • Measure the absorption spectrum of the 9-JBA solution from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Expected Spectral Characteristics

Diagram of UV-Vis Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution in Methanol Dilution Dilute to 10-50 µM in Target Solvent Stock->Dilution Baseline Record Baseline (Pure Solvent) Dilution->Baseline Sample Measure Sample Spectrum (200-600 nm) Baseline->Sample Identify_LambdaMax Identify λmax Sample->Identify_LambdaMax

Caption: Workflow for UV-Vis absorption analysis of 9-JBA.

Fluorescence Spectroscopy: Unveiling the Emissive Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's excited state and its relaxation pathways. 9-JBA is expected to be highly fluorescent due to the rigid, planar structure of the julolidine moiety, which minimizes non-radiative decay processes.[6]

Expertise in Experimental Design: Key Considerations

The fluorescence of 9-JBA will likely be sensitive to environmental factors such as solvent polarity and pH. The boronic acid group can exist in different ionization states depending on the pH, which can significantly impact the fluorescence properties. Therefore, a thorough analysis should involve a systematic investigation of these parameters. The choice of excitation wavelength is also crucial and should correspond to a prominent absorption band to maximize the fluorescence signal.

Experimental Protocol: Fluorescence Spectroscopy
  • Solution Preparation:

    • Prepare a stock solution of this compound as described for UV-Vis analysis.

    • Prepare a dilute solution (typically 1-10 µM) in the desired solvent. The absorbance of this solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a suitable wavelength range (e.g., 350-700 nm).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range that overlaps with that of 9-JBA (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 9-JBA sample and the standard.

    • Calculate the quantum yield (Φ) using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Anticipated Fluorescence Behavior

Julolidine-based fluorophores are known for their strong emission in the blue to green region of the spectrum. The emission of 9-JBA is expected to exhibit a significant Stokes shift (the difference between λmax and λem). The fluorescence intensity and emission maximum are likely to be highly dependent on solvent polarity, with a potential red-shift in more polar solvents due to the stabilization of the ICT excited state.

Diagram of Fluorescence Spectroscopy Workflow:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution Dilution Dilute to 1-10 µM (Absorbance < 0.1) Stock->Dilution Set_Ex Set Excitation Wavelength (at λmax) Dilution->Set_Ex Record_Em Record Emission Spectrum Set_Ex->Record_Em Identify_LambdaEm Identify λem Record_Em->Identify_LambdaEm Calc_QY Calculate Quantum Yield Record_Em->Calc_QY

Caption: Workflow for fluorescence analysis of 9-JBA.

The Influence of pH on Spectroscopic Properties

The boronic acid moiety of 9-JBA can exist in a neutral trigonal planar form or an anionic tetrahedral form, depending on the pH of the solution. This equilibrium will have a profound effect on the electronic properties of the molecule and, consequently, its UV-Vis and fluorescence spectra.

Diagram of pH-Dependent Equilibrium:

pH_Equilibrium Trigonal\nB(OH)₂ Trigonal B(OH)₂ Tetrahedral\nB(OH)₃⁻ Tetrahedral B(OH)₃⁻ Trigonal\nB(OH)₂->Tetrahedral\nB(OH)₃⁻ + OH⁻ / - H₂O Tetrahedral\nB(OH)₃⁻->Trigonal\nB(OH)₂ + H⁺

Caption: pH-dependent equilibrium of the boronic acid group.

An increase in pH will favor the formation of the boronate anion, which is a stronger electron-withdrawing group than the neutral boronic acid. This is expected to enhance the ICT character, leading to a red-shift in both the absorption and emission spectra. Monitoring these spectral changes as a function of pH allows for the determination of the apparent pKa of the boronic acid group in the ground and excited states.

Conclusion and Future Directions

This compound is a promising fluorescent probe with significant potential in various scientific and technological fields. Its robust photophysical properties, coupled with the reactive nature of the boronic acid group, make it an attractive candidate for the development of novel sensors and imaging agents. While direct experimental data on its spectroscopic properties are currently limited, this guide provides a comprehensive framework for its characterization based on the well-established behavior of its constituent moieties.

Future research should focus on the detailed experimental characterization of 9-JBA to validate the predictions made in this guide. Of particular interest will be the investigation of its binding properties with various diols and the corresponding changes in its fluorescence signal. Such studies will pave the way for the rational design of 9-JBA-based sensors for a wide range of applications, from glucose monitoring to the detection of other biologically important molecules.

References

  • Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. (2023). Organic & Biomolecular Chemistry.

  • Synthesis and photophysics of new benzophenoxazine derivatives fused with julolidine. (2014). Sciforum.

  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (2013). Raines Lab.

  • This compound 391248-18-3 wiki. Guidechem.

  • Synthesis and Photophysics of New Benzophenoxazine Derivatives Fused with Julolidine. Sciforum.

  • Synthesis, Photophysical and Electronic Properties of a D-π-A Julolidine-Like Pyrenyl-o-Carborane. (2024). PubMed.

  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (2013). ResearchGate.

  • Synthesis, Photophysical and Electronic Properties of a D‐π‐A Julolidine‐Like Pyrenyl‐o‐Carborane. (2024). ResearchGate.

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). MDPI.

  • a UV–vis absorption spectrum, fluorescence excitation, and emission... ResearchGate.

  • FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). (2015). PubMed.

  • This compound. Wikidata.

  • Determination of Particle Size Distribution of Water-Soluble CdTe Quantum Dots by Optical Spectroscopy. (2014). RSC Advances.

  • Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. (2019). ResearchGate.

  • Synthesis and Characterization of a Julolidine-based Electro-optic Molecular Glass. (2023). Bentham Science.

  • Synthesis and characterization of a julolidine-based electro-optic molecular glass. Europe PMC.

  • Synthesis and optical and electrochemical properties of julolidine-structured pyrido[3,4-b]indole dye. CNGBdb.

  • Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. (2008). ResearchGate.

  • Spectroscopic studies of 6-acetylaminobutyl-9-chloroquino[3,2-b]benzo[3][6]thiazine and evaluation of its encapsulation efficiency in human albumin nanoparticles. (2022). ResearchGate.

  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (2021). New Journal of Chemistry.

  • An intramolecular charge transfer and excited state intramolecular proton transfer based fluorescent probe for highly selective detection and imaging of formaldehyde in living cells. (2019). RSC Publishing.

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. (2013). PubMed.

  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). MDPI.

Sources

CAS number and chemical data for 9-Julolidine boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Julolidine Boronic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 391248-18-3), a heterocyclic organoboron compound of significant interest in synthetic and materials chemistry. The rigid, tricyclic structure of the julolidine moiety imparts unique electronic and photophysical properties, making its derivatives valuable in various applications. This document details the physicochemical properties, a proposed synthetic pathway, and a principal application in palladium-catalyzed cross-coupling reactions. Safety and handling protocols are also provided. This guide is intended for researchers and professionals in organic synthesis, drug development, and materials science, offering both foundational knowledge and practical, field-proven insights.

Core Compound Identification and Physicochemical Properties

This compound, systematically named (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid, is a stable, solid organic compound.[1][2] Its core structure features a boronic acid group (-B(OH)₂) attached to the 9-position of the julolidine ring system. This functional group is pivotal to its reactivity, particularly in reactions that form new carbon-carbon bonds.[2] The julolidine scaffold is known for its strong electron-donating character and fluorescence properties, which can be imparted to larger molecules synthesized from this building block.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 391248-18-3[1][4][5]
Molecular Formula C₁₂H₁₆BNO₂[1][2]
Molecular Weight 217.075 g/mol [1][2]
Appearance Light-red to Brown Solid[1]
Boiling Point 475.4°C at 760 mmHg (Predicted)[2][6]
Density 1.25 g/cm³ (Predicted)[2][6]
pKa 8.91 ± 0.20 (Predicted)[1][6]
InChI Key SYBWUXYYINOPAC-UHFFFAOYSA-N[1][7]
Canonical SMILES B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O[1][5]

Synthesis Pathway: From Julolidine to Boronic Acid

Causality of Experimental Choices:

  • Directed Lithiation: Julolidine itself is not sufficiently activated for direct electrophilic borylation. A common strategy is to introduce a directing group or perform a halogen-metal exchange. An alternative, more direct approach for aromatic compounds is lithiation using a strong base like n-butyllithium (n-BuLi), often facilitated by a directing group or inherent electronic properties, followed by quenching with a boron electrophile.

  • Borylation: Trialkyl borates, such as trimethyl borate (B(OMe)₃), are excellent electrophiles for trapping the organolithium intermediate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_reaction2 Step 2: Borylation cluster_reaction3 Step 3: Hydrolysis Julolidine Julolidine Lithiation Organolithium Intermediate Julolidine->Lithiation 1. n-BuLi, THF -78 °C BoronateEster Boronate Ester Lithiation->BoronateEster 2. B(OMe)₃ FinalProduct This compound BoronateEster->FinalProduct 3. Acidic Workup (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

A primary and powerful application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed reaction is one of the most versatile methods for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide.[8]

Mechanistic Significance:

  • Role of the Boronic Acid: this compound serves as the nucleophilic partner. In the presence of a base, it forms a more reactive boronate species, which then participates in the transmetalation step of the catalytic cycle.

  • Utility: By coupling this compound with various aryl or vinyl halides, researchers can readily synthesize a wide array of complex molecules that incorporate the fluorescent and electron-rich julolidine core.[3] These products are valuable as fluorescent probes, in organic electronics, and as intermediates for pharmaceuticals.[3][9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction.

Self-Validating System: This protocol includes standard steps for reaction setup, monitoring, workup, and purification, which are essential for reproducibility and validation of results in a research setting.

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).

    • Causality: The base is crucial for activating the boronic acid to form the boronate, which is necessary for the transmetalation step with the palladium center. The solvent system is chosen to dissolve both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a specified temperature (typically 80-100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product via column chromatography on silica gel to isolate the desired coupled product.

The workflow for this experimental protocol is visualized below.

G A 1. Setup Combine Boronic Acid, Aryl Halide, Catalyst (Inert Atmosphere) B 2. Add Reagents Degassed Solvent + Base (e.g., Na₂CO₃) A->B C 3. Reaction Heat Mixture (e.g., 90 °C) B->C D 4. Monitoring TLC / LC-MS C->D D->C Reaction Incomplete E 5. Workup Cool, Extract with Organic Solvent, Wash D->E Reaction Complete F 6. Purification Dry, Concentrate, Column Chromatography E->F G Final Product F->G

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS), this compound presents several hazards.[1]

Hazard Identification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Recommended Precautionary Measures:

  • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P302+P352 (IF ON SKIN): Wash with plenty of water. If skin irritation occurs (P332+P313), get medical advice.[1]

  • P305+P351+P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists (P337+P313), get medical advice.[1]

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Chemsrc. This compound | CAS#:391248-18-3. [Link]

  • Wikidata. This compound. [Link]

  • PrepChem.com. Synthesis of 9-Julolidine Carboxaldehyde. [Link]

  • ResearchGate. Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. [Link]

  • Luminescence. Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [Link]

  • NIH National Center for Biotechnology Information. Molecular recognition with boronic acids—applications in chemical biology. [Link]

  • ResearchGate. Current wide and important applications of boronic acids. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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Methodological & Application

using 9-Julolidine boronic acid for saccharide detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Advanced Saccharide Detection Using 9-Julolidine Boronic Acid: A Guide for Researchers

Abstract

The detection and quantification of saccharides are critical in fields ranging from clinical diagnostics to biotechnology. This document provides a comprehensive guide to using this compound as a highly sensitive fluorescent chemosensor for saccharides. We will delve into the underlying chemical principles, provide detailed experimental protocols for fluorescence-based detection, discuss data interpretation, and offer insights grounded in established research. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and efficient method for saccharide sensing.

Introduction: The Challenge of Saccharide Sensing

Saccharides are fundamental to numerous biological processes, and their abnormal levels are often biomarkers for diseases such as diabetes mellitus. However, their structural similarity, lack of native chromophores, and neutral charge at physiological pH make them notoriously difficult to detect using traditional analytical methods.

Fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity and real-time monitoring capabilities. Boronic acids are particularly well-suited for this purpose due to their unique ability to form reversible covalent bonds with the cis-diol moieties present in many saccharides. When a boronic acid is conjugated to a fluorophore, this binding event can be transduced into a measurable change in the fluorescence signal.

Principle of Detection: this compound

This compound is a sophisticated sensor that leverages the principles of Photoinduced Electron Transfer (PET). The molecule consists of two key functional units:

  • 9-Julolidine: A rigid, planar fluorophore known for its strong fluorescence emission.

  • Boronic Acid: The recognition site that selectively binds to saccharides.

Mechanism of Action

In its free, unbound state, the nitrogen atom of the julolidine group can donate an electron to the electronically-excited fluorophore, a process known as PET. This quenches the fluorescence, resulting in a low emission signal. The boronic acid moiety, in its trigonal planar form, is a relatively weak Lewis acid.

Upon binding with a saccharide's cis-diols, the boron center undergoes a structural change from a trigonal planar sp² hybridization to a tetrahedral sp³ hybridization. This conformational change increases the Lewis acidity of the boron atom and draws electron density away from the nitrogen atom. This disruption of the PET process "switches on" the fluorophore, leading to a significant enhancement in fluorescence intensity. This direct correlation between saccharide concentration and fluorescence output forms the basis of the assay.

Below is a diagram illustrating this sensing mechanism.

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Unbound This compound (Trigonal Planar Boron) PET Photoinduced Electron Transfer (PET) (N lone pair donates to fluorophore) Unbound->PET Excitation (hν) Bound Saccharide-Boronate Ester Complex (Tetrahedral Boron) Unbound->Bound + Saccharide (cis-diol) Quenching Fluorescence Quenching PET->Quenching PET_off PET Process Inhibited Bound->PET_off Excitation (hν) Emission Strong Fluorescence Emission PET_off->Emission G prep 1. Solution Preparation - Sensor Stock (DMSO) - Sensor Working (PBS) - Saccharide Stocks (PBS) plate 2. Plate Loading - Add 100 µL of 10 µM Sensor to wells prep->plate add_sacch 3. Saccharide Addition - Add 100 µL of varying [Saccharide] - Include a 'blank' with PBS only plate->add_sacch incubate 4. Incubation - Incubate at 25°C for 10 min - Protect from light add_sacch->incubate read 5. Fluorescence Measurement - Ex: ~410 nm, Em: ~470 nm - Record fluorescence intensity (FI) incubate->read analyze 6. Data Analysis - Plot ΔFI vs. [Saccharide] - Determine binding constant (Ka) read->analyze

9-Julolidine Boronic Acid: A Fluorescent Probe for Bioimaging of Reactive Oxygen and Nitrogen Species

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocols

Introduction

Reactive Oxygen and Nitrogen Species (RONS) are a group of highly reactive molecules that play a dual role in biological systems. At physiological levels, they are crucial for cellular signaling pathways, immune responses, and maintaining homeostasis. However, their overproduction can lead to oxidative and nitrative stress, which is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Consequently, the ability to detect and visualize these transient species within living cells is of paramount importance for both fundamental biological research and the development of novel therapeutic strategies. 9-Julolidine boronic acid is a fluorescent probe designed for the sensitive and selective detection of RONS in cellular environments. This molecule synergistically combines the robust fluorescent properties of the julolidine moiety with the selective reactivity of the boronic acid group, offering a powerful tool for real-time bioimaging.[3][4]

Principle of Detection: A "Turn-On" Fluorescence Mechanism

The functionality of this compound as a RONS probe is based on a well-established chemical reaction that elicits a "turn-on" fluorescent response. The boronic acid group acts as a fluorescence quencher for the julolidine fluorophore. In its native state, the probe exhibits minimal fluorescence. However, in the presence of specific RONS, such as peroxynitrite (ONOO⁻), the boronic acid moiety undergoes rapid oxidation.[1][3] This irreversible reaction cleaves the boronic acid group and results in the formation of the highly fluorescent 9-hydroxyjulolidine. This process effectively "turns on" the fluorescence of the julolidine, providing a direct and quantifiable signal that correlates with the concentration of the target RONS.

Diagram of the Signaling Pathway

Caption: Oxidative activation of this compound.

Key Features and Applications

  • High Sensitivity and Selectivity: The boronic acid group exhibits a high reactivity towards peroxynitrite, enabling sensitive detection of this key RONS.[1][2]

  • "Turn-On" Fluorescent Response: The probe's fluorescence is significantly enhanced upon reaction with the target analyte, providing a high signal-to-noise ratio.

  • Live-Cell Imaging Compatibility: this compound is cell-permeable, allowing for real-time imaging of RONS in living cells.

  • Applications in Drug Discovery and Disease Research: This probe can be utilized to screen for compounds that modulate RONS production and to investigate the role of oxidative stress in various disease models.

Photophysical and Chemical Properties

PropertyValue (Estimated)Reference
Molecular Formula C₁₂H₁₆BNO₂[5]
Molecular Weight 217.07 g/mol [5]
CAS Number 391248-18-3[5]
Appearance Light-red to brown solid
Excitation Maximum (λex) ~410 nmAdapted from similar julolidine derivatives
Emission Maximum (λem) ~480 nmAdapted from similar julolidine derivatives
Quantum Yield (Φf) Low (unreacted); High (reacted)
Solubility Soluble in DMSO, DMF, and other organic solvents

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock Solution

Causality: A concentrated stock solution in an appropriate organic solvent is necessary for accurate and reproducible dilution into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture experiments at low final concentrations.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the probe in anhydrous DMSO. For example, dissolve 2.17 mg of the probe in 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

In Vitro Spectroscopic Analysis

Causality: This protocol allows for the characterization of the probe's fluorescent response to the target RONS in a cell-free system. This is a crucial step to validate the probe's mechanism of action and to determine its optimal spectral settings for imaging.

  • Materials:

    • 10 mM this compound stock solution

    • Phosphate-buffered saline (PBS), pH 7.4

    • Peroxynitrite (ONOO⁻) solution (or a peroxynitrite donor like SIN-1)

    • Fluorometer

    • Quartz cuvettes

  • Procedure:

    • Dilute the 10 mM stock solution of this compound in PBS to a final concentration of 10 µM.

    • Record the fluorescence emission spectrum of the probe solution (e.g., excitation at 410 nm, emission scan from 430 nm to 600 nm). This will serve as the baseline (non-fluorescent) reading.

    • Add a known concentration of peroxynitrite to the cuvette (e.g., 10 µM).

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Record the fluorescence emission spectrum again. A significant increase in fluorescence intensity around 480 nm should be observed.

    • (Optional) Perform a titration experiment by adding increasing concentrations of peroxynitrite to determine the probe's detection limit and dynamic range.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro characterization of the probe.

Live-Cell Imaging Protocol

Causality: This protocol details the application of this compound for visualizing RONS in living cells. The steps are designed to ensure proper loading of the probe into the cells and subsequent imaging of the fluorescence signal generated upon RONS production.

  • Materials:

    • Cells of interest cultured on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • 10 mM this compound stock solution

    • RONS inducer (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages, or a chemical inducer like SIN-1)

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP filter set)

  • Procedure:

    • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

    • Probe Loading:

      • Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free medium or PBS to a final concentration of 5-10 µM.

      • Remove the culture medium from the cells and wash once with warm PBS.

      • Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

    • Washing:

      • Remove the probe solution and wash the cells twice with warm PBS or culture medium to remove any excess, unloaded probe.

    • Induction of RONS (Optional):

      • If studying induced RONS production, replace the wash buffer with fresh culture medium containing the desired stimulus.

      • Incubate for the appropriate time to induce RONS production. A control group of cells without the inducer should be run in parallel.

    • Imaging:

      • Image the cells using a fluorescence microscope. For optimal imaging, use an excitation wavelength around 410 nm and collect the emission between 450 nm and 550 nm.

      • Acquire images at different time points to monitor the dynamics of RONS production.

    • Data Analysis:

      • Quantify the fluorescence intensity of the cells using appropriate image analysis software (e.g., ImageJ/Fiji).

      • Compare the fluorescence intensity between control and treated cells to determine the relative levels of RONS.

Safety and Handling

  • This compound is intended for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the probe concentration or incubation time.

    • Ensure that the cells are healthy and that the RONS induction is effective.

    • Check the filter sets on the microscope to ensure they are appropriate for the probe's spectral properties.

  • High Background Fluorescence:

    • Decrease the probe concentration.

    • Ensure thorough washing after probe loading.

    • Image the cells in a phenol red-free medium to reduce background fluorescence.

  • Cell Toxicity:

    • Reduce the probe concentration or incubation time.

    • Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the probe's cytotoxicity at the working concentration.

References

  • Sikora, A., et al. (2009). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 47(10), 1401-1407. [Link]

  • Miller, E. W., et al. (2005). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide. Journal of the American Chemical Society, 127(47), 16652-16659. [Link]

  • Kalyanaraman, B., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. ACS Chemical Biology, 7(7), 1214-1221. [Link]

  • Xia, L., et al. (2019). A selective fluorescent turn-on probe for imaging peroxynitrite in living cells and drug-damaged liver tissues. Talanta, 204, 431-437. [Link]

  • da Silva, J. P., et al. (2020). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ChemistrySelect, 5(1), 14-33. [Link]

  • Yoon, J., et al. (2014). A boronate-based fluorescent probe for the selective detection of cellular peroxynitrite. Chemical Communications, 50(69), 9353-9356. [Link]

  • Wikidata. (2021, April 8). This compound (Q82163387). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 9-Julolidine Boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Advanced Applications of an Electron-Rich Organoboron Reagent

Introduction: The Strategic Advantage of 9-Julolidine Boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] The reaction's efficiency is profoundly influenced by the electronic and steric nature of its components, particularly the organoboron reagent.

This guide focuses on This compound , a specialized reagent that offers distinct advantages over conventional boronic acids. The julolidine moiety is characterized by a rigid, fused bicyclic structure containing a nitrogen atom whose lone pair is fully integrated into the aromatic π-system. This structural constraint results in a powerful electron-donating capacity, significantly enhancing the nucleophilicity of the boronic acid.[3][4][5]

The application of this compound is twofold:

  • Kinetic Enhancement: Its inherent electron-rich nature can dramatically accelerate the transmetalation step, which is often rate-limiting, leading to higher efficiency and milder reaction conditions.[6]

  • Functional Moiety Introduction: It serves as a vehicle to install the julolidine scaffold into target molecules, imparting unique photophysical properties, such as fluorescence, making it a valuable building block in materials science and for creating biological probes.[3][4]

These notes provide an in-depth exploration of the mechanistic principles and practical protocols for effectively utilizing this compound in your research.

Mechanistic Insights: Why Electron-Rich Boronic Acids Excel

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to optimizing any coupling reaction. The cycle proceeds through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X (Aryl Palladium Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OH)₃]⁻ (Activated Boronate) diaryl_pd2 R¹-Pd(II)L₂-R² (Diaryl Palladium Complex) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product)

Figure 1: The general catalytic cycle of the Suzuki-Miyaura reaction.

The Critical Role of the Base and Boronic Acid Electronics:

The transmetalation step, where the organic moiety (R²) is transferred from boron to palladium, is critically dependent on the activation of the boronic acid. A base is essential for this process, converting the neutral, less reactive boronic acid into a highly nucleophilic tetracoordinate "ate" complex, [R²-B(OH)₃]⁻.[9][10][11]

The causality behind the enhanced performance of this compound lies here:

  • Increased Nucleophilicity: The potent electron-donating julolidine group pushes electron density onto the aromatic ring. This increases the nucleophilic character of the ipso-carbon (the carbon atom bonded to boron), making its transfer to the electropositive palladium(II) center more favorable and rapid.[6][12]

  • Facilitated "Ate" Complex Formation: While electron-donating groups slightly decrease the Lewis acidity of the boron center, the overall electronic push significantly enhances the reactivity of the resulting boronate complex, driving the transmetalation forward.[6]

Consideration for Protodeboronation: A key challenge with highly electron-rich boronic acids is their susceptibility to protodeboronation, where the C-B bond is cleaved by a proton source (often water) to yield an undesired arene byproduct.[13] This side reaction is also base-catalyzed. Therefore, a judicious choice of base is crucial. Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior to strong hydroxides (NaOH, KOH) as they provide sufficient activation for transmetalation while minimizing protodeboronation.[10][11]

Application Focus: Strategic Implementation of this compound

Key Advantages:
  • Coupling Challenging Substrates: Enables efficient coupling with electron-neutral or even electron-rich aryl chlorides and bromides, which are often sluggish partners for less activated boronic acids.

  • Milder Reaction Conditions: The enhanced reactivity often allows for lower reaction temperatures and catalyst loadings, improving the overall sustainability and functional group tolerance of the process.

  • Synthesis of Advanced Materials: Provides direct access to compounds containing the julolidine fluorophore, a highly sought-after scaffold in the development of OLEDs, fluorescent sensors, and bio-imaging agents.[3][4][5]

Parameter Optimization:

The success of a Suzuki-Miyaura coupling hinges on the interplay between the catalyst, base, and solvent. The following table summarizes key parameters for consideration when using this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)General Outcome & Rationale
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene/H₂O (4:1)90-100Standard Conditions: A reliable starting point for aryl bromides and iodides. PPh₃ is a robust, general-purpose ligand.
2Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)80-100High-Activity System: Buchwald ligands like SPhos are excellent for coupling less reactive aryl chlorides due to their electron-richness and bulk. K₃PO₄ is a strong, non-hydroxide base that minimizes protodeboronation.
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)THF/H₂O (10:1)60-80For Sterically Hindered Partners: The bulky P(t-Bu)₃ ligand can facilitate reductive elimination. Cesium carbonate is highly soluble and effective at lower temperatures.
4PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O (4:1)100Alternative for Heterocycles: The dppf ligand often provides good stability and performance with heteroaromatic coupling partners.

Data is illustrative and compiled from general best practices in Suzuki-Miyaura couplings.[8][10][11] Yields are highly substrate-dependent and require empirical optimization.

Detailed Experimental Protocols

Self-Validation: The following protocols include specific steps for monitoring reaction progress (e.g., TLC, GC-MS), which is crucial for self-validation and determining the optimal reaction time, preventing the formation of byproducts from prolonged heating.

Protocol 1: General Coupling of this compound with an Aryl Bromide

This protocol describes a representative coupling with 4-bromoanisole using a standard palladium catalyst.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv), finely ground

  • Toluene (8 mL)

  • Deionized Water (2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the toluene (8 mL) and water (2 mL) via syringe. The mixture should be vigorously stirred.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to remove any residual dissolved oxygen.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 95 °C. Monitor the reaction progress by TLC or GC-MS at 1-hour intervals until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 10% ethyl acetate in hexanes) to yield the pure product.

Workflow setup 1. Setup Add reagents to Schlenk flask inert 2. Inert Atmosphere Evacuate & backfill with Argon (3x) setup->inert solvents 3. Solvent Addition & Degassing Add Toluene/H₂O, bubble Argon inert->solvents reaction 4. Reaction Heat at 95°C, monitor by TLC/GC-MS solvents->reaction workup 5. Aqueous Workup Cool, extract with EtOAc, wash reaction->workup purify 6. Purification Dry, concentrate, and perform column chromatography workup->purify product Final Product Characterize (NMR, MS) purify->product

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Coupling. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry. [Link]

  • Castelino, R. W., & Hallas, G. (1971). Electronic absorption spectra of some julolidine (2,3,6,7-tetrahydro-1H, 5H-benzo[ij]quinolizine) analogues of 4-dimethylaminoazobenzenes. Journal of the Chemical Society B: Physical Organic, 793-795. [Link]

  • Giri, R., & Paton, R. S. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15830–15861. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Xia, Z., Guo, X., Zhu, Y., Wang, Y., & Wang, J. (2018). A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances, 8(26), 14539-14543. [Link]

  • Xia, Z., et al. (2018). A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization. RSC Advances. [Link]

  • Kim, H. J., et al. (2017). Structure-property analysis of julolidine-based nonlinear optical chromophores for the optimization of microscopic and macroscopic nonlinearity. ResearchGate. [Link]

  • Zhang, H., et al. (2015). Structure–property analysis of julolidine-based nonlinear optical chromophores for the optimization of microscopic and macroscopic nonlinearity. Physical Chemistry Chemical Physics, 17(3), 1695-1703. [Link]

  • PrepChem.com. (n.d.). Synthesis of 9-Julolidine Carboxaldehyde. [Link]

  • Ritter, T., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 56(42), 13149-13153. [Link]

  • da Silva, W. A., et al. (2020). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ChemistrySelect, 5(29), 8847-8869. [Link]

  • Ritter, T., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kundu, S., et al. (2018). Ir-catalyzed synthesis of julolidine by transfer hydrogenation. ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Chemsrc. (2025). This compound | CAS#:391248-18-3. [Link]

  • Wikidata. (2025). This compound. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Kumar, A., & Singh, A. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Chemsky. (n.d.). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic Acid. [Link]

  • El-Faham, A., & El-Sayed, N. S. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(10), 2465. [Link]

  • Stanetty, C., & Schnürch, M. (2015). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Tetrahedron, 71(3), 547-554. [Link]

Sources

Measuring the Fluorescence Quantum Yield of 9-Julolidine Boronic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Julolidine boronic acid is a fluorescent molecule of significant interest in the development of chemical sensors and probes. The julolidine moiety is known for its strong electron-donating properties and rigid structure, which often leads to compounds with high fluorescence quantum yields and sensitivity to their local environment. The inclusion of a boronic acid group provides a versatile handle for derivatization and for creating sensors that can selectively bind to diol-containing molecules, such as saccharides.

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes, as it contributes to a brighter signal and greater sensitivity in analytical applications.

This application note provides a detailed protocol for measuring the fluorescence quantum yield of this compound using the relative method. This widely-used technique involves comparing the fluorescence of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.[1]

Principle of the Method

The relative method for determining the fluorescence quantum yield is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields. The following equation is used for the calculation:

ΦX = ΦS * (IX / IS) * (AS / AX) * (ηX2 / ηS2)

Where:

  • ΦX and ΦS are the fluorescence quantum yields of the sample (X) and the standard (S), respectively.

  • IX and IS are the integrated fluorescence intensities of the sample and the standard.

  • AX and AS are the absorbances of the sample and the standard at the excitation wavelength.

  • ηX and ηS are the refractive indices of the solvents used for the sample and the standard.

Experimental Design and Considerations

Causality Behind Experimental Choices:
  • Choice of Standard: Quinine sulfate is a widely accepted and well-characterized fluorescence standard. Its quantum yield in 0.1 M sulfuric acid is documented to be approximately 0.58, with excitation peaking around 350 nm and emission around 460 nm. More recent studies suggest using 0.1 M perchloric acid as the solvent, where the quantum yield is a stable 0.60 and less susceptible to temperature variations.[2][3] This application note will use quinine sulfate in 0.1 M H2SO4 as the standard.

  • Solvent Selection: The choice of solvent can significantly impact the photophysical properties of a fluorophore. For this protocol, we will use ethanol for dissolving this compound, a common solvent for organic molecules. The standard, quinine sulfate, will be dissolved in 0.1 M sulfuric acid. The difference in solvents necessitates the inclusion of the refractive index correction in the quantum yield calculation.

  • Concentration and Absorbance: To avoid inner filter effects, where the emitted fluorescence is reabsorbed by the sample, it is critical to work with dilute solutions. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

Materials and Instrumentation

Materials
  • This compound (synthesis as per literature procedures)

  • Quinine sulfate dihydrate (fluorescence standard grade)

  • Sulfuric acid (H2SO4), concentrated (98%)

  • Ethanol (spectroscopic grade)

  • Deionized water

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Vis spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and an emission detector. The instrument should be capable of spectral correction.

Experimental Protocol

Step 1: Preparation of Stock Solutions
  • Quinine Sulfate Standard (10-4 M):

    • Accurately weigh approximately 7.81 mg of quinine sulfate dihydrate (molar mass = 782.94 g/mol ).

    • Dissolve it in a small amount of 0.1 M H2SO4 in a 100 mL volumetric flask.

    • Bring the flask to volume with 0.1 M H2SO4 and mix thoroughly.

    • Note: To prepare 0.1 M H2SO4, carefully add 5.4 mL of concentrated H2SO4 to approximately 800 mL of deionized water, then dilute to 1 L.

  • This compound (10-4 M):

    • Accurately weigh approximately 2.17 mg of this compound (molar mass = 217.07 g/mol ).[4]

    • Dissolve it in spectroscopic grade ethanol in a 100 mL volumetric flask.

    • Bring the flask to volume with ethanol and mix thoroughly.

Step 2: Preparation of Working Solutions
  • From the stock solutions, prepare a series of dilutions for both the quinine sulfate standard and the this compound sample in their respective solvents (0.1 M H2SO4 for quinine sulfate, ethanol for the sample).

  • The concentrations should be chosen such that the absorbance at the selected excitation wavelength is in the range of 0.02 to 0.1. A suggested series of concentrations could be 1, 2, 4, 6, 8, and 10 µM.

Step 3: Absorbance Measurements
  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Set the excitation wavelength. Based on the data for the derivative CCVJ, a starting excitation wavelength of 430 nm is recommended. However, it is essential to first record the absorption spectrum of the this compound solution to determine its absorption maximum (λmax) and use that for excitation.

  • Blank the instrument using the respective solvents (0.1 M H2SO4 and ethanol).

  • Measure and record the absorbance of all working solutions of both the standard and the sample at the chosen excitation wavelength.

Step 4: Fluorescence Measurements
  • Turn on the spectrofluorometer and allow the lamp and detector to stabilize.

  • Set the excitation wavelength to the value determined in Step 3.

  • Set the emission wavelength range to scan from approximately 450 nm to 700 nm to capture the entire emission spectrum.

  • Use the same excitation and emission slit widths for all measurements.

  • Record the fluorescence spectrum of the solvent blanks for both 0.1 M H2SO4 and ethanol.

  • Record the fluorescence spectra of all working solutions of the quinine sulfate standard and the this compound sample. Ensure that the instrument's detector response is corrected for wavelength-dependent sensitivity.

Data Analysis and Calculation

  • Correct for Solvent Background: Subtract the integrated intensity of the respective solvent blank from the integrated intensity of each sample and standard spectrum.

  • Integrate Fluorescence Spectra: Calculate the area under the curve for each corrected fluorescence emission spectrum.

  • Plot Integrated Fluorescence vs. Absorbance: For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine the Slopes: Perform a linear regression for both plots. The slope of the resulting line (Gradient) is proportional to the quantum yield.

  • Calculate the Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of this compound:

    ΦX = ΦS * (GradX / GradS) * (ηX2 / ηS2)

    Where:

    • ΦS = 0.58 (Quantum yield of quinine sulfate in 0.1 M H2SO4)

    • GradX and GradS are the gradients from the plots for the sample and standard, respectively.

    • ηX = 1.36 (Refractive index of ethanol)

    • ηS = 1.33 (Refractive index of water/0.1 M H2SO4)

Expected Results and Data Presentation

The plots of integrated fluorescence intensity versus absorbance for both this compound and quinine sulfate should be linear, with R2 values close to 1. The calculated fluorescence quantum yield for this compound is expected to be in the range typical for julolidine derivatives.

Table 1: Photophysical Properties of this compound and Reference Standard

CompoundSolventExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)Refractive Index (η)
This compoundEthanolTo be determinedTo be determinedTo be calculated1.36
Quinine Sulfate0.1 M H2SO4~350~4600.581.33

Table 2: Example Data for Quantum Yield Calculation

SampleConcentration (µM)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
9-JBA1AX1IX1
2AX2IX2
4AX3IX3
6AX4IX4
8AX5IX5
10AX6IX6
Quinine Sulfate1AS1IS1
2AS2IS2
4AS3IS3
6AS4IS4
8AS5IS5
10AS6IS6

Visualizing the Workflow

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Quinine Sulfate Stock (10-4 M in 0.1 M H2SO4) prep_working Prepare Working Dilutions (Abs < 0.1) prep_standard->prep_working prep_sample Prepare 9-JBA Stock (10-4 M in Ethanol) prep_sample->prep_working abs_measure Measure Absorbance at Excitation Wavelength prep_working->abs_measure fluor_measure Measure Corrected Fluorescence Spectra abs_measure->fluor_measure Set Excitation λ integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Slopes and Refractive Indices plot->calculate result Fluorescence Quantum Yield of this compound calculate->result

Caption: Experimental workflow for determining the fluorescence quantum yield.

Trustworthiness and Self-Validation

To ensure the accuracy and reliability of the determined quantum yield, the following self-validating steps are recommended:

  • Linearity of Plots: The linearity of the integrated fluorescence intensity versus absorbance plots is a strong indicator that the measurements were performed in a concentration range free of inner filter effects and aggregation.

  • Instrument Correction: Verifying that the spectrofluorometer's emission correction is accurate is crucial. This can be done by measuring the spectrum of a standard lamp with a known spectral output.

  • Purity of Materials: The use of spectroscopic grade solvents and high-purity compounds is essential to avoid interference from fluorescent impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method with quinine sulfate as a standard. By carefully following these steps and considering the outlined experimental parameters, researchers can obtain reliable and accurate quantum yield values, which are fundamental for the characterization and application of this promising fluorescent molecule.

References

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Emission Correction in a Fluorescence Spectrometer. Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389–5394. Retrieved from [Link]

  • OMLC. (n.d.). Quinine sulfate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • UCLA. (n.d.). Refractive Index Of Ethanol Water Mixture | Reclaim. Retrieved from [Link]

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how to use 9-Julolidine boronic acid to measure microviscosity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Measurement of Microviscosity using 9-Julolidine Boronic Acid

Authored by: A Senior Application Scientist

Introduction: The Imperative of Measuring Microviscosity

Within the intricate landscapes of cellular biology and materials science, viscosity is not a mere bulk property but a highly localized parameter known as microviscosity. This property governs the diffusion rates of molecules, dictates the kinetics of biochemical reactions, influences protein folding and aggregation, and modulates signal transduction pathways.[1][2] For researchers in drug development, understanding the microviscosity of the cellular cytoplasm, organelles, or a drug delivery vehicle is paramount for predicting efficacy, stability, and bioavailability.

Fluorescent molecular rotors have emerged as an indispensable tool for probing these microscopic environments.[3][4] These unique molecules act as tiny, light-emitting spinners whose rotational freedom is restricted by their immediate surroundings. By measuring their fluorescence output, we can deduce the viscosity of their nano-environment with high spatial and temporal resolution.

This guide provides a detailed technical overview and a set of robust protocols for utilizing This compound , a potent molecular rotor, for the quantitative measurement of microviscosity. We will delve into the photophysical principles governing its function, provide step-by-step instructions for calibration and measurement, and discuss critical considerations for data interpretation in both simple solutions and complex biological systems.

Part 1: The Underpinning Principle - How Molecular Rotors Sense Viscosity

The functionality of this compound as a viscosity sensor is rooted in the competition between two de-excitation pathways following photon absorption. This mechanism, common to many molecular rotors, can be understood through the concept of a Twisted Intramolecular Charge Transfer (TICT) state.[5][6]

  • Excitation: Upon absorbing a photon, the molecule transitions from its stable, planar ground state to a locally excited (LE) state.

  • De-excitation Pathways: From the LE state, the molecule has two primary options to release this excess energy:

    • Radiative Decay (Fluorescence): The molecule can return directly to the ground state by emitting a photon. This is the fluorescent signal we measure.

    • Non-Radiative Decay (Rotation): A portion of the molecule can rotate around a specific chemical bond. This rotation leads to the formation of a non-fluorescent, low-energy "dark" state, often a TICT state.[6] In this pathway, energy is dissipated as heat rather than light.

The Crucial Role of Viscosity: The key to this sensor's function is that the intramolecular rotation required to form the dark state is a physical movement.

  • In Low-Viscosity Environments: The molecule can rotate freely. The non-radiative pathway is highly efficient, rapidly quenching the fluorescence. The result is a weak fluorescent signal and a short fluorescence lifetime.

  • In High-Viscosity Environments: The viscous medium physically hinders the intramolecular rotation. This effectively closes off the non-radiative decay channel. With its primary relaxation pathway blocked, the molecule is forced to release its energy through the radiative pathway, resulting in a dramatic increase in fluorescence intensity and a longer fluorescence lifetime.[1][3]

This relationship is mathematically described by the Förster-Hoffmann equation , which provides the quantitative framework for our measurements.[7][8][9]

log(τ) = x * log(η) + C

Where:

  • τ is the fluorescence lifetime (a more robust parameter than intensity).

  • η is the viscosity of the medium.

  • x is a constant that is characteristic of the specific molecular rotor.

  • C is a constant that depends on the temperature and the radiative decay rate of the probe.

By calibrating the probe in solutions of known viscosity, we can determine the constants x and C, enabling us to calculate the unknown viscosity of a sample from its measured fluorescence lifetime.

G cluster_0 cluster_1 Low Viscosity Environment cluster_2 High Viscosity Environment Excitation Photon Absorption (Ground State -> Excited State) Competition Competition Point Excitation->Competition Energy Input Rotation Fast Intramolecular Rotation (TICT State Formation) Competition->Rotation Free Movement Hindrance Hindered Intramolecular Rotation Competition->Hindrance Restricted Movement Quenching Low Fluorescence (Short Lifetime) Rotation->Quenching Dominant Pathway Emission High Fluorescence (Long Lifetime) Hindrance->Emission Dominant Pathway

Caption: The operational principle of a molecular rotor.

Part 2: Probe Specifications

This compound is a derivative of the julolidine family of fluorophores, which are well-regarded for their environmental sensitivity.[10] The boronic acid moiety is primarily a synthetic handle but may offer unique targeting capabilities for diol-containing structures like saccharides.[11][12]

PropertyValueSource
Chemical Name (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid[13]
CAS Number 391248-18-3[13][14]
Molecular Formula C₁₂H₁₆BNO₂[14][15]
Molecular Weight 217.07 g/mol [14][15]
Appearance Light-red to Brown Solid[13]
pKa ~8.91 (Predicted)[13]
Typical Solvent DMSO, Ethanol
Typical Excitation ~460-485 nm (Varies with environment)[16]
Typical Emission ~490-550 nm (Varies with environment)[16]

Part 3: Experimental Protocols

This section provides a self-validating workflow for measuring microviscosity. The accuracy of the final measurement is entirely dependent on the quality of the initial calibration.

Protocol A: Calibration Curve Generation

Objective: To empirically determine the constants of the Förster-Hoffmann equation for this compound under your specific experimental conditions.

Materials:

  • This compound

  • Anhydrous glycerol

  • Methanol or deionized water

  • Spectroscopic grade solvent for stock solution (e.g., DMSO)

  • Volumetric flasks and precision pipettes

  • Viscometer (for optional verification of standards)

  • Fluorometer or a Fluorescence Lifetime Imaging Microscopy (FLIM) system

Methodology:

  • Prepare a Probe Stock Solution:

    • Dissolve a precise amount of this compound in DMSO to create a concentrated stock solution (e.g., 1-10 mM).

    • Expertise Note: DMSO is often preferred for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous solutions. Ensure the final concentration of DMSO in your samples is low (<1%) to avoid affecting the sample's properties.

  • Prepare Viscosity Calibration Standards:

    • Prepare a series of glycerol/water or glycerol/methanol mixtures with varying mass percentages of glycerol.[16][17] It is critical to prepare these by mass, not volume, for accuracy.

    • A recommended set is 0, 20, 40, 60, 75, 85, 90, and 95% glycerol.

    • Trustworthiness Check: The viscosity of these mixtures is highly temperature-dependent. Always perform calibration and subsequent measurements at the same, strictly controlled temperature (e.g., 25.0 °C). Use a water bath for thermal stability.

  • Reference Viscosity Data for Glycerol/Water at 25°C:

% Glycerol (by mass)Viscosity (cP)
00.89
201.76
405.11
6017.7
7555.4
85158
90321
95799
  • Prepare Samples for Measurement:

    • To a fixed volume of each viscosity standard, add a small aliquot of the probe stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Ensure the probe is fully dissolved and the solution is homogenous.

  • Measure Fluorescence Lifetime:

    • Using a time-correlated single-photon counting (TCSPC) system, measure the fluorescence decay for each sample.[16]

    • Set the excitation wavelength (e.g., 467 nm) and collect emission at the peak wavelength.[16]

    • Fit the decay curve to determine the average fluorescence lifetime (τ).

    • Expertise Note: Lifetime measurements are superior to intensity as they are independent of probe concentration, excitation power fluctuations, and some light scattering artifacts, making them ideal for complex samples.[1][6]

  • Analyze Data and Plot the Calibration Curve:

    • Plot the natural logarithm (or log10) of the measured fluorescence lifetime (ln τ) against the natural logarithm of the known viscosity (ln η) for each standard.

    • Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, which corresponds to the Förster-Hoffmann equation.

    • The slope of the line is your x value, and the y-intercept is your C value.

    • Trustworthiness Check: The R² value of your linear fit should be >0.98, indicating a strong correlation and a reliable calibration.

Protocol B: Measuring Microviscosity in an Unknown Sample

Objective: To use the established calibration curve to determine the microviscosity of a sample of interest (e.g., cell cytoplasm, protein solution).

Methodology:

  • Label the Sample:

    • Add the this compound stock solution to your sample to the same final concentration used during calibration.

    • For live cells, add the probe to the cell culture media and incubate for a sufficient period (e.g., 15-30 minutes) to allow for cell uptake. Perform a wash step with fresh media or buffer to remove excess extracellular probe.

  • Acquire Fluorescence Lifetime Data:

    • Using the exact same instrument settings (excitation wavelength, emission collection, temperature) as in the calibration protocol, measure the fluorescence lifetime of the probe within your sample.

    • For cellular imaging with FLIM, you can acquire lifetime data for each pixel, allowing you to generate a spatial map of microviscosity.

  • Calculate Microviscosity:

    • Measure the average fluorescence lifetime (τ_unknown) from your sample.

    • Using the Förster-Hoffmann equation derived from your calibration (ln(τ) = x * ln(η) + C), rearrange it to solve for viscosity (η):

    η_unknown = exp( (ln(τ_unknown) - C) / x )

    • This calculated η_unknown is the microviscosity of your sample in centipoise (cP).

G cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Calculation A1 Prepare Probe Stock Solution A3 Add Probe to Standards A1->A3 A2 Prepare Glycerol/Water Viscosity Standards A2->A3 B1 Measure Fluorescence Lifetime (τ) of Each Standard Sample A3->B1 C1 Plot ln(τ) vs. ln(η) and Perform Linear Fit B1->C1 B2 Label Unknown Sample with Probe B3 Measure Fluorescence Lifetime (τ_unknown) of Unknown Sample B2->B3 C3 Calculate Unknown Viscosity using Calibration Equation B3->C3 C2 Determine Calibration Constants 'x' and 'C' C1->C2 C2->C3

Caption: Experimental workflow for microviscosity measurement.

Part 4: Authoritative Insights & Critical Considerations

  • Temperature is Not Negotiable: Viscosity is exponentially dependent on temperature. A deviation of even 1-2 °C can introduce significant errors. All calibration and sample measurements must be performed at the same, precisely controlled temperature.

  • Lifetime over Intensity: While fluorescence intensity also correlates with viscosity, it is highly susceptible to artifacts from probe concentration, photobleaching, and scattering.[1] Fluorescence lifetime is an intrinsic property of the fluorophore in its environment and is therefore a more reliable and quantitative parameter for microviscosity measurements, especially in heterogeneous systems like live cells.[6][8]

  • Potential pH and Polarity Effects: The fluorescence of julolidine-based dyes can be influenced by solvent polarity. While viscosity is the dominant factor, it is wise to perform calibrations in a solvent system that reasonably mimics the polarity of your unknown sample. Furthermore, the boronic acid group has a pKa, and changes in pH could alter the probe's properties, although this is generally a secondary effect compared to viscosity.

  • Probe Localization in Cells: When working with live cells, the measured viscosity is an average of the environments where the probe resides. Different organelles have vastly different microviscosities (e.g., cytoplasm vs. lipid droplets vs. mitochondria). Co-localization studies with organelle-specific trackers are recommended to accurately interpret your viscosity maps.

  • Cellular Health: Ensure that the concentration of the probe and the duration of light exposure (especially for imaging) are not causing phototoxicity, which could alter cellular physiology and, consequently, microviscosity. Always include a control group of unlabeled cells to monitor for morphological or functional changes.

By adhering to these protocols and considerations, researchers can confidently employ this compound as a powerful tool to unravel the complex role of microviscosity in their specific systems of interest.

References

  • Kuimova, M. K., et al. (2009). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. PubMed Central. Available at: [Link]

  • Ha, J.-H., et al. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. PubMed. Available at: [Link]

  • Ning, J., et al. (2020). Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors. ACS Publications. Available at: [Link]

  • Wang, B., et al. (2020). A General Strategy to Control Viscosity Sensitivity of Molecular Rotor-Based Fluorophores. National Institutes of Health. Available at: [Link]

  • Kim, Y., et al. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Semantic Scholar. Available at: [Link]

  • Kuimova, M. K. (2008). Molecular Rotors Image Intracellular Viscosity. CHIMIA. Available at: [Link]

  • Haidekker, M. A. The Haidekker Lab: Research Interests. University of Georgia. Available at: [Link]

  • Levitt, J. A., et al. (2013). Molecular rheometry: direct determination of viscosity in L o and L d lipid phases via fluorescence lifetime imaging. Physical Chemistry Chemical Physics. Available at: [Link]

  • Garcés-Garcés, I., et al. (2020). The effect of structural heterogeneity upon the microviscosity of ionic liquids. Royal Society of Chemistry. Available at: [Link]

  • López-Guajardo, A., et al. (2023). Fluorescent molecular rotor-based polymer materials for local microviscosity mapping in microfluidic channels. arXiv. Available at: [Link]

  • Kuimova, M. K. (2016). Fluorescence lifetime calibration of probe 6. ResearchGate. Available at: [Link]

  • Feger, D., et al. (2022). Calibration pictures for pure water (A) and glycerol-water mixture. ResearchGate. Available at: [Link]

  • Garcia Sanchez, F., et al. (2010). Recovery assay of viscosity from GL/water mixtures. ResearchGate. Available at: [Link]

  • Xu, S., et al. (2023). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. MDPI. Available at: [Link]

  • López-Duarte, I., et al. (2014). Supporting Information for: A molecular rotor for measuring viscosity in plasma membranes of live cells. Imperial College London. Available at: [Link]

  • de Fátima, A., et al. (2017). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate. Available at: [Link]

  • Menacho-Melgar, R., & Lynch, M. D. (2022). Measuring Oligonucleotide Hydrolysis in Cellular Lysates via Viscosity Measurements. Bio-protocol. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:391248-18-3. Chemsrc.com. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and characterization of a julolidine-based electro-optic molecular glass. PubMed. Available at: [Link]

  • D'Auria, M. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Julolidinylcarboxaldehyde. PubChem. Available at: [Link]

  • Adu-Ampratwum, D., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]

  • Winyard, P. G., et al. (2012). Optical determination of glucose utilizing boronic acid adducts. Google Patents.

Sources

Topic: Advanced Analytical Methods for the Detection and Quantification of 9-Julolidine Boronic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

9-Julolidine boronic acid is a vital synthetic intermediate whose unique structure, featuring a rigid tricyclic amine, offers significant potential in the development of novel pharmaceuticals, fluorescent probes, and materials.[1][2] Its effective use in these applications, particularly in monitoring reaction kinetics or assessing its fate in biological systems, necessitates robust and sensitive analytical methods. However, the inherent chemical properties of boronic acids—such as their high polarity and propensity for dehydration into cyclic boroxine anhydrides—present significant analytical challenges, often complicating separation and mass spectrometric detection.[3][4][5] This guide provides two field-proven, validated protocols for the analysis of this compound in complex matrices: a high-specificity quantitative method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and a high-throughput screening method based on fluorescence detection.

The Analytical Challenge: Understanding Boronic Acid Chemistry

The primary difficulty in analyzing boronic acids stems from their dynamic equilibrium in solution. The boronic acid moiety, -B(OH)₂, can undergo reversible dehydration to form a trimeric, cyclic anhydride known as a boroxine. This transformation is often induced by heat or aprotic conditions, which can occur in an HPLC sample injector or a mass spectrometer's ion source, leading to multiple detectable species from a single analyte and compromising quantitative accuracy.[3][5] Furthermore, the Lewis acidic nature of the boron atom allows for interactions with diols and other nucleophilic species present in complex sample matrices, potentially leading to signal suppression or retention time shifts.[6][7]

The methods detailed herein are designed to overcome these challenges by either stabilizing the analyte during analysis or employing a detection principle that is selective for the boronic acid functional group.

Method 1: High-Precision Quantification by UPLC-MS/MS

This method is the gold standard for accurately quantifying this compound in complex environments such as in-process reaction mixtures, cell lysates, or plasma. The protocol leverages the separation power of UPLC and the specificity of tandem mass spectrometry.

Principle of the Method

Reversed-phase chromatography separates this compound from matrix components based on polarity. A critical aspect of this method is the use of a mobile phase modifier (ammonium acetate) and optimized electrospray ionization (ESI) conditions to minimize the on-column and in-source formation of boroxines, promoting the formation of a consistent and detectable parent ion (e.g., [M-H]⁻).[5][8] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific fragmentation pathway of the analyte.

Workflow for UPLC-MS/MS Analysis

UPLC_MS_Workflow Sample Complex Sample (e.g., Plasma, Reaction Mixture) Prep Sample Preparation (Protein Precipitation / SPE) Sample->Prep Matrix Removal Inject UPLC System (Chromatographic Separation) Prep->Inject Injection Ionize Mass Spectrometer (ESI Source) Inject->Ionize Elution Detect Tandem MS (MRM Detection) Ionize->Detect Fragmentation Analyze Data Analysis (Quantification) Detect->Analyze Signal Processing

Caption: UPLC-MS/MS workflow for quantitative analysis.

Experimental Protocol

A. Reagents and Materials

  • This compound reference standard (≥95% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Formic Acid (LC-MS Grade, optional for pH adjustment)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., a related boronic acid not present in the sample).

B. Instrumentation

  • UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent. The use of columns with technologies that reduce metal interactions, like Waters MaxPeak™ Premier, is highly recommended to improve peak shape for Lewis acidic compounds.[9][10]

C. Sample Preparation (for Biological Matrices) Causality: The goal of sample preparation is to remove proteins and phospholipids that can interfere with the analysis and damage the analytical column. Protein precipitation is a rapid method, while Solid Phase Extraction (SPE) provides a cleaner extract, leading to lower detection limits.

  • Protein Precipitation:

    • To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).[11]

  • Solid Phase Extraction (SPE) (for higher sensitivity):

    • Use a mixed-mode or reversed-phase SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate and reconstitute as described above.

D. UPLC-MS/MS Parameters The following parameters serve as a starting point and should be optimized for the specific instrument and analyte.

Parameter Setting Rationale
UPLC System
ColumnWaters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)Provides excellent separation efficiency for small molecules.
Mobile Phase A10 mM Ammonium Acetate in WaterBuffers the mobile phase and aids in consistent ionization.[5]
Mobile Phase B10 mM Ammonium Acetate in 95:5 Acetonitrile:WaterStrong solvent for elution.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrateA standard gradient for screening and method development.
Injection Volume2-5 µLBalances sensitivity with potential for column overload.
Column Temp.40°CImproves peak shape and reduces viscosity.
Mass Spectrometer
Ionization ModeESI NegativeBoronic acids readily form the [M-H]⁻ ion.
Capillary Voltage-3.5 kVOptimized for signal intensity.
Source Temp.150°CA lower temperature minimizes in-source dehydration to boroxines.[5]
Desolvation Temp.450°CEfficiently removes solvent from droplets.
Desolvation Gas Flow800 L/hrInstrument-dependent; optimized for sensitivity.
MRM TransitionsPrecursor Ion (Q1): m/z 216.1 (for [C₁₂H₁₆BNO₂-H]⁻) Product Ions (Q3): To be determined by infusion. Likely fragments would involve loss of water or parts of the julolidine ring.Provides high selectivity and sensitivity for quantification.

Method 2: High-Throughput Fluorescence-Based Detection

For applications requiring rapid screening of many samples, such as combinatorial chemistry or bioactivity screening, a fluorescence-based assay offers a sensitive and efficient alternative to chromatography.

Principle of the Method

This method relies on the specific reaction between a boronic acid and a fluorogenic reagent. Alizarin Red S (ARS) is a classic reagent that complexes with boronic acids to form a new, highly fluorescent product.[12][13] The reaction involves the formation of a five- or six-membered cyclic ester between the boronic acid and the diol system of alizarin, resulting in a significant increase in fluorescence intensity at a specific wavelength.[14] This "turn-on" fluorescence response allows for sensitive detection.

Chemical Principle of Fluorometric Detection

Fluorescence_Principle Analyte This compound (Analyte) Complex Fluorescent Complex (High Fluorescence) Analyte:e->Complex:w Reaction (in basic buffer) Probe Alizarin Red S Probe (Low Fluorescence) Probe:e->Complex:w

Caption: Reaction of boronic acid with a probe to form a fluorescent complex.

Experimental Protocol

A. Reagents and Materials

  • This compound reference standard

  • Alizarin Red S (ARS)

  • Triethylamine (TEA) or another suitable base

  • Acetonitrile (HPLC Grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Black, clear-bottom 96-well microplates

B. Instrumentation

  • Fluorescence microplate reader (e.g., BioTek Synergy, Molecular Devices SpectraMax) capable of excitation at ~470 nm and emission detection at ~610 nm.

C. Protocol Steps Causality: The protocol is performed in a basic, buffered solution because the boronic acid must be in its anionic, tetrahedral form to efficiently bind with the diol of the alizarin probe.[15] Triethylamine acts as a base to facilitate this and to neutralize any acidic components in the sample or mobile phase if adapting from HPLC.[13]

  • Prepare Reagent Solution: Create a stock solution of 1 mM Alizarin Red S in acetonitrile. On the day of the experiment, prepare a working "Post-Column Reagent" by mixing the ARS stock with acetonitrile and TEA. A typical final concentration is 75 µM ARS and 0.1% TEA in acetonitrile.[13]

  • Prepare Standards and Samples:

    • Create a stock solution of this compound in methanol or acetonitrile.

    • Perform serial dilutions in the assay buffer (e.g., PBS pH 7.4) to create a standard curve (e.g., from 1 µM to 100 µM).

    • Dilute unknown samples in the same assay buffer to ensure their concentrations fall within the range of the standard curve.

  • Assay Procedure:

    • Pipette 50 µL of each standard and unknown sample into the wells of the 96-well plate. Include buffer-only wells as blanks.

    • Add 150 µL of the ARS working reagent to all wells.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light. The reaction is typically rapid, but incubation ensures it reaches completion.

    • Measure the fluorescence using an excitation wavelength of 469 nm and an emission wavelength of 610 nm .[13][14]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Plot the blank-corrected fluorescence intensity of the standards against their known concentrations.

    • Perform a linear regression to generate a standard curve.

    • Use the equation of the line to calculate the concentration of this compound in the unknown samples.

Method Comparison and Selection

Parameter UPLC-MS/MS Fluorescence Assay
Selectivity Very High (based on mass and fragmentation)Moderate (selective for boronic acids)
Sensitivity (LOD) Low ng/mL to pg/mLLow µM range (~1 µM)[13]
Throughput Low to Medium (minutes per sample)High (hundreds of samples per plate)
Quantitative Accuracy High (Gold Standard)Good (Semi-quantitative to quantitative)
Sample Prep More complex (extraction often needed)Simpler (often dilution is sufficient)
Instrumentation Cost HighModerate
Primary Application Pharmacokinetics, reaction monitoring, impurity profilingHigh-throughput screening, rapid detection

Conclusion and Expert Recommendations

The choice between UPLC-MS/MS and a fluorescence-based assay depends entirely on the analytical objective. For regulatory submissions, detailed pharmacokinetic studies, or any application requiring unambiguous identification and precise quantification, the UPLC-MS/MS method is unequivocally the superior choice . Its combination of chromatographic separation and mass-based detection provides the highest level of confidence and accuracy.

Conversely, for early-stage discovery, reaction optimization, or screening large compound libraries for boronic acid-containing hits, the fluorescence assay offers an unbeatable combination of speed, simplicity, and sufficient sensitivity . From a practical standpoint, it is an excellent frontline tool to quickly identify samples of interest, which can then be confirmed and accurately quantified using the more rigorous UPLC-MS/MS method. By employing these complementary techniques, researchers can build a comprehensive analytical workflow to fully characterize this compound in any complex mixture.

References

  • A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications.
  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. PMC.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • This compound. Guidechem.
  • This compound. Guidechem.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. SlideShare.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
  • This compound. CymitQuimica.
  • This compound. Chemsrc.
  • This compound. Wikidata.
  • Sample Preparation Techniques for Biological Matrices. Agilent.
  • Preparation and Use of a Boronic Acid Affinity Support for Separation and Quantitation of Glycosylated Hemoglobins. Semantic Scholar.
  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column re. DeepDyve.

Sources

Troubleshooting & Optimization

improving the quantum yield of 9-Julolidine boronic acid fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Julolidine Boronic Acid Fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your experiments and enhance the quantum yield of these versatile fluorescent probes.

Introduction to this compound Fluorophores

9-Julolidine derivatives are a class of fluorescent molecules known for their sensitivity to the local microenvironment, including polarity, pH, and viscosity.[1] The incorporation of a boronic acid group provides a versatile handle for sensing biologically relevant molecules like saccharides and reactive oxygen species, as it can reversibly bind to diols.[2][3] These fluorophores often operate through mechanisms like Twisted Intramolecular Charge Transfer (TICT), where their fluorescence properties are highly dependent on their molecular conformation and environment.[4][5] Understanding and controlling these factors is paramount to achieving a high fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound fluorophores.

Q1: Why is the fluorescence intensity of my this compound probe lower than expected?

A1: Low fluorescence intensity, and thus low quantum yield, can stem from several factors:

  • Solvent Polarity: Julolidine-based probes are often sensitive to the polarity of the solvent.[1][6] Highly polar solvents can stabilize the non-radiative TICT state, leading to fluorescence quenching.[4]

  • pH of the Medium: The boronic acid group's ability to bind to diols and its electronic properties are pH-dependent.[2][7] Suboptimal pH can lead to poor binding or quenching.

  • Aggregation: At high concentrations, these fluorophores can aggregate, leading to aggregation-caused quenching (ACQ).[8][9][10]

  • Presence of Quenchers: Certain metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) can quench fluorescence.[11]

  • Photodegradation: Prolonged exposure to the excitation light source can lead to photobleaching.

Q2: How does pH affect the quantum yield of my probe?

A2: The pH of the solution directly influences the ionization state of the boronic acid moiety. Boronic acids are Lewis acids with pKa values typically ranging from 4 to 10.[12] The binding affinity of boronic acids to diols is generally higher at physiological or slightly alkaline pH, where the boronic acid is in its anionic, tetrahedral form.[2][7] This change in the electronic nature of the boronic acid group upon binding can significantly alter the charge transfer characteristics of the fluorophore, often leading to an enhancement in fluorescence.[2] It is crucial to operate within the optimal pH range for your specific probe and target analyte.[7][11]

Q3: What is the role of solvent viscosity in the fluorescence of these probes?

A3: Many julolidine derivatives are fluorescent molecular rotors.[1][4] In low-viscosity solvents, the molecule can undergo rapid internal rotation upon excitation, leading to the formation of a non-emissive TICT state.[4][5] By increasing the solvent viscosity, these internal rotations are restricted, which in turn favors the radiative decay pathway (fluorescence), leading to a higher quantum yield.[5][13] This property can be exploited to probe the microviscosity of environments like cell membranes or protein interiors.

Q4: Can I use these probes for multicolor imaging?

A4: The suitability for multicolor imaging depends on the specific excitation and emission wavelengths of your this compound probe. Some probes have emission wavelengths that may overlap with commonly used nuclear stains like DAPI or Hoechst.[11] It is essential to carefully select probes with emission spectra that are well-separated from other fluorophores in your experiment to avoid spectral bleed-through.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation.

dot graph TD{ subgraph "Troubleshooting Workflow" A["Start: Low Quantum Yield Observed"] --> B{"Initial Checks"}; B --> C["Check Solvent System"]; B --> D["Verify pH"]; B --> E["Assess Concentration"]; B --> F["Control for Quenchers"];

} end Caption: Troubleshooting workflow for low quantum yield.

Issue Potential Cause Recommended Action
Low Fluorescence Signal Inappropriate Solvent Environment: The polarity and viscosity of the solvent significantly impact the fluorescence of julolidine derivatives.[1][4][6]Systematically test a range of solvents with varying polarities (e.g., toluene, chloroform, acetonitrile, ethanol). For molecular rotors, consider increasing viscosity with additives like glycerol.[5]
Suboptimal pH: The boronic acid's electronic state and binding affinity are pH-dependent.[2][7]Perform a pH titration of your probe in a suitable buffer system (e.g., phosphate buffer) to determine the optimal pH for fluorescence.[11]
Aggregation-Caused Quenching (ACQ): High concentrations can lead to the formation of non-emissive aggregates.[9][10]Conduct a concentration-dependent study to identify the concentration range where fluorescence intensity is linearly proportional to concentration. Work within this range.
Presence of Quenchers: Contaminants, such as certain metal ions, can quench fluorescence.[11]Ensure high purity of solvents and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, provided it does not interfere with your assay.
Signal Instability/Photobleaching Photodegradation: The fluorophore may be susceptible to degradation upon prolonged exposure to high-intensity excitation light.Reduce the excitation light intensity or exposure time. Use photostability-enhancing agents if compatible with your system.
Temperature Fluctuations: Temperature can influence fluorescence intensity and reaction kinetics.[7]Maintain a constant and controlled temperature throughout your experiments.
Poor Analyte Response Incorrect Buffer Composition: Buffer components may interfere with the boronic acid-diol interaction.Test different buffer systems to ensure compatibility. Some buffers may contain diol-like structures that can compete with your analyte.
Low Binding Affinity: The intrinsic affinity of the probe for the target analyte may be low under the experimental conditions.Re-evaluate the pH and solvent conditions to optimize for binding. Consider if structural modifications to the fluorophore are necessary to improve affinity.

Experimental Protocols

Protocol 1: Optimizing Solvent Conditions

This protocol outlines a systematic approach to selecting the optimal solvent for your this compound fluorophore.

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of your fluorophore in a suitable solvent like DMSO or ethanol.

  • Solvent Series Preparation: In a series of cuvettes, prepare solutions of your fluorophore at a fixed final concentration (e.g., 10 µM) in a range of solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile, methanol, water/buffer).

  • Spectroscopic Measurements:

    • Record the absorbance spectrum for each solution to ensure the concentration is consistent and to determine the absorption maximum (λ_max).

    • Record the fluorescence emission spectrum for each solution, using the λ_max as the excitation wavelength.

  • Data Analysis: Compare the integrated fluorescence intensities across the different solvents. The solvent that provides the highest intensity is likely the most suitable for your application. Also, note any shifts in the emission wavelength, which can provide information about the charge transfer characteristics of the excited state.[2]

Protocol 2: Determining the Optimal pH

This protocol will help you identify the pH range that yields the highest quantum yield for your probe.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 4 to 10). Use buffers with minimal interference, such as phosphate or borate buffers.

  • Sample Preparation: In separate cuvettes, add your fluorophore stock solution to each buffer to a final concentration within the linear range determined from your concentration-dependent studies.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample at a constant temperature.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The pH at which the fluorescence is maximal is the optimal pH for your experiments.[7][11]

Protocol 3: Measuring Relative Fluorescence Quantum Yield

The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. An absolute measurement is complex, but a relative quantum yield can be determined by comparing your sample to a well-characterized standard.[14]

  • Select a Standard: Choose a quantum yield standard with an emission range that overlaps with your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a Series of Dilutions: Prepare a series of solutions of both your test compound and the standard at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]

  • Measure Absorbance and Fluorescence:

    • For each solution, record the absorbance at the excitation wavelength.

    • Record the fully corrected fluorescence spectrum and calculate the integrated fluorescence intensity (the area under the emission curve).

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear. The quantum yield of the test sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients of the plots for the test sample and standard, respectively.

    • n_x and n_st are the refractive indices of the respective solvents.

dot graph TD { subgraph "Quantum Yield Measurement Workflow" A["Start: Select Fluorophore and Standard"] --> B["Prepare Dilution Series (Abs < 0.1)"]; B --> C["Measure Absorbance at Excitation Wavelength"]; C --> D["Measure Corrected Fluorescence Emission"]; D --> E["Integrate Fluorescence Intensity"]; E --> F["Plot Integrated Intensity vs. Absorbance"]; F --> G["Calculate Gradients (Grad_x, Grad_st)"]; G --> H["Apply Quantum Yield Formula"]; H --> I["End: Obtain Relative Quantum Yield (Φ_x)"]; end

} end Caption: Workflow for relative quantum yield measurement.

Advanced Concepts for Quantum Yield Improvement

For researchers looking to further enhance the performance of their this compound fluorophores, consider the following advanced strategies:

  • Structural Modification: The quantum yield can often be improved by synthetically modifying the fluorophore's structure. Introducing electron-donating or electron-withdrawing groups can tune the energy levels and photophysical properties.[2][13] Creating a more rigid molecular structure can also inhibit non-radiative decay pathways.

  • Supramolecular Encapsulation: Encapsulating the fluorophore within a host molecule, such as a cyclodextrin or a micelle, can shield it from solvent effects and quenchers, often leading to a significant enhancement in fluorescence.

  • Aggregation-Induced Emission (AIE): While aggregation typically causes quenching, some molecules are designed to be non-emissive in solution and become highly fluorescent upon aggregation.[15] This principle, known as AIE, can be a powerful strategy for developing "turn-on" sensors.

By systematically addressing the factors outlined in this guide, you can effectively troubleshoot experimental issues and optimize the performance of your this compound fluorophores, leading to more reliable and sensitive results in your research.

References

Technical Support Center: Optimizing Reaction Conditions for 9-Julolidine Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-julolidine boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound is a critical step for its use in various applications, including as a building block in the development of fluorescent probes and other advanced materials. The most common and effective method for its preparation is through the directed ortho-metalation of julolidine, followed by borylation. In this process, the nitrogen atoms of the julolidine ring system direct a strong organolithium base to deprotonate the aromatic ring specifically at the 9-position. The resulting aryllithium intermediate is then quenched with a borate ester to form the corresponding boronate ester, which is subsequently hydrolyzed to yield the desired this compound.

This guide will walk you through a detailed experimental protocol and provide solutions to common challenges you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Lithiation: The first critical step is the deprotonation of julolidine. If this is incomplete, your yield will be inherently limited.

    • Moisture Contamination: Organolithium reagents like n-BuLi, s-BuLi, and t-BuLi are extremely sensitive to moisture. Ensure all your glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Your solvent (typically THF or diethyl ether) must be anhydrous.

    • Insufficient Organolithium Reagent: It's common to use a slight excess of the organolithium reagent (1.1-1.3 equivalents) to compensate for any trace amounts of moisture or other protic impurities. However, a large excess can lead to side reactions.

    • Reaction Temperature and Time: The lithiation is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath), to prevent side reactions.[1] Ensure the reaction is stirred for a sufficient amount of time at this temperature (typically 1-2 hours) to allow for complete deprotonation.

  • Inefficient Borylation: The reaction of the aryllithium intermediate with the borate ester is the next crucial step.

    • Choice of Borate Ester: Triisopropyl borate and trimethyl borate are commonly used. Triisopropyl borate is often preferred as it is less prone to forming multiple additions of the aryllithium species to the boron center.

    • Addition of Borate Ester: The borate ester should be added slowly at -78 °C to control the exothermicity of the reaction and minimize side product formation.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.

    • Hydrolysis of the Boronate Ester: The intermediate boronate ester must be hydrolyzed to the boronic acid. This is typically achieved by quenching the reaction with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl). Incomplete hydrolysis will result in a mixture of the ester and the acid, complicating purification.

    • Purification Method: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the column.[2] Consider alternative methods such as recrystallization or acid-base extraction.

Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the possible side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Here are some common side products in this synthesis:

  • Unreacted Julolidine: This is a common impurity if the lithiation step was incomplete.

  • Protodeboronation Product (Julolidine): If the boronic acid is unstable under the work-up or purification conditions, it can revert to julolidine. This is a known issue with some aryl boronic acids.

  • Over-borylated Products (Borinic Acids): If more than one julolidine molecule reacts with the borate ester, you can form diarylborinic acids.[3] This can sometimes be minimized by using a less reactive borate ester like triisopropyl borate and ensuring slow addition.

  • Products from Reaction with Solvent: At temperatures above -78 °C, organolithium reagents can react with ethereal solvents like THF.

To identify these impurities, consider running co-spot TLCs with your starting material. NMR spectroscopy of the crude product can also provide valuable information on the identity of the major impurities.

Q3: My purified this compound seems to be degrading over time. How can I improve its stability?

A3: Boronic acids can be susceptible to degradation, particularly through dehydration to form boroxines (cyclic anhydrides) or through protodeboronation.

  • Storage: Store your purified this compound in a cool, dry place, preferably under an inert atmosphere. A desiccator is highly recommended.

  • Boronate Ester as a Stable Form: For long-term storage, it is often advantageous to store the compound as its pinacol boronate ester, which is generally more stable than the free boronic acid. The boronic acid can be regenerated by hydrolysis when needed.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which organolithium reagent is best for the lithiation of julolidine?

A1: The choice of organolithium reagent depends on a balance of reactivity and selectivity.

  • n-Butyllithium (n-BuLi): This is a commonly used and cost-effective choice. It is sufficiently basic to deprotonate the 9-position of julolidine.

  • sec-Butyllithium (s-BuLi): This is a stronger base than n-BuLi and can be more effective if you are experiencing incomplete lithiation. However, it is also more reactive and may lead to more side products if not handled carefully.

  • tert-Butyllithium (t-BuLi): This is the most basic of the three and is generally used for less acidic protons. For julolidine, it may be overly reactive and is often not necessary.

For the synthesis of this compound, n-BuLi is a good starting point. If you face issues with incomplete reaction, switching to s-BuLi could be a viable optimization step.

Q2: How do I monitor the progress of the reaction?

A2: Monitoring the reaction can be challenging due to the reactive nature of the intermediates.

  • TLC Analysis of Quenched Aliquots: You can carefully take a small aliquot from the reaction mixture at different time points, quench it with a suitable electrophile (e.g., methanol-d4 for NMR analysis or an aldehyde for a stable product), and analyze the quenched mixture by TLC or LC-MS to assess the consumption of the starting material.

  • In-situ IR Spectroscopy: If available, in-situ IR can be a powerful tool to monitor the formation and consumption of key species in real-time without the need for quenching.

Q3: What is the best method for purifying this compound?

A3: The purification of aryl boronic acids can be tricky. Here are a few strategies to consider:

  • Recrystallization: If your crude product is reasonably pure, recrystallization can be a very effective method for obtaining highly pure material. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.

  • Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration or extracted into an organic solvent.[4]

  • Derivatization: In some cases, it can be beneficial to convert the boronic acid to a more easily purifiable derivative, such as the pinacol ester or a diethanolamine adduct, and then hydrolyze it back to the boronic acid after purification.[5]

Q4: Can I use a different borylating agent instead of a trialkyl borate?

A4: While trialkyl borates are the most common choice for quenching aryllithium species to form boronic acids, other borylating agents exist. For instance, bis(pinacolato)diboron can be used in palladium-catalyzed borylation reactions of aryl halides, which is an alternative synthetic route. However, for the directed ortho-metalation pathway, trialkyl borates are the standard and most reliable choice.

Part 3: Experimental Protocol and Data

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Julolidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Triisopropyl borate

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add julolidine (1.0 eq).

  • Dissolve the julolidine in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Slowly add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for an additional 1 hour, then allow it to warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or acid-base extraction as described in the FAQ section.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Organolithium Reagent n-BuLi (1.1 eq)Sufficiently basic, cost-effective.
Solvent Anhydrous THFGood solubility for reactants and intermediates.
Lithiation Temperature -78 °CMinimizes side reactions.
Lithiation Time 2 hoursAllows for complete deprotonation.
Borylating Agent Triisopropyl borate (1.2 eq)Less prone to over-addition.
Borylation Temperature -78 °CControls exothermicity.
Work-up Quench Saturated aq. NH₄ClMildly acidic quench to hydrolyze the boronate ester.

Part 4: Visualizations

Reaction Mechanism

Reaction_Mechanism Julolidine Julolidine nBuLi n-BuLi (THF, -78 °C) Aryllithium 9-Lithiojulolidine (Intermediate) nBuLi->Aryllithium Lithiation BorateEster Triisopropyl borate BoronateComplex Boronate Complex (Intermediate) BorateEster->BoronateComplex Borylation BoronateEster Julolidine-9-boronate Ester BoronateComplex->BoronateEster Rearrangement Hydrolysis H₃O⁺ (Work-up) BoronicAcid This compound (Product) Hydrolysis->BoronicAcid Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield CheckLithiation Incomplete Lithiation? Start->CheckLithiation CheckBorylation Inefficient Borylation? CheckLithiation->CheckBorylation No SolventDry Ensure anhydrous solvent/glassware CheckLithiation->SolventDry Yes CheckPurification Purification Losses? CheckBorylation->CheckPurification No BorateChoice Consider triisopropyl borate CheckBorylation->BorateChoice Yes HydrolysisComplete Ensure complete hydrolysis CheckPurification->HydrolysisComplete Yes ExcessBuLi Use slight excess of n-BuLi (1.1 eq) SolventDry->ExcessBuLi TimeTemp Check reaction time and temperature ExcessBuLi->TimeTemp SlowAddition Ensure slow addition of borate ester BorateChoice->SlowAddition OptimizePurification Optimize purification method (recrystallization, extraction) HydrolysisComplete->OptimizePurification

Caption: A workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: 9-Julolidine Boronic Acid in Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Julolidine boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when using this versatile fluorescent sensor. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you optimize your experiments and achieve reliable, high-quality data.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Q1: My sensor shows a very weak or no fluorescent signal upon adding my analyte. What's going wrong?

This is one of the most common issues and can stem from several factors, often related to the fundamental chemistry of boronic acids or the experimental setup.

Underlying Cause: The interaction between a boronic acid and a diol is a reversible, pH-dependent equilibrium.[1][2] this compound's fluorescence response is typically governed by a Photoinduced Electron Transfer (PET) mechanism.[3][4] In the absence of a diol analyte, the lone pair of electrons on the nitrogen atom adjacent to the boronic acid can quench the fluorescence of the julolidine fluorophore. Upon binding a diol, the boron atom becomes more acidic, strengthening the N-B dative bond. This reduces the quenching effect and "turns on" the fluorescence.[3][4] If this process is inhibited, the signal will be weak.

Troubleshooting Steps:

Potential Cause Diagnostic Check Corrective Action Scientific Rationale
Suboptimal pH Verify the pH of your buffer and sample solution.Perform a pH titration experiment (see protocol below) to identify the optimal pH for your sensor-analyte pair, typically between pH 6.5 and 9.[4]The boronic acid must be in its tetrahedral boronate form to bind diols effectively. This form is favored at higher pH. However, extremely high pH can lead to background signal.[2][5]
Sensor Degradation Prepare a fresh solution of this compound and compare its performance to your existing stock.Always use freshly prepared solutions. Store the solid compound in a cool, dark, dry place.[6][7]Boronic acids can be susceptible to degradation over time, especially when in solution or exposed to certain reagents, which reduces their binding capacity.[2]
Low Analyte Concentration Confirm the concentration of your analyte.Concentrate the sample if possible. Ensure your sensor's limit of detection (LOD) is suitable for your expected analyte concentration.If the analyte concentration is below the sensor's effective range, the change in fluorescence will be indistinguishable from the baseline noise.
Incorrect Wavelengths Check the excitation and emission maxima for 9-Julolidine derivatives in your specific buffer system.Scan for the optimal excitation and emission wavelengths on your fluorometer. Do not rely solely on literature values, as solvent polarity and pH can cause spectral shifts.Using suboptimal excitation/emission wavelengths will lead to inefficient signal collection and a lower-than-expected signal-to-noise ratio.

Troubleshooting Workflow: Low Fluorescence Signal

G start Start: Low/No Signal ph_check Is Assay pH Optimal? start->ph_check ph_no Perform pH Titration (See Protocol 1) ph_check->ph_no No sensor_check Is Sensor Degraded? ph_check->sensor_check Yes ph_no->sensor_check ph_yes Yes sensor_no Use Freshly Prepared Sensor sensor_check->sensor_no Yes analyte_check Is Analyte Conc. > LOD? sensor_check->analyte_check No sensor_no->analyte_check sensor_yes Yes analyte_no Concentrate Sample or Use More Sensitive Sensor analyte_check->analyte_no No wavelength_check Are Instrument Settings Correct? analyte_check->wavelength_check Yes end_node Signal Should Improve analyte_no->end_node analyte_yes Yes wavelength_no Optimize Ex/Em Wavelengths wavelength_check->wavelength_no No wavelength_check->end_node Yes wavelength_no->end_node

Caption: A flowchart for systematically troubleshooting low sensor signals.

Q2: The sensor responds to my target analyte, but I'm seeing high background from other substances in my sample, like fructose or glucose. How can I improve selectivity?

This is a critical challenge in complex biological samples. The inherent binding properties of boronic acids necessitate strategies to enhance selectivity.

Underlying Cause: Simple monoboronic acids have a well-documented higher affinity for fructose than for other monosaccharides like glucose.[1][8] This is due to the favorable conformation of hydroxyl groups in fructose. Furthermore, any molecule with accessible cis-1,2 or -1,3 diols, such as catechols or ascorbic acid, can act as an interferent.[5][8]

Strategies for Enhancing Selectivity:

  • pH Adjustment: Fine-tuning the pH can sometimes modulate the relative binding affinities between the target analyte and interferents. While not a universal solution, it is a simple parameter to screen.

  • Competitive Displacement: If fructose is a known interferent, a "knock-out" strategy can be employed. This involves adding a simple, non-fluorescent boronic acid (like phenylboronic acid) to the sample, which will preferentially bind to the fructose, leaving the this compound free to interact with your target analyte.[8]

  • Advanced Sensor Design: For targets like glucose, achieving selectivity often requires diboronic acid sensors. These sensors are designed with two boronic acid moieties held in a specific spatial arrangement to match the multiple diol sites on a glucose molecule (specifically, the α-glucofuranose form), creating a more stable, selective interaction.[1][4][9]

  • Sample Pretreatment: When working with complex matrices like serum or cell lysate, interfering substances can be removed. For example, deproteinization is often a necessary step to prevent proteins from interfering with the assay.[5]

Q3: My sensor signal is unstable and drifts over time. What causes this and how can I fix it?

Signal stability is crucial for quantitative and reproducible measurements. Drift can be caused by environmental, chemical, or photochemical factors.

Underlying Cause: The binding kinetics between the boronic acid and the analyte may be slow, requiring time to reach equilibrium.[2] Additionally, the julolidine fluorophore, like many organic dyes, can be susceptible to photobleaching upon prolonged exposure to high-intensity excitation light. Temperature fluctuations can also affect binding constants and lead to drift.[2]

Solutions for Signal Stabilization:

  • Determine Equilibration Time: Before taking measurements, perform a kinetic study by monitoring the fluorescence signal over time immediately after adding the analyte. This will reveal how long it takes for the signal to stabilize. Ensure all subsequent measurements are taken after this equilibration period.[2]

  • Control Temperature: Conduct experiments in a temperature-controlled environment, such as a temperature-regulated plate reader or water bath. This minimizes variability in binding affinity.[2]

  • Minimize Photobleaching: Reduce the intensity of the excitation light, decrease the exposure time, and avoid leaving the sample exposed to the light source unnecessarily. Store prepared samples in the dark.

  • Check for Degradation: In some aqueous buffers, the sensor itself may have limited stability over long experiments. A time-course experiment with the sensor alone can help diagnose this issue.[10]

Experimental Protocols

Protocol 1: pH Optimization Assay

This protocol provides a step-by-step method to determine the optimal pH for your sensing application.

Objective: To identify the pH at which the sensor exhibits the largest dynamic range (fluorescence change) between the baseline (no analyte) and the saturated state (high analyte concentration).

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or a suitable solvent).

  • Analyte stock solution of known concentration.

  • A series of buffers covering a pH range (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5, 9.0). Phosphate or HEPES buffers are common choices.

  • Fluorometer and appropriate microplates or cuvettes.

Methodology:

  • Prepare Buffer Series: Prepare a set of buffers at different pH values. Ensure the buffer components themselves do not interfere with the assay.

  • Set Up Experiment: For each pH value to be tested, prepare two sets of wells/cuvettes.

    • Set A (Baseline): Add buffer and the final concentration of this compound.

    • Set B (Analyte): Add buffer, the final concentration of this compound, and a saturating concentration of your analyte.

  • Equilibrate: Allow the solutions to incubate for the predetermined equilibration time (see Troubleshooting Q3) at a constant temperature, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity of all samples using the appropriate excitation and emission wavelengths.

  • Analyze Data: For each pH, calculate the fluorescence enhancement factor (F/F₀), where F is the intensity with the analyte and F₀ is the baseline intensity. Plot F/F₀ versus pH. The pH that gives the highest F/F₀ value is the optimal pH for your assay.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental sensing mechanism of this compound?

This compound is a chemosensor that combines a fluorescent reporter (the julolidine moiety) with a molecular recognition element (the boronic acid group).[11][12] The sensing mechanism is based on the reversible covalent binding of the boronic acid to molecules containing cis-1,2 or cis-1,3 diols, which are common in saccharides and catechols.[3][9][13] This binding event modulates the fluorescence properties of the julolidine group, often through a Photoinduced Electron Transfer (PET) process, resulting in a detectable change in fluorescence intensity.[3][4][5]

Sensing Mechanism of this compound

G cluster_0 Low Fluorescence State ('Off') cluster_1 High Fluorescence State ('On') Sensor_Off This compound (Free Sensor) Mechanism_Off N lone pair quenches fluorophore via PET Sensor_Off->Mechanism_Off Mechanism Sensor_On Sensor-Analyte Complex Sensor_Off->Sensor_On + Analyte Mechanism_On N-B bond strengthens PET is inhibited Fluorescence restored Sensor_On->Mechanism_On Mechanism Analyte Diol-containing Analyte (e.g., Glucose)

Caption: Reversible binding of a diol analyte modulates fluorescence.

Q2: Why is pH so critical for boronic acid-based sensors?

The pH of the solution directly governs the ability of the boronic acid to bind its target. Boronic acid exists in an equilibrium between two forms: a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[2][5] Only the tetrahedral form can effectively bind to diols.[2]

  • At low (acidic) pH: The equilibrium favors the neutral trigonal form, which does not bind, resulting in a weak or no signal.

  • At high (alkaline) pH: The equilibrium shifts towards the active tetrahedral boronate form, facilitating strong binding and a maximal response. The pKa of the boronic acid is the pH at which these two forms are present in equal concentrations. A key feature is that upon binding to a diol, the pKa of the boronic acid is lowered, meaning it becomes more acidic.[1][5] Therefore, sensing is most effective at a pH near the pKa of the boronic acid-analyte complex.[5]

Q3: How should I store and handle solid this compound and its solutions?

  • Solid Compound: this compound is a solid.[6][11] It should be stored in a tightly sealed container in a cool, dark, and dry environment, preferably under an inert gas like argon or nitrogen to prevent potential oxidation or hydrolysis over the long term.[6][7]

  • Solutions: It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., 4°C or -20°C), protected from light, and sealed tightly to prevent solvent evaporation.

  • Safety: Always use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[6]

Q4: Besides saccharides, what other types of molecules can be detected?

While most famous for saccharide sensing (e.g., glucose, fructose, ribose), the boronic acid moiety can bind to any molecule that presents hydroxyl groups in a cis-1,2 or cis-1,3 diol configuration.[9][13] This includes a range of biologically and environmentally important molecules such as:

  • Catecholamines (e.g., dopamine, epinephrine)[8]

  • Reactive Oxygen Species (ROS) like hydrogen peroxide

  • α-hydroxy acids and other related biomolecules.

References

Technical Support Center: Purification of 9-Julolidine Boronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for 9-Julolidine boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the purification of these versatile yet often problematic compounds. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and purification of this compound.

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound, like many other aryl boronic acids, is complicated by several factors. The primary challenges include its high polarity, which leads to poor behavior on normal-phase silica gel, and its inherent instability.[1][2] The boronic acid functional group is susceptible to decomposition via two main pathways: protodeboronation (loss of the B(OH)₂ group) and oxidative degradation.[3][4] Furthermore, boronic acids can form trimeric anhydrides, known as boroxines, upon dehydration, which complicates characterization and purification.

Q2: What are the most common impurities I should expect after synthesizing this compound?

A2: Typical impurities are often by-products of the synthesis or degradation of the product itself.[1] You should anticipate the presence of:

  • Protodeboronated Julolidine: The julolidine core without the boronic acid group. This is a very common impurity resulting from the cleavage of the C-B bond.[1][3]

  • Boric Acid: Can be present from the reaction or as a degradation product.[5]

  • Julolidine Boroxine: The trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.

  • Starting Materials & Reagents: Unreacted precursors from the borylation step.

  • Oxidized By-products: Degradation products resulting from oxidative cleavage of the C-B bond, which can form the corresponding phenol.[4][6]

Q3: How does the julolidine structure affect purification compared to simpler aryl boronic acids like phenylboronic acid?

A3: The rigid, fused-ring structure of julolidine introduces specific properties. Its extended aromatic system and tertiary amine character make it more polar and potentially more prone to strong interactions (e.g., pi-stacking, hydrogen bonding) with stationary phases like silica gel, exacerbating issues like streaking and irreversible binding during chromatography.[1][2] However, the julolidine core is also highly fluorescent, which can be an advantage for detection during HPLC analysis if appropriate detectors are used.

Q4: What are the key stability concerns for this compound during purification and storage?

A4: Stability is a major concern. Key factors to control are:

  • Oxidation: Boronic acids are susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).[4][7] This process, known as oxidative deboronation, can be accelerated by certain metals or enzymes.[6]

  • Protodeboronation: This is the proton-mediated cleavage of the carbon-boron bond and is a significant undesired side reaction.[3] The rate of protodeboronation is highly dependent on pH and temperature. For many boronic acids, the reaction is minimized at neutral pH.[3]

  • Heat: Elevated temperatures, such as those used during solvent evaporation, can accelerate both protodeboronation and boroxine formation.[1] It is advisable to remove solvents under reduced pressure at low temperatures (<40 °C).

  • Storage: For long-term stability, store this compound as a dry solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[8][9]

Section 2: Troubleshooting Guide

This section is formatted to directly address common problems encountered during purification experiments.

Problem Area 1: Column Chromatography

Q: My this compound is streaking badly or sticking irreversibly to my silica gel column. Why is this happening and what are my options?

A: Causality: This is a classic problem with boronic acids on silica gel.[1][2] The empty p-orbital on the boron atom gives it Lewis acidic character, allowing it to interact strongly with the Lewis basic silanol groups (Si-OH) on the silica surface. This leads to severe tailing (streaking) or complete retention.

Solutions:

  • Switch Stationary Phase: Avoid normal-phase silica if possible. Neutral alumina can be a less acidic alternative and may yield better results.[10]

  • Use Reverse-Phase Chromatography (C18): This is often more successful. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[1][2] A buffer (e.g., formic acid or ammonium acetate) may be required to improve peak shape.

  • Modify the Mobile Phase: If you must use silica, adding a small amount of a modifier to your eluent can help. A tiny amount of acetic acid can protonate the silanol groups, reducing their interaction with your compound.[10]

  • Derivatize to a Boronate Ester: The most robust solution is often to convert the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) before chromatography.[2] These esters are significantly less prone to strong interactions with silica. After purification, the ester can be hydrolyzed back to the boronic acid.

Q: My compound appears to be decomposing on the column, as evidenced by the appearance of protodeboronated julolidine in the collected fractions. How can I prevent this?

A: Causality: The acidic nature of silica gel or the presence of water in the mobile phase can catalyze protodeboronation.[3] The longer the compound remains on the column, the more degradation can occur.

Solutions:

  • Deactivate the Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or use commercially available deactivated silica.

  • Use Aprotic Solvents: Employ dry, aprotic solvents for your mobile phase to minimize the proton source required for protodeboronation.

  • Expedite Chromatography: Use flash chromatography rather than gravity columns to minimize the residence time on the stationary phase.

  • Abandon Chromatography: If degradation is severe, non-chromatographic methods like recrystallization or acid-base extraction are superior choices.

Problem Area 2: Recrystallization & Isolation

Q: I cannot find a suitable solvent system for recrystallization. My compound is either too soluble or not soluble at all.

A: Causality: The combination of the polar boronic acid group and the relatively nonpolar, rigid julolidine core can make solvent selection tricky.

Systematic Approach:

  • Single Solvent Method: Test solubility in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at their boiling points. A good solvent will show low solubility at room temperature and high solubility when heated.[11]

  • Anti-Solvent Method: If you find a solvent in which your compound is very soluble (e.g., methanol, acetone), you can use this to dissolve the crude material.[10] Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether, water) until the solution becomes turbid.[10] Heating to redissolve and then slowly cooling can induce crystallization.

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: Causality: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture). The liquid solute separates from the solvent.

Solutions:

  • Use a More Dilute Solution: Start with a larger volume of solvent to ensure the saturation point is reached at a lower temperature.

  • Lower the Cooling Temperature Slowly: Avoid crash cooling. Allow the solution to cool gradually to room temperature, then transfer it to a refrigerator or freezer.[11]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites.[10]

    • Seeding: If you have a small amount of pure solid, add a tiny seed crystal to the cooled, supersaturated solution.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for field-proven purification techniques.

Protocol 1: Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.

  • Principle: The boronic acid is deprotonated by a base to form a water-soluble boronate salt. Neutral organic impurities remain in the organic phase and can be removed. The aqueous layer is then acidified, regenerating the neutral boronic acid, which can be extracted back into an organic solvent.[2][12]

  • Step-by-Step Methodology:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

    • Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH or 1 M Na₂CO₃). Repeat the extraction 2-3 times.

    • Combine the aqueous layers. This layer now contains your product as the sodium boronate salt. Discard the organic layer, which contains neutral impurities.

    • (Optional) Wash the combined aqueous layer with a fresh portion of organic solvent (e.g., Ethyl Acetate) to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify it by adding a cold, aqueous acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2-3). The pure boronic acid may precipitate as a solid.

    • Extract the product from the acidified aqueous layer with a fresh organic solvent (e.g., Ethyl Acetate) 3-4 times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C) to yield the purified this compound.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This technique involves derivatization to a stable, often crystalline adduct, which can be easily isolated.

  • Principle: Boronic acids react with diethanolamine to form stable, bicyclic adducts. These adducts are often highly crystalline and will precipitate from nonpolar solvents, allowing for simple purification by filtration. The boronic acid can be regenerated by acid-catalyzed hydrolysis.[1][13][14]

  • Step-by-Step Methodology:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or toluene).

    • Add diethanolamine (1.0-1.1 equivalents) to the solution. A white precipitate of the DEA adduct should form, often within minutes.[14]

    • Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete formation of the adduct.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with cold diethyl ether or hexane to remove soluble impurities.

    • To regenerate the boronic acid, suspend the DEA adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1 M HCl).[14]

    • Stir vigorously until all the solid has dissolved and transferred into the organic layer.

    • Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure product.

Section 4: Purity Assessment

After purification, it is critical to assess the purity of the material. A combination of methods is often required for a complete picture.

Analytical Method Principle Application for this compound Pros Cons
¹H NMR Nuclear Magnetic ResonanceStructural confirmation and purity assessment. Can detect protodeboronated impurity.Provides structural information. Quantitative NMR (qNMR) can give high-accuracy purity.[1]Boroxine formation can complicate spectra. Boric acid is not visible.
HPLC-UV/DAD Liquid Chromatography with UV/Diode Array DetectionPurity assessment and quantification of impurities with a chromophore.High sensitivity for UV-active compounds like julolidine. Established methods are available for boronic acids.[15]On-column degradation is possible.[16][17] Requires method development.
LC-MS Liquid Chromatography-Mass SpectrometryPurity assessment and identification of impurities by mass.High sensitivity and provides molecular weight information for impurity identification.[18]Matrix effects can be significant. Ionization efficiency can vary.
¹¹B NMR Boron-11 NMRDirect detection of boron-containing species.Can distinguish between boronic acid, boronate esters, and boric acid.Lower sensitivity than ¹H NMR. Not available on all spectrometers.
Titration Acid-Base TitrationAssay of bulk boric acid content.Simple, inexpensive method for determining the molar quantity of the acidic group.[19][20]Not specific; will titrate any acidic impurity. Requires a complexing agent like glycerol or mannitol for accurate endpoint detection.[20]

Section 5: Visualization of Workflows and Mechanisms

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification technique based on the initial assessment of the crude product.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Step Start Crude 9-Julolidine Boronic Acid TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Impurity_Type What is the major impurity? TLC_NMR->Impurity_Type Node_Neutral Neutral Impurities (e.g., starting materials) Impurity_Type->Node_Neutral Non-polar/ Neutral Node_Acidic Acidic/Polar Impurities (e.g., other boronic acids) Impurity_Type->Node_Acidic Polar/ Acidic Node_Complex Complex Mixture or Column Instability Impurity_Type->Node_Complex Complex/ Unstable Node_Solid Product is a solid with minor impurities Impurity_Type->Node_Solid Solid Path_AB Acid-Base Extraction Node_Neutral->Path_AB Path_Chroma Reverse Phase Chromatography Node_Acidic->Path_Chroma Path_DEA DEA Adduct Formation Node_Complex->Path_DEA Path_Recryst Recrystallization Node_Solid->Path_Recryst End Pure Product (Verify by Analysis) Path_AB->End Path_Chroma->End Path_DEA->End Path_Recryst->End

References

stability issues of boronic acids in biological media and potential solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and solve the stability challenges of boronic acids in biological media.

Core Concepts: The "Why" Behind Boronic Acid Instability

Boronic acids are prized for their unique ability to form reversible covalent bonds with diols, a feature that makes them invaluable for targeting sugars, glycoproteins, and the active sites of certain enzymes.[1][2][3] However, their utility in biological systems is often hampered by significant stability issues.

The primary culprit is oxidative deboronation . At physiological pH, the sp²-hybridized boron atom possesses an empty p orbital, making it susceptible to nucleophilic attack.[4][5][6] Reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), which are common in biological environments, readily attack the boron center.[4][7][8] This initiates a cascade that leads to the cleavage of the carbon-boron bond, converting the boronic acid into an inactive alcohol and boric acid.[4][9] This process is often the root cause of diminished efficacy, poor reproducibility, and unexpected off-target effects in experiments.[10]

Mechanism of Oxidative Deboronation

The degradation pathway involves a nucleophilic attack by ROS on the boron atom, followed by a rate-limiting 1,2-shift of the carbon atom from boron to oxygen, and subsequent hydrolysis.[4]

G cluster_0 Oxidative Deboronation Pathway BA Boronic Acid (R-B(OH)₂) Intermediate Peroxoboronate Intermediate BA->Intermediate Nucleophilic Attack ROS ROS (e.g., H₂O₂) (Nucleophile) TS Rate-Limiting Transition State (1,2-Shift) Intermediate->TS C-B to B-O Migration Ester Labile Boric Ester (R-O-B(OH)₂) TS->Ester Products Alcohol (R-OH) + Boric Acid (B(OH)₃) Ester->Products Rapid Hydrolysis

Caption: The oxidative degradation pathway of boronic acids by ROS.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My boronic acid-based drug/probe is rapidly losing activity in my cell culture assay. What is the likely cause?

A1: The most probable cause is oxidative degradation. At physiological pH (~7.4), many simple boronic acids are oxidized by ROS at rates comparable to thiols.[4][7][8][11] Cell culture media, and the cells themselves, generate ROS like hydrogen peroxide, which can readily attack the electron-deficient boron atom and cleave the C-B bond, rendering your compound inactive.[4] This process, known as oxidative deboronation, converts your active boronic acid into an alcohol.[4]

Q2: I'm observing inconsistent results and high background signal with my boronic acid sensor. Could this be an instability issue?

A2: Absolutely. Inconsistency is a classic sign of compound instability. If your boronic acid is degrading over the course of the experiment, its effective concentration is decreasing, leading to variable results. The degradation products (the corresponding alcohol and boric acid) can also interfere with your assay.[9] Furthermore, some unstable boronic acids, particularly certain heterocyclic derivatives, can undergo protodeboronation, especially under basic or heated conditions, further contributing to compound loss and variability.[10][12]

Q3: How can I improve the stability of my boronic acid for biological experiments?

A3: There are two primary strategies: structural modification of the boronic acid itself or using a "pro-drug" or masked approach where a more stable precursor slowly releases the active boronic acid under assay conditions.

  • Structural Modification: This involves altering the chemical structure to make the boron atom less susceptible to oxidation. This is the most robust solution.

  • Protective Groups/Slow-Release: This strategy uses derivatives that are more stable to storage and handling and are designed to hydrolyze in situ to generate the active boronic acid.[10][12]

Q4: What are the most effective structural modifications to enhance stability against oxidation?

A4: The key is to decrease the electron density on the boron atom, which disfavors the rate-limiting step in the oxidation pathway.[4][7]

  • Boralactones (Oxaborolones): This is a state-of-the-art approach. Creating an intramolecular five-membered ring where a pendant carboxyl group coordinates with the boron atom can increase oxidative stability by up to 10,000-fold.[4][8][13] This coordination imposes electronic and geometric constraints that resist the transition state of oxidation while preserving the ability to bind diols.[4][7]

  • Benzoxaboroles: These cyclic boronic esters are significantly more stable than their acyclic counterparts and show high affinity for saccharides.[14]

  • Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aryl ring of an arylboronic acid can increase stability. For example, a nitro group ortho to the boronic acid has been shown to increase resistance to oxidation.[4]

  • Intramolecular B-N Coordination: Forming an intramolecular dative bond between the boron and a nitrogen atom (e.g., from an adjacent imine or amide) can decrease the Lewis acidity of the boron and enhance stability.[15][16]

Q5: What are the best "protecting group" strategies for improving stability during storage and delivery?

A5: While traditional protecting groups are designed to be removed chemically, several modern derivatives offer enhanced stability and are compatible with biological media, often functioning via a slow-release mechanism.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air-stable, crystalline solids that are compatible with chromatography.[10][15] They are designed to slowly hydrolyze under basic aqueous conditions to release the free boronic acid, minimizing its decomposition by ensuring it is generated in situ for the desired reaction.[10][12]

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable to oxidation because the electron-rich fluorine atoms donate into the empty orbital of the boron.[15] They hydrolyze in aqueous media to release the boronic acid, with hydrolysis rates that can be tuned based on the organic substituent.[17]

  • Diethanolamine (DEA) Adducts: Complexing boronic acids with diethanolamine creates air- and water-stable crystalline solids that can be easily handled and stored.[18] These adducts can be used directly in some reactions or readily hydrolyzed back to the boronic acid.[18][19]

Data Summary: Comparative Stability of Boronic Acid Derivatives

The choice of boronic acid structure has a dramatic impact on its stability in oxidative environments. The following table summarizes the relative stability of different classes of boronic acids.

Boronic Acid ClassProtecting MechanismRelative Oxidative StabilityKey Features & Considerations
Phenylboronic Acid (PBA) None (Baseline)LowHighly susceptible to oxidation by ROS.[4][7]
Benzoxaborole Cyclic Boronate EsterModerateIncreased stability over acyclic acids; high affinity for sugars.[14]
MIDA Boronate Intramolecular N→B ChelationHigh (as pro-drug)Exceptionally stable solid; slow release of active BA in situ.[10][12]
Organotrifluoroborate B-F BondsVery High (as pro-drug)Highly stable to oxidation; tunable hydrolysis rate for release.[15][17]
Boralactone (Oxaborolone) Intramolecular O→B ChelationExtremely HighUp to 10,000x more stable than PBA; retains diol binding.[4][11][13]
Experimental Protocol: Assessing Oxidative Stability

This protocol provides a straightforward method to compare the stability of your boronic acid of interest against a known standard in the presence of a physiologically relevant oxidant.

Objective: To quantify the rate of oxidative deboronation of a boronic acid compound using a hydrogen peroxide (H₂O₂) challenge assay and HPLC analysis.

Materials:

  • Boronic acid test compound

  • Phenylboronic acid (PBA) as an unstable control

  • A highly stable boronic acid (e.g., a boralactone derivative) as a stable control[4]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Reverse-phase C18 HPLC column and system with UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of your test compound, PBA, and the stable control in ACN or DMSO.

  • Set up Reaction:

    • In separate microcentrifuge tubes, add PBS (pH 7.4) to a final volume of 980 µL.

    • Add 10 µL of the 10 mM stock solution of each boronic acid to its respective tube for a final concentration of 100 µM. Vortex briefly.

    • Prepare a "T=0" sample by immediately taking 100 µL from each tube and quenching it in 100 µL of ACN with 0.1% formic acid. Store at 4°C for HPLC analysis.

  • Initiate Oxidation:

    • To the remaining 900 µL in each reaction tube, add 10 µL of a freshly prepared 100 mM H₂O₂ solution (final H₂O₂ concentration = 1 mM). This mimics a high ROS environment.[4]

    • Vortex immediately and start a timer. Incubate at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw 100 µL aliquots from each reaction.

    • Immediately quench each aliquot in a new tube containing 100 µL of ACN with 0.1% formic acid to stop the reaction.

  • HPLC Analysis:

    • Analyze all quenched samples (including T=0) by reverse-phase HPLC.

    • Use a suitable gradient (e.g., Water/ACN with 0.1% formic acid) to separate the parent boronic acid from its alcohol degradation product.

    • Monitor the disappearance of the peak corresponding to the parent boronic acid at an appropriate UV wavelength.

  • Data Analysis:

    • Integrate the peak area of the parent boronic acid at each time point.

    • Normalize the peak area at each time point (Tx) to the area at T=0.

    • Plot the percentage of remaining boronic acid vs. time for each compound. This will give you a direct comparison of their relative stabilities under oxidative stress.

Troubleshooting Workflow

If you are encountering issues with your boronic acid experiments, follow this logical workflow to diagnose and solve the problem.

G Start Start: Experiment Failing (Low Activity, Poor Reproducibility) CheckStability Is compound instability suspected? Start->CheckStability RunAssay Run H₂O₂ Challenge Assay (See Protocol) CheckStability->RunAssay Yes OtherIssue Problem is likely not oxidative stability. Investigate other parameters: - Assay conditions - Target engagement - Compound purity CheckStability->OtherIssue No Degrades Does the compound degrade significantly faster than a stable control? RunAssay->Degrades Modify Solution: Structural Modification Degrades->Modify Yes (Permanent Fix) Protect Solution: Use Stable Precursor (MIDA, -BF₃K) Degrades->Protect Yes (Alternative) NoStabilityIssue Problem is likely not oxidative stability. Investigate other parameters: - Assay conditions - Target engagement - Compound purity Degrades->NoStabilityIssue No ChooseModification Synthesize more stable analogue: - Boralactone - Benzoxaborole - Add EWGs Modify->ChooseModification

Caption: A decision tree for troubleshooting boronic acid stability issues.

References

Technical Support Center: Enhancing the Selectivity of 9-Julolidine Boronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 9-Julolidine boronic acid-based fluorescent sensors. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to help you overcome common challenges and enhance the selectivity and performance of your sensor systems. Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use and optimization of julolidine-boronic acid sensors.

Q1: What is the fundamental mechanism of a this compound sensor for saccharide detection?

A: The sensor operates on the principle of reversible covalent bonding between the boronic acid group (-B(OH)₂) and a molecule containing cis-1,2 or cis-1,3 diols, which are common structural motifs in saccharides.[1][2][3] The 9-Julolidine moiety acts as a fluorophore. The binding event modulates the electronic properties of the boronic acid, which in turn affects the fluorescence of the julolidine group. This is often due to mechanisms like Photoinduced Electron Transfer (PET), where the nitrogen atom's lone pair of electrons interacts with the boron atom. Binding with a diol alters this interaction, leading to a "turn-on" or "turn-off" fluorescent signal.[1][4]

Q2: Why is my sensor responding to multiple types of saccharides, not just my target analyte?

A: This is the most common challenge and stems from the inherent reactivity of the boronic acid group. It will bind to any accessible cis-diol. Monoboronic acids, for instance, often show a higher affinity for fructose over glucose because fructose has a higher proportion of the reactive furanose form in solution. Achieving selectivity requires strategic modifications to the sensor's structure or optimization of the experimental conditions to favor binding with your specific target.

Q3: How does pH critically influence my sensor's performance and selectivity?

A: The pH of your assay buffer is arguably the most critical parameter. The boronic acid must be in its anionic, tetrahedral (sp³) hybridized state to effectively bind diols. This is in equilibrium with the neutral, trigonal planar (sp²) state, which does not bind.[5] This equilibrium is governed by the pKa of the boronic acid. At a pH above the pKa, the tetrahedral form is favored, leading to a stronger signal. However, the optimal pH for selectivity may be a narrow window where the binding affinity for your target is maximized while minimizing interactions with interfering analytes.[5][6]

Q4: What are the most common interfering substances I should be aware of?

A: Besides other saccharides (like fructose, galactose, and mannose if your target is glucose), other biological molecules can interfere.[7] Catecholamines (like dopamine) and certain metal ions (such as Fe³⁺, Cu²⁺, and Al³⁺) can also complex with boronic acids and either quench fluorescence or produce a false signal.[8][9] It is crucial to test your sensor's response against a panel of biologically relevant potential interferents.

Part 2: In-Depth Troubleshooting Guide

This guide is structured by common experimental problems. Each issue is followed by probable causes and actionable solutions.

Issue 1: Low or No Fluorescent Signal

You've added your target analyte, but the fluorescence intensity is weak, noisy, or indistinguishable from the background.

Probable Cause Troubleshooting Step & Rationale
Suboptimal pH Action: Perform a pH titration experiment. Prepare a series of buffers ranging from pH 6.0 to 10.0 and measure the sensor's response to a fixed concentration of your analyte at each pH.[5] Rationale: The binding affinity is highly pH-dependent. If the assay pH is significantly below the boronic acid's pKa, the equilibrium will favor the non-binding trigonal form, resulting in a weak signal.[5][10] Finding the optimal pH is essential for maximizing the binding-induced fluorescence change.
Low Analyte Concentration Action: Verify that the expected analyte concentration is within your sensor's limit of detection (LOD). If possible, concentrate your sample. Rationale: Every sensor has a finite sensitivity. If the analyte concentration is below the LOD, no meaningful signal will be generated.
Sensor Degradation or Purity Issues Action: Use a freshly prepared or properly stored stock solution of your sensor. If you synthesized the sensor, confirm its purity via ¹H NMR and mass spectrometry. Rationale: Boronic acids can degrade over time, especially if exposed to strong oxidizers or certain metal ions.[5] Impurities from synthesis can also quench fluorescence or interfere with binding.
Incorrect Instrument Settings Action: Ensure the excitation and emission wavelengths are correctly set for the 9-Julolidine fluorophore. Check the spectrometer's gain settings to ensure they are high enough to detect the signal without saturating the detector. Rationale: Basic instrumentation errors are a common source of weak signals. The julolidine fluorophore has a characteristic excitation/emission profile that must be matched.[11][12]
Photobleaching Action: Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure time necessary. Store sensor solutions and samples protected from light.[13] Rationale: Photobleaching is the irreversible photochemical destruction of a fluorophore.[13] Julolidine, like many organic dyes, is susceptible to this, leading to a permanent loss of signal upon prolonged or intense light exposure.
Issue 2: Poor Selectivity / High Cross-Reactivity

Your sensor responds strongly to your target but also shows a significant response to other, non-target saccharides or molecules.

Probable Cause Troubleshooting Step & Rationale
Inherent Cross-Reactivity of Monoboronic Acid Action 1: Optimize pH. Fine-tune the buffer pH. Sometimes a slight adjustment can shift the binding equilibrium to favor your target analyte over interferents. Rationale 1: Different saccharides have different optimal pH ranges for binding. A pH that is optimal for fructose may not be for glucose. A careful titration can reveal a pH window that enhances selectivity.[3] Action 2: Structural Modification. If possible, synthesize a diboronic acid version of your sensor. Rationale 2: Diboronic acid sensors create a "molecular cleft" with a specific size and geometry. By tailoring the distance and orientation between the two boronic acid groups, you can create a binding pocket that is highly selective for the specific diol arrangement of a target like glucose, while excluding smaller or differently shaped molecules like fructose.[14]
Interference from Non-Saccharide Analytes Action: Test your sensor against a panel of potential biological interferents (e.g., lactate, ascorbic acid, common metal ions). If interference is confirmed, consider using a masking agent or a pre-extraction step. Rationale: Molecules like catecholamines or certain metal ions can interact with the boronic acid.[8] Understanding these off-target interactions is key. For metal ion interference, a chelating agent like EDTA could be added, provided it doesn't interfere with your sensor's mechanism.
Issue 3: Signal Instability or Drift

The fluorescent signal is not stable, drifting up or down over the course of the measurement.

Probable Cause Troubleshooting Step & Rationale
Insufficient Equilibration Time Action: Perform a kinetic study. After adding the analyte, record the fluorescence at multiple time points (e.g., every minute for 30 minutes) to determine how long it takes for the signal to stabilize.[5] Rationale: The covalent binding between the boronic acid and diol is a reversible reaction that takes time to reach equilibrium. Measurements taken before this point will not be stable or reproducible.[5]
Temperature Fluctuations Action: Use a temperature-controlled cuvette holder in your fluorometer. Ensure all buffers and samples are equilibrated to the same temperature before mixing. Rationale: Binding affinities are thermodynamic properties and are sensitive to temperature changes.[12] Fluctuations in ambient temperature can cause the binding equilibrium to shift, leading to signal drift.
Photobleaching Action: As mentioned in Issue 1, reduce light exposure. If continuous measurement is needed, use intermittent excitation rather than constant illumination. Rationale: A continuous downward drift in signal under constant illumination is a classic sign of photobleaching.[13]

Part 3: Experimental Protocols & Data

Protocol 1: Optimizing Buffer pH for Selectivity

This protocol provides a step-by-step method to determine the optimal pH for maximizing selectivity between a target analyte and a known interfering analyte.

Objective: To identify the pH at which the fluorescence response ratio (Target/Interferent) is maximized.

Materials:

  • This compound sensor stock solution (e.g., 1 mM in DMSO).

  • Target analyte stock solution (e.g., 100 mM D-Glucose in water).

  • Interfering analyte stock solution (e.g., 100 mM D-Fructose in water).

  • A series of buffers (e.g., 0.1 M Phosphate or TRIS buffers) adjusted to pH values from 6.0 to 10.0 in 0.5 pH unit increments.

  • Fluorometer and appropriate cuvettes.

Procedure:

  • Prepare Sensor Dilutions: For each pH value to be tested, prepare a working solution of your sensor (e.g., 10 µM) in the corresponding buffer.

  • Measure Baseline Fluorescence (F₀): For each pH-specific working solution, measure the fluorescence intensity before adding any analyte. This is your F₀ for that pH.

  • Measure Target Analyte Response (F_target): To a fresh aliquot of each pH-specific sensor solution, add the target analyte to a final concentration relevant to your application (e.g., 10 mM Glucose). Allow the solution to equilibrate (use the time determined from your kinetic study) and measure the fluorescence intensity. This is F_target.

  • Measure Interfering Analyte Response (F_interferent): To a fresh aliquot of each pH-specific sensor solution, add the interfering analyte to the same final concentration (e.g., 10 mM Fructose). Allow for equilibration and measure the fluorescence intensity. This is F_interferent.

  • Calculate Response Ratios: For each pH value, calculate the fluorescence enhancement for both the target and the interferent:

    • Response_target = (F_target - F₀) / F₀

    • Response_interferent = (F_interferent - F₀) / F₀

  • Determine Selectivity: Calculate the selectivity ratio at each pH:

    • Selectivity Ratio = Response_target / Response_interferent

  • Identify Optimal pH: Plot the Selectivity Ratio as a function of pH. The pH corresponding to the peak of this plot is your optimal pH for selectivity.

Data Table: Impact of Phenyl Ring Substituents on Boronic Acid pKa

Modifying the phenyl ring of the boronic acid with electron-withdrawing groups (EWGs) is a key strategy to lower its pKa. This makes the boron atom more Lewis acidic, allowing it to bind diols more effectively at or near physiological pH (~7.4).[6][10][15]

Substituent (X-C₆H₄B(OH)₂)PositionElectronic EffectRepresentative pKaImpact on Sensing at pH 7.4
-H (Unsubstituted)-Neutral~8.8[15]Low binding; requires alkaline pH.
-OCH₃ (Methoxy)paraElectron-Donating~9.3[16]Very low binding; pKa is increased.
-F (Fluoro)metaElectron-Withdrawing~8.3[15]Moderate improvement in binding.
-CF₃ (Trifluoromethyl)metaStrongly EWG~7.8[15]Significant improvement in binding.
-CN (Cyano)paraStrongly EWG~7.3[17]Strong binding; pKa is near physiological pH.
o-aminomethylorthoIntramolecular B-N bond~7.8 (apparent)Forms a five-membered ring, predisposing the boron for diol binding at neutral pH.[18]

Note: pKa values are approximate and can vary based on solvent and specific molecular structure.

Part 4: Visualization of Key Concepts

Diagram 1: pH-Dependent Binding Equilibrium

This diagram illustrates the critical equilibrium between the non-binding trigonal form and the diol-binding tetrahedral form of the boronic acid, which is governed by the solution pH and the sensor's pKa.

G Trigonal Trigonal Planar -B(OH)₂ (sp²) DOES NOT BIND Tetrahedral Tetrahedral Boronate -B(OH)₃⁻ (sp³) BINDS DIOLS Trigonal->Tetrahedral Tetrahedral->Trigonal Ester Cyclic Boronate Ester (Fluorescence Signal) Tetrahedral->Ester + Diol Diol Saccharide (cis-Diol) Ester->Tetrahedral - Diol G Start Problem: Poor Selectivity CheckpH Is the assay pH optimized for selectivity? Start->CheckpH OptimizepH Protocol 1: Perform pH Titration vs. Target & Interferent CheckpH->OptimizepH No CheckStructure Is the sensor a monoboronic acid? CheckpH->CheckStructure Yes OptimizepH->CheckStructure ModifyStructure Strategy: Synthesize Diboronic Acid Analogue CheckStructure->ModifyStructure Yes CheckInterferents Is interference from non-saccharide analytes possible? CheckStructure->CheckInterferents No (Diboronic) Success Selectivity Enhanced ModifyStructure->Success TestPanel Action: Test against panel of potential interferents CheckInterferents->TestPanel Yes ReEvaluate Re-evaluate Sensor Design CheckInterferents->ReEvaluate No TestPanel->ReEvaluate

Sources

common pitfalls in the synthesis of julolidine derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Julolidine Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of julolidine and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Julolidine's rigid, electron-rich structure makes it a prized component in fluorescent probes, organic electronics, and pharmaceutical agents.[1] However, its synthesis, while seemingly straightforward, is often plagued by challenges that can impact yield, purity, and scalability.

This document moves beyond simple protocols to provide a troubleshooting framework grounded in mechanistic principles and practical laboratory experience. Here, we will address the common pitfalls encountered during synthesis and provide actionable solutions to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion for scientists embarking on or optimizing a julolidine synthesis campaign.

Q1: My overall yield for the classical julolidine synthesis is consistently low (<40%). What are the most common culprits?

A1: Low overall yield is a frequent issue that can typically be traced to one of three areas: the initial alkylation, the final cyclization, or product degradation during workup.[2][3]

  • Inefficient Double Alkylation: The classical synthesis often involves the reaction of an aniline or tetrahydroquinoline derivative with a 1,3-dihalopropane.[3] A common side reaction is mono-alkylation or the formation of polymeric byproducts. Ensure you are using a sufficient excess of the dihaloalkane and that the reaction temperature is high enough (typically 150-160 °C) for a prolonged period (20+ hours) to drive the reaction to completion.[3]

  • Suboptimal Cyclization Conditions: The final acid-catalyzed intramolecular cyclization is the most critical and sensitive step.[2] Yield is highly dependent on the choice of acid, reaction temperature, and exclusion of water. Deviations from optimal conditions can lead to dramatic decreases in yield or complete reaction failure.

  • Product Loss During Purification: Julolidine and its derivatives can be sensitive to air and light, leading to the formation of colored impurities that complicate purification.[3] Moreover, physical loss during transfers, extractions, and chromatography can significantly reduce the isolated yield, especially on a small scale.[4]

Q2: The final cyclization of the N,N-di(3-halopropyl)aniline intermediate is not working. What is the best acid catalyst to use?

A2: The choice of acid is paramount. The goal is to find a reagent that is a strong enough electrophilic catalyst to promote the intramolecular Friedel-Crafts-type reaction but does not cause excessive charring or decomposition of the starting material.

For the cyclization of the tertiary amine intermediate, concentrated sulfuric acid (H₂SO₄) at a strictly controlled low temperature (0 °C) is often the most effective choice.[2] Other strong acids like methanesulfonic acid have been shown to be less effective, and oxidizing acids may fail completely.[2] Polyphosphoric acid (PPA) can also be used, particularly for substrates that are less activated.

CatalystTypical TemperatureReported Yield (Example)Notes
Conc. H₂SO₄ 0 °C~41%[2]Optimal for many standard julolidine syntheses. Temperature control is critical.
Methanesulfonic Acid 0 °CLower than H₂SO₄[2]Weaker acidity results in a lower conversion rate.
Oxidizing Acids (e.g., HNO₃) -0%[2]Leads to decomposition and unwanted side reactions.
Polyphosphoric Acid (PPA) 80-100 °CVariableCan be effective but requires higher temperatures, increasing the risk of degradation.

Q3: My purified julolidine product darkens over time. How can I prevent this and clean a discolored sample?

A3: The discoloration of julolidine upon standing is a well-documented issue, likely due to the formation of oxidized, colored compounds upon exposure to air.[3]

  • Prevention: The best strategy is prevention. Store the purified product under an inert atmosphere (Nitrogen or Argon) in a sealed vial, protected from light (e.g., wrapped in aluminum foil), and refrigerated.

  • Purification: If a sample has become colored, it can often be repurified. The most effective method is to dissolve the material in a minimal amount of a nonpolar solvent like hexane, treat the solution with activated carbon (e.g., Norit or Darco), filter to remove the carbon and adsorbed impurities, and then recrystallize the julolidine by cooling the solution.[3] Distillation under reduced pressure is also a viable method for purification.[3]

Part 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Issue 1: Low Yield in the Final Acid-Catalyzed Cyclization Step

The intramolecular cyclization to form the tricyclic julolidine core is often the lowest-yielding step. A logical troubleshooting workflow can help identify the root cause.

G start Low Cyclization Yield check_reagents 1. Verify Reagent Quality - Is the tertiary amine pure? - Is the acid fresh & water-free? start->check_reagents check_conditions 2. Assess Reaction Conditions - Was the temperature strictly controlled (e.g., 0°C)? - Was the reaction run under inert atmosphere? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Repurify starting material. - Use a fresh bottle of acid. check_reagents->solution_reagents Problem Found check_time 3. Evaluate Reaction Time - Was the reaction monitored (TLC)? - Did it run for the optimal duration (e.g., 6-8 hours)? check_conditions->check_time Conditions OK solution_conditions Solution: - Use an ice/salt bath for better control. - Ensure glassware is oven-dried and system is purged. check_conditions->solution_conditions Problem Found check_workup 4. Review Workup & Isolation - Was the quench performed correctly (ice water)? - Were extractions thorough? check_time->check_workup Time OK solution_time Solution: - Run a time-course experiment to find the optimal point before decomposition begins. check_time->solution_time Problem Found solution_workup Solution: - Ensure complete neutralization before extraction. - Use multiple, smaller volume extractions. check_workup->solution_workup Problem Found

Caption: Troubleshooting workflow for low cyclization yield.

  • Reagent Purity: The presence of water is highly detrimental to this step. Sulfuric acid is hygroscopic; an old bottle may have absorbed atmospheric moisture, which will compete with the reaction. The tertiary amine precursor must be pure and free of residual base or salts from the previous step.

    • Actionable Advice: Always use a freshly opened or properly stored bottle of concentrated sulfuric acid. If in doubt about your tertiary amine's purity, purify it via column chromatography or distillation before the cyclization step.[2]

  • Temperature Control: The cyclization is an exothermic process. Adding the amine to the acid too quickly or failing to maintain cooling can cause the local temperature to rise significantly. This leads to charring and the formation of sulfonated byproducts, catastrophically lowering the yield. The optimal temperature is often 0 °C, as higher or lower temperatures have been shown to decrease yields.[2]

    • Actionable Advice: Use a properly maintained ice bath and add the tertiary amine dropwise to the cold, stirred acid over an extended period. Monitor the internal temperature of the reaction flask.

  • Reaction Time: While the reaction needs sufficient time to proceed, excessively long reaction times can lead to product degradation under the harsh acidic conditions.[2]

    • Actionable Advice: Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by Thin Layer Chromatography (TLC). Aim to stop the reaction once the starting material has been consumed, before significant byproduct spots appear. A typical optimal time is 6-8 hours.[2]

Issue 2: Formation of a Side Product from Double Substitution

When using a dihaloalkane like 1-bromo-3-chloropropane, a common pitfall is the formation of a dimeric side product where two tetrahydroquinoline molecules are linked by the propane chain.[5]

G cluster_0 Reaction Pathway THQ Tetrahydroquinoline (Nucleophile) Desired Desired Intermediate (N-propargyl-THQ) THQ->Desired Linker 1-Bromo-3-chloropropane (Electrophile) Linker->Desired SideProduct Side Product (Dimer) Desired->SideProduct THQ2 Tetrahydroquinoline (Excess Nucleophile) THQ2->SideProduct

Caption: Competing pathways leading to desired product vs. side product.

This side reaction is a classic example of competing Sₙ2 reactions. If the concentration of the nucleophile (tetrahydroquinoline) is too high relative to the electrophile (dihaloalkane), a second molecule of the amine can displace the remaining halogen on the already-substituted intermediate faster than the desired intramolecular cyclization can occur in a subsequent step.

  • Control Stoichiometry: The most effective way to minimize this is to use a large excess of the 1-bromo-3-chloropropane linker.[3] This ensures that the mono-alkylated intermediate is statistically more likely to be present in the reaction mixture than unreacted tetrahydroquinoline, suppressing the formation of the dimer.

  • Slow Addition: While less common in this specific synthesis, a slow addition of the amine to a solution of the linker (inverse addition) can also help maintain a low instantaneous concentration of the nucleophile, further favoring mono-alkylation.

Part 3: Reference Protocol

This section provides a reliable, baseline protocol for the classical synthesis of julolidine, adapted from a trusted source.[3]

Detailed Experimental Protocol: Synthesis of Julolidine from Tetrahydroquinoline

Step 1: N,N-Dialkylation and Cyclization This protocol combines the alkylation and cyclization into a one-pot procedure followed by workup.

  • Apparatus Setup: Assemble a 1-liter round-bottomed flask with a reflux condenser in a fume hood. The setup should include a heating mantle with a temperature controller and a magnetic stirrer. Note: The reaction evolves hydrogen halides, so proper ventilation or a gas trap is essential.[3]

  • Reagent Charging: To the flask, add 66.5 g (0.5 mol) of tetrahydroquinoline and 400 g of 1-bromo-3-chloropropane (trimethylene chlorobromide). Causality: A large excess of the dihaloalkane is used to minimize the formation of dimeric side products.[3]

  • Reaction: Heat the mixture in an oil bath maintained at 150–160 °C for 20 hours with continuous stirring.

  • Workup - Removal of Excess Linker: Cool the reaction mixture to room temperature. Add a solution of 50 mL of concentrated hydrochloric acid in 500 mL of water. Remove the excess 1-bromo-3-chloropropane via steam distillation. Trustworthiness: This step effectively removes the high-boiling, unreacted electrophile, simplifying subsequent purification.[3]

  • Workup - Isolation: Make the acidic residue from the distillation alkaline by adding a 40% sodium hydroxide solution until the pH is >10. The julolidine will separate as an oil.

  • Extraction: Extract the aqueous layer with two 150-mL portions of diethyl ether.

  • Washing and Drying: Combine the ether extracts and wash them with 150 mL of water. Dry the ethereal solution over anhydrous sodium hydroxide pellets.

  • Purification: Filter off the drying agent and evaporate the ether under reduced pressure. Distill the crude residue under high vacuum, collecting the fraction that boils at 105–110 °C / 1 mm Hg. The product should solidify in the receiver.

    • Expected Yield: 67–70 g (77–81%).[3]

    • Melting Point: 39–40 °C.[3]

References

  • de Fátima, Â., et al. (2019). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. European Journal of Organic Chemistry, 2019(26), 4153-4176. [Link]

  • Zheng, Y., et al. (2021). A Microwave-Assisted Synthesis of Julolidine-9-carboxamide Derivatives and Their Conversion to Chalcogenoxanthones via Directed Metalation. Molecules, 26(16), 4879. [Link]

  • Xiong, C. (n.d.). How to Synthesize Julolidine for Red Light Organic Electroluminescent Devices?. FAQ - Synthesis of Materials. [Link]

  • Glass, D. B., & Weissberger, A. (1946). Julolidine. Organic Syntheses, 26, 40. [Link]

  • Sarkar, S., et al. (2023). Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry, 21(38), 7795-7803. [Link]

  • Zou, J., et al. (2024). From byproducts to NLO-active dyes: catalyst-free transfer hydrogenation in the modular synthesis of merocyanines. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of julolidine1 by the classical methodology.40. [Link]

  • Kaboudin, B., et al. (2021). Synthesis of julolidines via one‐pot cascade three component Povarov reaction in the presence of silica sulfuric acid. Journal of Heterocyclic Chemistry, 58(8), 1594-1600. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]

  • Ghorpade, S., et al. (2014). Julolidine conjugates and methods for their preparation and use.
  • Wikipedia. (n.d.). Julolidine. [Link]

  • Organic Preparations and Procedures International. (2001). SYNTHESIS OF JULOLIDINE DERIVATIVES. 33(6), 603-613. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]

  • Reddit. (2018). How do you get better at increasing yields?. r/chemistry. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Wang, S., et al. (2019). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 10(28), 6889-6895. [Link]

  • Manpadi, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Fluorescent Probes for Saccharide Sensing: A Comparative Analysis of 9-Julolidine Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise detection and quantification of saccharides are paramount. These molecules are not just metabolic fuels but also key players in cellular recognition, disease progression, and diagnostics.[1] Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, real-time analysis, and non-invasive capabilities.[2][3] At the heart of many of these sensors lies the boronic acid moiety, a versatile receptor that reversibly binds to the cis-diol groups abundant in saccharides.[1][4][5]

This guide provides an in-depth comparison of fluorescent probes for saccharide sensing, with a special focus on the performance of 9-Julolidine boronic acid against other established alternatives. We will delve into the underlying mechanisms, present comparative experimental data, and offer practical protocols to assist you in selecting and utilizing the optimal probe for your research needs.

The Foundational Chemistry: Boronic Acid's Affinity for Diols

The efficacy of this entire class of sensors hinges on a fundamental and elegant piece of chemistry: the dynamic covalent interaction between a boronic acid and a 1,2- or 1,3-diol. In an aqueous environment, the boronic acid exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral form.[6] It is the tetrahedral boronate that reacts with saccharides to form a stable cyclic ester.[5]

This equilibrium is pH-dependent. The binding affinity is significantly enhanced at pH values above the pKₐ of the boronic acid, as the concentration of the more reactive tetrahedral boronate ion increases.[6][7] This interaction is the linchpin that allows a chemical binding event to be translated into a measurable optical signal.

G cluster_0 Boronic Acid Equilibrium (pH Dependent) cluster_1 Saccharide Binding Trigonal Boronic Acid Trigonal Boronic Acid Tetrahedral Boronate Tetrahedral Boronate Trigonal Boronic Acid->Tetrahedral Boronate + OH⁻ Tetrahedral Boronate->Trigonal Boronic Acid + H⁺ BoronateEster Cyclic Boronate Ester (Fluorescence Change) Tetrahedral Boronate->BoronateEster + Saccharide + H₂O - H₂O Saccharide Saccharide (cis-diol)

Caption: The reversible, pH-dependent binding of a boronic acid to a saccharide.

In Focus: this compound

The julolidine scaffold is a rigid, planar aromatic amine known for its strong fluorescence and high quantum yield, making it an excellent fluorophore.[8] When functionalized with a boronic acid group, it becomes a potent sensor for saccharides.

Sensing Mechanism: Internal Charge Transfer (ICT)

This compound operates primarily through an Internal Charge Transfer (ICT) mechanism.[6][9] In its unbound state, the julolidine moiety acts as an electron donor and the boronic acid group [-B(OH)₂] acts as a modest electron acceptor. Upon excitation, an ICT state is formed.

The magic happens upon saccharide binding. The boronic acid is converted to an anionic boronate ester. This transformation dramatically increases the electron-donating strength of the boronate group, perturbing the charge transfer characteristics of the entire molecule.[6] This change in the electronic properties of the excited state typically results in a significant shift in the emission spectrum (a ratiometric response) and/or a change in fluorescence intensity, providing a clear signal of saccharide presence.

Performance Profile:

  • High Sensitivity: The strong fluorescence of the julolidine core often translates to low limits of detection.

  • Ratiometric Potential: The ICT mechanism frequently leads to spectral shifts, enabling ratiometric measurements that are inherently more reliable as they are less susceptible to fluctuations in probe concentration or excitation intensity.[10]

  • Photostability: The rigid, fused-ring structure of julolidine contributes to good photostability compared to more flexible fluorophores.

A Comparative Look: Alternative Fluorescent Probes

While this compound is a powerful tool, several other classes of probes have been developed, each with distinct mechanisms and performance characteristics.

Anthracene-Based Probes

First introduced by Shinkai and coworkers in 1994, anthracene-boronic acid conjugates were among the pioneers of fluorescent saccharide sensing.[1]

Sensing Mechanism: Photoinduced Electron Transfer (PET)

These probes are classic examples of a PET or "off-on" sensor.[1] The design typically incorporates a tertiary amine (like a dimethylaminomethyl group) positioned near the boronic acid. In the absence of a saccharide, the lone pair of electrons on the nitrogen is free to quench the excited state of the anthracene fluorophore through photoinduced electron transfer, resulting in low fluorescence ("off" state).[9]

Upon saccharide binding, the Lewis acidity of the boron atom increases. This causes it to form a stronger dative bond with the nearby nitrogen atom, effectively "tying up" the lone pair of electrons. This inhibition of the PET process restores the inherent, strong fluorescence of the anthracene ("on" state).[1]

Pyrene-Based Probes

Pyrene is a unique polycyclic aromatic hydrocarbon valued for its long fluorescence lifetime and, most notably, its ability to form excited-state dimers known as excimers.[11][12]

Sensing Mechanism: Excimer Formation/Disruption

A common strategy involves designing a probe where two pyrene units, each functionalized with a boronic acid, can come into close proximity. In the unbound state, excitation leads to the formation of a pyrene excimer, which has a characteristic, broad, and red-shifted emission (e.g., ~470 nm).[13]

When a saccharide binds, the steric bulk and conformational changes can force the two pyrene units apart, preventing excimer formation. Consequently, the emission spectrum shifts from the excimer band back to the characteristic structured monomer emission of pyrene at shorter wavelengths (e.g., ~375-395 nm).[13] This switch between two distinct emission bands provides an excellent ratiometric signal.

Benzoxaborole-Based Probes

Benzoxaboroles are not a different class of fluorophore, but rather a superior recognition element that can be coupled with any fluorophore. They are cyclic esters of ortho-hydroxymethyl phenylboronic acid.

Sensing Advantage: Enhanced Affinity at Physiological pH

The key advantage of benzoxaboroles is their significantly lower pKₐ (~7.3) compared to typical phenylboronic acids (~8.8).[14] This means that at a physiological pH of 7.4, a much larger fraction of benzoxaborole molecules are in the binding-competent tetrahedral boronate form. This leads to a substantially higher binding affinity for saccharides under physiological conditions, making them ideal for biological applications.[1][14][15] Arimitsu et al. reported that benzoxaborole can show a 12-fold greater binding constant for certain rare sugars compared to standard boronic acids.[14]

Performance at a Glance: A Comparative Table

The choice of a fluorescent probe is dictated by the specific requirements of an experiment. The following table summarizes the key characteristics of the discussed probes to aid in this selection process.

FeatureThis compoundAnthracene-Based (PET)Pyrene-Based (Excimer)Benzoxaborole-Based
Primary Mechanism Internal Charge Transfer (ICT)Photoinduced Electron Transfer (PET)Excimer/Monomer SwitchingAny (PET, ICT, FRET)
Typical Signal Ratiometric (Shift) / Intensity Change"Off-On" Intensity ChangeRatiometric (Two-Color)Depends on Fluorophore
Operating pH Typically alkaline (>8)Typically alkaline (>8)Typically alkaline (>8)Physiological (~7.4)
Key Advantage High quantum yield, good photostabilityHigh on/off contrast ratioBuilt-in ratiometric signalHigh affinity at neutral pH
Potential Drawback Synthesis can be complexSusceptible to quenching by other speciesCan be sensitive to solvent polaritySynthesis can be multi-step
Selectivity Fructose > Galactose > GlucoseFructose > Galactose > GlucoseCan be tuned by designFructose > Galactose > Glucose[14]

Experimental Workflow & Protocols

Executing a successful saccharide sensing experiment requires careful preparation and execution. The following protocol provides a generalized workflow for performing a fluorescence titration to determine the binding affinity of a probe for a specific saccharide.

G prep 1. Solution Preparation - Prepare buffer (e.g., PBS, pH 7.4) - Prepare stock solution of Probe - Prepare stock solution of Saccharide setup 2. Instrument Setup - Set Fluorometer Excitation (λex) and Emission (λem) wavelengths - Optimize slit widths and gain prep->setup titration 3. Titration - Add fixed concentration of Probe to cuvette - Record initial fluorescence spectrum - Make sequential additions of Saccharide stock - Record spectrum after each addition setup->titration analysis 4. Data Analysis - Plot Fluorescence Change vs. [Saccharide] - Fit data to a binding isotherm (e.g., 1:1) - Calculate Dissociation Constant (Kd) titration->analysis

Caption: Standard experimental workflow for saccharide titration with a fluorescent probe.

Protocol: General Procedure for Saccharide Titration

1. Materials and Reagents:

  • Fluorescent Probe (e.g., this compound)

  • Saccharide of interest (e.g., D-Fructose, D-Glucose)

  • High-purity solvent (e.g., DMSO for stock, deionized water for buffer)

  • Buffer solution at desired pH (e.g., Phosphate-buffered saline, pH 7.4)

  • Quartz fluorescence cuvette (1 cm path length)

2. Solution Preparation:

  • Probe Stock Solution: Accurately weigh the fluorescent probe and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Saccharide Stock Solution: Accurately weigh the saccharide and dissolve it in the chosen buffer to create a concentrated stock solution (e.g., 1 M).

  • Working Probe Solution: Dilute the probe stock solution in the buffer to the final working concentration (e.g., 10 µM). This concentration should be chosen to give a strong but not saturating fluorescence signal.

3. Fluorescence Measurement:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (λex) appropriate for the probe and define the emission scan range (e.g., 400-650 nm). Optimize excitation and emission slit widths to maximize signal while avoiding photobleaching.

  • Blank Measurement: Fill the cuvette with 3 mL of the buffer solution and record a blank spectrum.

  • Initial Probe Measurement: Discard the blank, rinse the cuvette with the working probe solution, and then fill it with 3 mL of the working probe solution. Record the initial fluorescence spectrum (F₀).

4. Titration Procedure:

  • To the cuvette containing the probe solution, add a small aliquot (e.g., 2-5 µL) of the concentrated saccharide stock solution.

  • Mix gently by inverting the cuvette several times or by using a magnetic micro-stir bar. Allow the solution to equilibrate for 1-2 minutes.

  • Record the new fluorescence spectrum (F).

  • Repeat steps 1-3, making sequential additions of the saccharide stock solution until the fluorescence signal no longer changes significantly, indicating saturation.

5. Data Analysis:

  • Extract the fluorescence intensity at the emission maximum (or the ratio of intensities at two wavelengths for ratiometric probes) for each saccharide concentration.

  • Correct for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

  • Plot the change in fluorescence (ΔF = F - F₀) or the fluorescence ratio against the total saccharide concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding isotherm using non-linear regression) to calculate the dissociation constant (Kₑ).

Conclusion and Expert Recommendations

The selection of a fluorescent probe for saccharide sensing is a critical decision that impacts experimental success.

  • This compound stands out for its excellent photophysical properties, including high quantum yield and the potential for ratiometric sensing via the ICT mechanism. It is an excellent choice for applications where high sensitivity is paramount.

  • Anthracene-based PET probes offer a straightforward "off-on" response with high contrast, making them suitable for qualitative or semi-quantitative detection where a simple, robust signal is needed.

  • Pyrene-based excimer probes are the go-to choice for robust ratiometric sensing. The clear shift between two well-defined emission bands provides reliable, self-calibrated quantification.

  • Benzoxaborole-based sensors represent the cutting edge for biological applications. Their ability to bind saccharides with high affinity at physiological pH is a significant advantage for in vitro and cell-based assays, overcoming a major limitation of traditional phenylboronic acids.[1]

The future of saccharide sensing lies in integrating these molecular tools into more complex systems. The development of sensor arrays, where multiple cross-reactive probes generate a unique "fingerprint" response for each saccharide, allows for the differentiation of structurally similar sugars with high accuracy.[7] Furthermore, the immobilization of these probes onto solid supports like nanoparticles or hydrogels is paving the way for reusable sensors and in vivo continuous monitoring devices.[9][16] By understanding the fundamental principles and comparative performance of these probes, researchers can better harness their power to unravel the complex roles of saccharides in health and disease.

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A Senior Application Scientist's Guide to the Validation of 9-Julolidine Boronic Acid as a Reliable Fluorescent Sensor for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Validated Tools in Redox Biology

Reactive Oxygen Species (ROS) are no longer viewed merely as toxic byproducts of metabolism but as critical signaling molecules in a host of physiological and pathological processes.[1] Their dual role as both essential mediators and damaging agents necessitates tools that can detect them with high sensitivity and specificity in complex biological environments.[2][3] Among ROS, hydrogen peroxide (H₂O₂) is particularly significant due to its relative stability and ability to diffuse across membranes, making it a key second messenger.[4]

This guide provides an in-depth framework for the validation of 9-Julolidine boronic acid , a promising fluorescent sensor candidate. We will dissect its performance not in isolation, but in direct comparison with established alternatives, providing the experimental context and scientific rationale needed to make an informed decision for your research.

The Candidates: A Comparative Overview

The selection of a fluorescent probe should be a deliberate process, weighing the unique advantages and disadvantages of different chemical scaffolds and sensing mechanisms.

  • Primary Candidate: this compound

    • Structure & Mechanism: This probe combines the julolidine fluorophore, known for its environmentally sensitive fluorescence, with a boronic acid recognition moiety.[9][10] The core sensing mechanism relies on the chemoselective oxidation of the boronic acid by H₂O₂. This irreversible reaction cleaves the boronate group, converting it to a phenol and modulating the electronic properties of the julolidine fluorophore, resulting in a "turn-on" fluorescent response.[11][12][13]

  • Alternative 1 (The Benchmark): Peroxyfluor-1 (PF1)

    • Structure & Mechanism: As one of the pioneering boronate-based probes, PF1 utilizes a classic fluorescein scaffold.[14] Its validation provides a robust benchmark for any new boronate sensor. The sensing mechanism is identical to that of this compound—H₂O₂-mediated deboronation.[13] Its well-characterized properties make it an excellent control for evaluating the performance of a novel probe.

  • Alternative 2 (The NIR Contender): Cyanine-based Boronate Probe (Cy-BA)

    • Structure & Mechanism: This class of probes addresses a critical challenge in biological imaging: autofluorescence from cells and tissues, which is minimal in the near-infrared (NIR) window (700-900 nm).[5][15] A cyanine-based probe with a boronate trigger allows for deeper tissue penetration and a superior signal-to-noise ratio in complex biological systems.[16]

Sensing Pathway: The Boronate Switch

The fundamental mechanism for boronate-based probes involves a specific chemical transformation that activates fluorescence.

Sensing_Mechanism Probe Non-Fluorescent Probe (Fluorophore-Boronate) Product Highly Fluorescent Product (Fluorophore-Phenol) Probe->Product Chemoselective Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Probe ROS Other ROS/RNS (e.g., O₂⁻, •OH, ONOO⁻) ROS->Probe Low Reactivity (Test for Selectivity)

Caption: H₂O₂-mediated oxidative deboronation mechanism.

The Validation Workflow: A Three-Pillar Approach

A comprehensive validation process can be structured into three core stages: fundamental characterization, in vitro performance, and in cellulo applicability. This workflow ensures that the probe behaves as expected, both in a clean chemical system and in the complex milieu of a living cell.

Validation_Workflow cluster_0 Pillar 1: Photophysical Characterization cluster_1 Pillar 2: In Vitro Performance cluster_2 Pillar 3: In Cellulo Validation P1_Abs Absorbance & Emission Spectra P1_QY Quantum Yield (Φ) & Brightness P1_Photo Photostability P2_Select Selectivity vs. Other ROS/RNS P1_Photo->P2_Select P2_Kinetics Response Time (Kinetics) P2_LOD Sensitivity & Limit of Detection (LOD) P3_Cyto Cytotoxicity Assay P2_LOD->P3_Cyto P3_Uptake Cellular Uptake & Localization P3_Imaging Live-Cell Imaging (Exogenous & Endogenous H₂O₂) Decision Select Best Probe for Application P3_Imaging->Decision Start Probe Candidate Start->P1_Abs

Caption: A comprehensive workflow for fluorescent probe validation.

Pillar 1: Fundamental Photophysical Characterization

Before assessing a probe's sensing capabilities, its intrinsic optical properties must be defined. These parameters determine the probe's "usability" in a fluorescence microscopy setup.

  • Expertise & Experience: We don't just measure these properties; we interpret them. A high molar extinction coefficient and quantum yield translate to a "bright" probe, which is crucial for detecting low analyte concentrations with a good signal-to-noise ratio.[17] A large Stokes shift (the separation between absorption and emission maxima) is highly desirable as it simplifies filter selection and minimizes signal bleed-through in imaging experiments.[17] Poor photostability means the probe will photobleach quickly under laser illumination, making long-term imaging experiments impossible.[5]

PropertyThis compoundPeroxyfluor-1 (PF1)Cy-BA (NIR Probe)Justification for Measurement
Max Absorption (λ_abs) ~410 nm~490 nm~750 nmDetermines the optimal excitation wavelength.
Max Emission (λ_em) ~520 nm~515 nm~780 nmDetermines the optimal emission filter/detector settings.
Stokes Shift ~110 nm~25 nm~30 nmA larger shift simplifies imaging and reduces self-absorption.
Quantum Yield (Φ) ModerateHighModerateA measure of emission efficiency; dictates probe brightness.
Photostability Moderate-HighLow-ModerateHighResistance to photobleaching under sustained illumination.

Note: Values are representative estimates based on typical characteristics of these fluorophore classes and are subject to experimental determination.

Pillar 2: In Vitro Performance Evaluation

This is the crucible where the probe's utility as a sensor is truly tested. Here, we move from characterizing the fluorophore to validating the sensing reaction itself in a controlled, cell-free environment.

Key Experimental Questions & Protocols:

  • How Selective is the Probe?

    • Protocol: Incubate the probe (e.g., 5 µM) with a high concentration (e.g., 100 µM) of various ROS and reactive nitrogen species (RNS) in a physiological buffer (e.g., PBS, pH 7.4). Compare the fluorescence response to that generated by H₂O₂.

    • Essential Test Panel:

      • Target: Hydrogen Peroxide (H₂O₂)

      • Interferents: Superoxide (O₂⁻), Hydroxyl Radical (•OH), Hypochlorite (OCl⁻), Peroxynitrite (ONOO⁻), Nitric Oxide (NO).[18][19][20]

    • Expected Outcome: A reliable sensor will show a robust fluorescence increase only in the presence of H₂O₂ (and potentially peroxynitrite, which is known to react with boronates), with minimal signal from other species.[13][20]

  • How Sensitive is the Probe?

    • Protocol: Perform a dose-response titration. Add increasing concentrations of H₂O₂ to a fixed concentration of the probe and measure the fluorescence intensity at each step.

    • Data Analysis: Plot fluorescence intensity against H₂O₂ concentration. The linear portion of this curve defines the probe's dynamic range. The Limit of Detection (LOD) is typically calculated as 3σ/S, where σ is the standard deviation of the blank (probe alone) and S is the slope of the linear regression line.[16][21]

  • How Fast is the Probe?

    • Protocol: Use a stopped-flow instrument or a plate reader with an injector to rapidly mix the probe and H₂O₂. Monitor the fluorescence increase over time to determine the reaction kinetics.

    • Importance: A rapid response is critical for capturing transient bursts of H₂O₂ in cellular signaling events.[21]

Performance MetricThis compoundPeroxyfluor-1 (PF1)Cy-BA (NIR Probe)Significance in Application
Selectivity for H₂O₂ HighHighHighEnsures the signal is from the target analyte, not other oxidants.
Limit of Detection (LOD) ~50 nM~20 nM~100 nMDetermines the lowest concentration of H₂O₂ that can be reliably detected.
Response Time (t₁/₂) < 5 minutes< 10 minutes< 2 minutesA faster response allows for monitoring of rapid biological processes.

Note: Values are representative and require experimental verification.

Pillar 3: In Cellulo Validation

The final and most critical phase of validation is testing the probe in a living system. A probe that performs perfectly in a test tube is useless if it is toxic to cells, cannot cross the cell membrane, or fails to detect the analyte in the complex intracellular environment.

  • Authoritative Grounding: The goal is to visualize both exogenous and endogenous H₂O₂. Exogenous detection (adding H₂O₂ to the cells) confirms the probe is cell-permeable and works inside the cell.[19] Endogenous detection (stimulating cells to produce their own H₂O₂) is the ultimate test of a probe's sensitivity and utility for studying physiological processes.[16]

Key Experimental Protocols:

  • Cytotoxicity Assessment:

    • Methodology: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or LIVE/DEAD™ staining) to treat cells with a range of probe concentrations for relevant time periods (e.g., 1-24 hours).

    • Causality: A probe must not induce cellular stress or death at the concentrations required for imaging, as this would confound any study of stress-related signaling pathways.

  • Cellular Uptake and Imaging of Exogenous H₂O₂:

    • Methodology:

      • Load cultured cells (e.g., HeLa or RAW 264.7 macrophages) with the probe (e.g., 5 µM for 30 minutes).

      • Wash away excess probe.

      • Acquire a baseline fluorescence image.

      • Treat the cells with a bolus of H₂O₂ (e.g., 50 µM) and acquire images over time.

    • Validation Check: A successful probe will show low background fluorescence before H₂O₂ addition and a significant, rapid increase in fluorescence after addition.

  • Imaging of Endogenous H₂O₂:

    • Methodology:

      • Load cells with the probe as described above.

      • Stimulate endogenous H₂O₂ production using a known agonist. A common method is to use a growth factor like EGF (epidermal growth factor) on A431 cells or a phorbol ester like PMA on macrophages.[19]

      • Image the cells over time to capture the resulting fluorescence increase.

    • Self-Validating Control: Pre-treat a parallel set of cells with a ROS scavenger, such as N-acetylcysteine (NAC), before adding the stimulant. A valid probe will show a significantly attenuated signal in the NAC-treated group, confirming that the fluorescence is indeed due to endogenous ROS production.[16]

Senior Application Scientist's Verdict

The validation process provides a multi-faceted view of each probe's performance, allowing for a nuanced selection based on the specific experimental need.

  • This compound emerges as a strong candidate. Its expected good photostability and large Stokes shift make it an attractive alternative to classic fluorescein-based probes. While potentially not as sensitive as PF1, its favorable optical properties may provide cleaner data in demanding imaging applications. Its performance in detecting endogenous H₂O₂ will be the ultimate determinant of its value.

  • Peroxyfluor-1 (PF1) remains a reliable benchmark. Its high sensitivity makes it an excellent choice for detecting very low levels of H₂O₂. However, its small Stokes shift and lower photostability can be limiting for certain types of microscopy or long-term experiments.[13][14]

  • Cy-BA (NIR Probe) occupies a specialized niche. For any experiments involving tissues, co-cultures with highly autofluorescent cells (like macrophages), or in vivo animal imaging, this probe is unequivocally the superior choice. Its higher LOD is a reasonable trade-off for the vastly improved signal-to-noise ratio in these challenging contexts.[5][15][16]

References

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  • Zielonka, J., et al. (n.d.). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers.
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  • PubMed. (2025). multi-parameter experimental validation of fluorescence Monte Carlo simulations using solid phantoms.
  • RSC Publishing. (n.d.). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics.
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  • NIH. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides.

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A Comparative Analysis for Cellular Imaging: Julolidine-Based Probes vs. BODIPY Dyes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular imaging and drug development, the selection of fluorescent probes is a critical determinant of experimental success. The ability to visualize and quantify biological processes with high fidelity hinges on the photophysical and chemical characteristics of the chosen fluorophore. This guide provides an in-depth comparative analysis of two prominent classes of fluorescent dyes: the environmentally sensitive julolidine-based probes and the robust and versatile BODIPY dyes. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of imaging agents.

Introduction: Two Distinct Classes of Fluorophores

BODIPY (Boron-Dipyrromethene) dyes have established themselves as a cornerstone in fluorescence microscopy and bioimaging.[1] Characterized by a dipyrromethene ligand complexed with a boron difluoride moiety, these dyes are renowned for their exceptional photophysical properties. These include high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability.[1][2] The versatility of the BODIPY core allows for extensive chemical modifications, enabling the fine-tuning of their spectral properties across the visible and near-infrared (NIR) regions.[3] This adaptability has led to their widespread use as fluorescent labels for biomolecules, intracellular sensors, and photosensitizers in photodynamic therapy (PDT).[3]

Julolidine-based probes , on the other hand, are a class of fluorophores that often function as "molecular rotors."[4] Their fluorescence is highly sensitive to the local microenvironment, particularly viscosity and polarity.[5] This property stems from the intramolecular rotation of a portion of the molecule, a process that is hindered in viscous environments, leading to a significant increase in fluorescence quantum yield.[6] This "turn-on" characteristic makes them powerful tools for probing changes in cellular viscosity, monitoring protein aggregation, and detecting specific analytes.[4][7] A classic example is 9-(dicyanovinyl)-julolidine (DCVJ), which is widely used to study tubulin dynamics and other processes involving changes in microviscosity.[8]

Head-to-Head Comparison: Photophysical and Chemical Properties

The choice between a julolidine-based probe and a BODIPY dye is fundamentally driven by the specific experimental question. The following table summarizes the key performance characteristics of representative dyes from each class, providing a quantitative basis for comparison. It is important to note that the photophysical properties of both classes of dyes can be significantly tuned through chemical modifications.

PropertyRepresentative Julolidine Probe (DCVJ)Representative BODIPY Dye (BODIPY 493/503)Key Considerations for Researchers
Molar Absorptivity (ε) ~35,000 M⁻¹cm⁻¹ (in methanol)>80,000 M⁻¹cm⁻¹[9]Higher ε values indicate a greater ability to absorb light at a given concentration, leading to brighter signals. BODIPY dyes generally exhibit higher molar absorptivity.
Fluorescence Quantum Yield (Φ) Highly variable; low in low-viscosity solvents (e.g., <0.01 in water), increases significantly in viscous environments.[7]High and relatively insensitive to solvent polarity; typically ~0.9 in fluid phase lipid bilayers.[9][10]Julolidine probes are ideal for sensing changes in viscosity due to their environment-sensitive quantum yield. BODIPY dyes provide consistently bright signals across different cellular compartments.
Stokes Shift Moderate to largeGenerally smallA larger Stokes shift minimizes self-quenching and improves the signal-to-noise ratio by reducing the overlap between absorption and emission spectra.
Photostability Moderate; can be susceptible to photobleaching upon prolonged exposure. FCVJ, a derivative, shows improved photostability over DCVJ.[5]Generally high; known for their robustness in long-term imaging experiments.[1][11] However, some derivatives like BODIPY 493/503 have reported limited photostability.[12][13]For time-lapse imaging or experiments requiring intense illumination, the superior photostability of many BODIPY dyes is a significant advantage.
Environmental Sensitivity High; fluorescence is strongly dependent on viscosity and polarity.[4][5]Low; fluorescence is relatively insensitive to the polarity and pH of the environment.[10]This is the defining difference. Julolidine probes are sensors of the microenvironment, while BODIPY dyes are robust reporters of location and quantity.
Spectral Tuning Possible through chemical modification of the julolidine or dicyanovinyl moieties.[6]Highly tunable across the visible and NIR spectrum by modifying the BODIPY core.[2]The extensive literature on BODIPY modification provides a well-established roadmap for designing probes with specific spectral properties.
Primary Applications Viscosity sensing, protein aggregation studies, analyte detection.[4][7]Labeling of organelles (e.g., lipid droplets), proteins, and nucleic acids; flow cytometry; high-resolution microscopy.[1][14]The choice of dye is dictated by whether the goal is to sense a change in the environment or to stably label a specific target.

In the Field: A Look at Key Applications and Experimental Insights

Julolidine-Based Probes: Sensing the Cellular Milieu

The unique "turn-on" fluorescence of julolidine-based molecular rotors in response to increased viscosity provides a powerful tool for studying dynamic cellular processes.

The fluorescence of a molecular rotor like DCVJ is governed by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. In low-viscosity environments, the dicyanovinyl group can freely rotate, leading to rapid non-radiative decay and low fluorescence. In a viscous environment, this rotation is hindered, favoring the radiative decay pathway and resulting in a significant increase in fluorescence intensity.[6]

Mechanism of a julolidine-based molecular rotor.
BODIPY Dyes: Illuminating Cellular Structures with High Fidelity

BODIPY dyes are the workhorses of cellular imaging, prized for their brightness, photostability, and the ease with which they can be conjugated to biomolecules or designed to target specific organelles.

A prime example of the utility of BODIPY dyes is the specific staining of neutral lipid droplets with BODIPY 493/503. This lipophilic dye readily partitions into the nonpolar environment of lipid droplets, providing a bright and specific signal for their visualization and quantification.

G BODIPY 493/503 in aqueous medium BODIPY 493/503 in aqueous medium Partitioning into lipid droplet Partitioning into lipid droplet BODIPY 493/503 in aqueous medium->Partitioning into lipid droplet Hydrophobic interaction Bright green fluorescence Bright green fluorescence Partitioning into lipid droplet->Bright green fluorescence High quantum yield in nonpolar environment

Lipid droplet staining with BODIPY 493/503.

Experimental Protocols: A Guide to Practical Application

To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating experimental protocols for the synthesis and application of a representative julolidine-based probe and the use of a popular BODIPY dye.

Synthesis and Characterization of 9-(dicyanovinyl)-julolidine (DCVJ)

The synthesis of DCVJ is a straightforward one-step Knoevenagel condensation.[6]

Materials:

  • Julolidine-9-carboxaldehyde

  • Malononitrile

  • Piperidine

  • Methanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round bottom flask, dissolve julolidine-9-carboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in methanol.

  • Add a catalytic amount of piperidine (10 mol%).

  • Heat the reaction mixture to 50°C and stir for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization: The synthesized DCVJ should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The photophysical properties (absorption and emission spectra, quantum yield in solvents of varying viscosity) should be determined using a UV-Vis spectrophotometer and a fluorometer.

G Reactants Julolidine-9-carboxaldehyde Malononitrile Piperidine Methanol Reaction Setup Dissolve reactants in methanol Add piperidine Reactants->Reaction Setup Reaction Heat to 50°C Stir for 8 hours Reaction Setup->Reaction Workup Precipitation or concentration Reaction->Workup Purification Filtration or flash chromatography Workup->Purification Characterization NMR, Mass Spectrometry Photophysical measurements Purification->Characterization

Workflow for the synthesis and characterization of DCVJ.
Staining of Lipid Droplets in Live Cells with BODIPY 493/503

This protocol is adapted for staining lipid droplets in cultured mammalian cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of BODIPY 493/503 by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-2 µM.

  • Wash the cells twice with warm PBS to remove any residual serum.

  • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS to remove any unbound dye.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).

Self-Validation: To validate the specificity of the staining, a control experiment can be performed where cells are treated with oleic acid to induce lipid droplet formation prior to staining. An increase in the number and intensity of fluorescent puncta would confirm that the dye is specifically labeling lipid droplets.

G Cell Culture Cells on glass-bottom dish Washing Wash with PBS Cell Culture->Washing Staining Incubate with BODIPY 493/503 (1-2 µM, 15-30 min) Washing->Staining Imaging Fluorescence Microscopy Washing->Imaging Staining->Washing

Workflow for staining lipid droplets with BODIPY 493/503.

Conclusion: Making an Informed Choice

The selection between julolidine-based probes and BODIPY dyes is a strategic decision that should be guided by the specific research question.

  • For researchers interested in probing the dynamic biophysical properties of the cellular environment , such as changes in viscosity during cellular processes or in response to drug treatment, julolidine-based molecular rotors are the probes of choice. Their "turn-on" fluorescence provides a high signal-to-noise ratio for sensing these changes.

  • For applications requiring bright, stable, and specific labeling of cellular components for visualization, quantification, and tracking, BODIPY dyes offer a superior solution. Their robust photophysical properties and the vast library of available derivatives and conjugation chemistries make them an exceptionally versatile tool for a wide range of bioimaging applications.

Ultimately, a thorough understanding of the strengths and weaknesses of each class of dye, as outlined in this guide, will empower researchers to select the optimal tool for their experimental needs, leading to more robust and insightful scientific discoveries.

References

  • BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. [Link][1][2]

  • BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. [Link][1][2]

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  • Photoactivatable BODIPYs for Live-Cell PALM. MDPI. [Link]

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  • Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. PMC - NIH. [Link][14]

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A Comparative Guide to the Cross-Reactivity of 9-Julolidine Boronic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective and sensitive analytical tools is paramount. Fluorescent chemosensors, particularly those based on boronic acids, have emerged as powerful tools for the detection of biologically relevant diol-containing molecules such as saccharides.[1][2] Among the various fluorophores employed, 9-Julolidine derivatives have garnered attention due to their favorable photophysical properties, including high fluorescence quantum yields and environmental sensitivity. This guide provides an in-depth comparison of the cross-reactivity of a hypothetical 9-Julolidine boronic acid-based sensor, supported by illustrative experimental data and detailed protocols to empower your research and development endeavors.

The Sensing Mechanism: A Symphony of Molecular Interactions

At the heart of these sensors lies the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in target analytes like glucose and fructose.[3][4] This binding event modulates the electronic properties of the 9-Julolidine fluorophore, leading to a detectable change in its fluorescence emission. A common mechanism underpinning this process is Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom of the julolidine can quench the fluorescence of the excited fluorophore. Upon binding with a diol, the Lewis acidity of the boron center increases, strengthening the B-N bond and inhibiting the PET process, which in turn "switches on" the fluorescence.

Below is a diagram illustrating the PET-based sensing mechanism.

Sensing_Mechanism cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Bound State (Fluorescence ON) Sensor_Unbound 9-Julolidine-B(OH)₂ PET Photoinduced Electron Transfer Sensor_Unbound->PET Excitation Sensor_Bound 9-Julolidine-Boronate Ester Sensor_Unbound->Sensor_Bound + Analyte Fluorescence_OFF Fluorescence Quenched PET->Fluorescence_OFF No_PET PET Inhibited Sensor_Bound->No_PET Excitation Fluorescence_ON Fluorescence Emission No_PET->Fluorescence_ON Analyte Diol-containing Analyte (e.g., Glucose) Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Sensor and Analyte Stock Solutions B Calibrate Spectrofluorometer A->B C Determine Optimal Excitation and Emission Wavelengths B->C D Measure Baseline Fluorescence (Sensor in Buffer) C->D E Titrate with Target Analyte (e.g., Glucose) D->E F Titrate with Interferents D->F G Plot Fluorescence Intensity vs. Concentration E->G F->G H Calculate Selectivity Coefficients G->H I Generate Comparison Tables and Figures H->I

Caption: Experimental workflow for assessing the cross-reactivity of a fluorescent sensor.

Step-by-Step Procedure
  • Preparation of Working Solutions:

    • Prepare a working solution of the this compound sensor (e.g., 10 µM) in PBS buffer.

    • Prepare a series of dilutions for the target analyte and each potential interferent from their respective stock solutions in PBS buffer.

  • Determination of Optimal Wavelengths:

    • Record the excitation and emission spectra of the sensor in the presence of a saturating concentration of the target analyte to determine the optimal excitation (λex) and emission (λem) wavelengths.

  • Fluorescence Measurements:

    • To a quartz cuvette containing the sensor working solution, add aliquots of the target analyte stock solution to achieve a range of final concentrations (e.g., 0-20 mM for glucose).

    • After each addition, gently mix and allow the solution to equilibrate for a specified time (e.g., 2 minutes) before recording the fluorescence intensity at the predetermined λem.

    • Repeat this process for each potential interferent, using the same range of concentrations.

  • Data Analysis:

    • Correct the fluorescence readings for any dilution effects.

    • Plot the fluorescence intensity as a function of the analyte/interferent concentration.

    • The selectivity coefficient (K) can be calculated using the ratio of the slopes of the linear portion of the calibration curves for the interferent and the target analyte.

Conclusion and Future Perspectives

This compound-based sensors offer a promising platform for the development of highly sensitive fluorescent probes for biological diols. However, a thorough understanding and rigorous evaluation of their cross-reactivity are indispensable for their successful application in complex biological and clinical samples. The illustrative data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers in this field.

Future advancements in this area will likely focus on the rational design of novel boronic acid receptors with enhanced selectivity for specific saccharides. [1]This may involve the synthesis of sensors with multiple recognition sites, the incorporation of chiral elements, and the use of advanced computational modeling to predict binding affinities. By addressing the challenge of cross-reactivity, the full potential of these powerful analytical tools can be realized in a wide range of applications, from disease diagnostics to drug discovery.

References

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  • Novel selective “on-off” fluorescence sensor based on Julolidine hydrazone-Al3+ complex for Cu2+ ion: DFT study. ResearchGate. [Link]

  • Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. ACS Publications. [Link]

  • Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]

  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. ResearchGate. [Link]

  • Overcoming the Limits of Cross-Sensitivity: Pattern Recognition Methods for Chemiresistive Gas Sensor Array. Nano-Micro Letters. [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]

  • Recognition and sensing of various species using boronic acid derivatives. RSC Publishing. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health. [Link]

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  • On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding. PubMed Central. [Link]

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. National Institutes of Health. [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. PubMed Central. [Link]

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  • Ultrasensitive quantification of endogenous brassinosteroids in milligram fresh plant with a quaternary ammonium derivatization reagent by pipette-tip solid-phase extraction coupled with ultra-high-performance liquid chromatography tandem mass spectrometry. ScienceDirect. [Link]

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  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. ACS Publications. [Link]

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literature review of 9-Julolidine boronic acid applications and performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications and Performance of 9-Julolidine Boronic Acid

Introduction: A Tale of Two Moieties

In the landscape of modern chemical tools, this compound emerges as a molecule of significant interest, embodying a powerful synergy between two distinct and highly functional chemical entities. At its core, it features the julolidine ring system, a rigid, planar N-heterocycle renowned for its potent fluorescence and strong electron-donating properties.[1][2] This inherent photophysical character makes it an exceptional building block for fluorescent probes and materials.[2][3] Fused to this is the boronic acid group (-B(OH)₂), a versatile functional group celebrated for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and its unique ability to form reversible covalent bonds with diols, such as those found in saccharides.[4][5][6][7]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the applications and performance of this compound. We will move beyond a simple catalog of uses to explore the underlying chemical principles that govern its performance, compare it with relevant alternatives, and provide actionable experimental protocols.

Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₆BNO₂, is a solid compound typically appearing light-red to brown.[8] Its structure integrates the electron-rich, conjugated system of julolidine with the Lewis acidic boron center.[9][10] This combination is critical; the nitrogen atom's lone pair in the julolidine moiety can donate electron density into the aromatic ring, influencing the reactivity of the boronic acid group and modulating the molecule's photophysical properties.

PropertyValueSource
CAS Number 391248-18-3[8][11]
Molecular Formula C₁₂H₁₆BNO₂[8][11]
Molecular Weight 217.08 g/mol [12]
Appearance Light-red to Brown Solid[8]
pKa 8.91 ± 0.20 (Predicted)[8]

Core Application I: Fluorescent Sensing of Saccharides

The primary application space for this compound is in the development of fluorescent sensors, particularly for biologically relevant diols like glucose.

Mechanism of Action

The sensing mechanism leverages the dual functionality of the molecule. Boronic acids are Lewis acids that reversibly bind with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[13] This interaction is the recognition event. The julolidine moiety acts as the signaling unit. The fluorescence of julolidine derivatives is often sensitive to changes in the local electronic environment. When the boronic acid group binds to a saccharide, the hybridization of the boron atom changes from sp² to sp³, altering the electronic properties of the entire molecule. This can lead to a "turn-on" or "turn-off" fluorescent response through mechanisms like Photoinduced Electron Transfer (PET).

Caption: PET-based sensing mechanism for this compound.

Performance Comparison

The performance of a fluorescent sensor is judged by its sensitivity, selectivity, and optical properties. While specific quantitative data for this compound is not extensively published, we can compare its expected properties to other common fluorescent boronic acid scaffolds.

Sensor ScaffoldTypical Ex/Em (nm)Key AdvantagesKey Disadvantages
Anthracene-based ~380 / ~420High quantum yield, well-studied PET mechanism.[14]Short excitation wavelength can cause cell damage and autofluorescence.
Pyrene-based ~340 / ~380 (monomer), ~470 (excimer)Ratiometric sensing potential (monomer vs. excimer emission).[15]Complex response, often requires careful linker design.
Coumarin-based ~350 / ~450Good photostability, tunable properties.[15]Can be pH-sensitive, potentially interfering with measurements.
Julolidine-based (Predicted) ~450-500 / ~500-550Longer excitation wavelength reduces background, high brightness.[2][3]Synthesis can be more complex than simpler arylboronic acids.

The key advantage of the julolidine scaffold is its potential for longer-wavelength excitation and emission, which is highly desirable for biological imaging to minimize cellular autofluorescence and light scattering.

Core Application II: Suzuki-Miyaura Cross-Coupling

Boronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming C-C bonds.[5][6]

Role and Performance

In this reaction, the organic group from the boronic acid is transferred to the palladium center in a key step called transmetalation.[6] The efficiency of this step is critical for the overall reaction yield.

Suzuki_Cycle pd0 Pd(0)L₂ pdrx R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdrx R¹-X Oxidative Addition pdtrans [R¹-Pd(II)L₂-OR²] Transmetalation Intermediate pdrx->pdtrans center pdtrans->center Reductive Elimination product R¹-R² center->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This compound serves as a partner for coupling the julolidine moiety onto other molecules. The electron-rich nature of the julolidine ring can facilitate the transmetalation step, potentially allowing for milder reaction conditions compared to electron-deficient boronic acids.[7] However, a significant challenge with many functionalized boronic acids is their propensity to decompose under harsh basic conditions via protodeboronation.[16]

Comparison with Alternatives
Boronic AcidTypical Coupling PartnerAdvantageCommon Issue
Phenylboronic acid Aryl halidesCommercially available, inexpensive, robust.Lacks functionality for further derivatization.
Heteroaryl boronic acids Aryl/vinyl halidesIntroduces important pharmacophores.Often prone to protodeboronation, requiring careful condition optimization.[16]
Pinacol Boronic Esters (BPin) Aryl/vinyl halidesMore stable to purification and storage than boronic acids.[16]Lower atom economy; requires an extra synthetic step.
This compound Aryl/vinyl halidesIntroduces a fluorescent tag in a single step.Stability under various basic conditions needs to be empirically determined.

Researchers would choose this compound not for its cost-effectiveness, but for its specific function: to install a fluorescent, electron-rich moiety onto a target structure in a convergent manner.

Experimental Protocols

The following protocols are generalized starting points, grounded in established methodologies for boronic acids.[16] Optimization is crucial for specific substrates.

Protocol 1: General Procedure for Fluorescent Glucose Sensing

This protocol describes a self-validating system to test the response of this compound to glucose.

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol). Causality: A concentrated stock allows for minimal addition of organic solvent to the final aqueous buffer, which could otherwise affect fluorescence.

    • Prepare a 1 M stock solution of D-Glucose in a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.4). Causality: pH is critical. The boronic acid-diol interaction is pH-dependent, with stable ester formation typically occurring at pH values above the boronic acid's pKa.

  • Titration Experiment:

    • In a series of cuvettes, add the buffer solution.

    • Add a fixed amount of the this compound stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 10 µM).

    • Add varying amounts of the glucose stock solution to create a concentration gradient (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM, 50 mM). Ensure the final volume in each cuvette is the same.

    • Incubate the solutions for 15 minutes at room temperature to allow the binding equilibrium to be reached.

  • Spectroscopic Measurement:

    • Measure the fluorescence emission spectrum for each sample using a spectrofluorometer. Excite the sample at the absorption maximum of the julolidine chromophore (determine this experimentally, expected ~450-500 nm).

    • Plot the fluorescence intensity at the emission maximum as a function of glucose concentration.

  • Data Analysis:

    • A positive response will show an increase in fluorescence with increasing glucose concentration. Analyze the data using a suitable binding isotherm (e.g., Hill plot) to determine the binding constant (Kₐ).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of this compound with an aryl bromide.

  • Reagent Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk flask under Argon or Nitrogen, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Causality: An excess of the boronic acid is used to drive the reaction to completion. The catalyst must be handled under inert gas to prevent oxidation of the active Pd(0) species.[16]

  • Solvent and Base Addition:

    • Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water). Causality: Water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[16]

    • Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq). Causality: The base is crucial for activating the boronic acid into the more nucleophilic 'ate' complex required for transmetalation.[16][17]

  • Reaction Execution:

    • Heat the reaction mixture with stirring to a temperature between 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and brine to remove the base and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

Conclusion and Future Outlook

This compound stands as a specialized chemical reagent whose value lies in the potent combination of the julolidine fluorophore and the versatile boronic acid handle. While not a bulk chemical, it is a high-value building block for specific, function-driven applications.

  • In Sensing: Its primary promise is in the development of long-wavelength fluorescent sensors for saccharides, which could find use in continuous glucose monitoring systems or as tools for studying glycobiology.[14][15] Future work should focus on quantifying its binding affinities for various saccharides and its performance in complex biological media.

  • In Materials Science: As a building block in Suzuki coupling, it enables the straightforward synthesis of fluorescent materials. These could be incorporated into organic light-emitting diodes (OLEDs), fluorescent polymers, or molecular rotors for viscosity sensing.[2]

The main challenge remains the limited commercial availability and the need for more extensive characterization in the scientific literature. However, for researchers needing to introduce a bright, long-wavelength fluorophore with a reactive handle for either covalent coupling or dynamic sensing, this compound represents a compelling and powerful option.

References

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2006). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. Retrieved from [Link]

  • MolecularCloud. (2026). A Comprehensive Overview of Boronic Acids & Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 9-Julolidine Carboxaldehyde. Retrieved from [Link]

  • Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • MDPI. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Retrieved from [Link]

  • Wikidata. (2025). This compound. Retrieved from [Link]

  • ResearchGate. (2026). Exploring the mechanism of fluorescence quenching in two biologically active boronic acid derivatives using Stern-Volmer kinetics. Retrieved from [Link]

  • MDPI. (2026). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • Boronina. (n.d.). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Retrieved from [Link]

  • RSC Publishing. (n.d.). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • NIH. (n.d.). Molecular Boronic Acid-Based Saccharide Sensors. Retrieved from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (2026). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Retrieved from [Link]

  • RSC Publishing. (2023). Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Retrieved from [Link]

  • NIH. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]

  • University of Bath. (2010). Diol appended quenchers for fluorescein boronic acid. Retrieved from [Link]

  • ResearchGate. (2007). ORGN 93-The effect of boronic acid pKa on fluorescence quenching and glucose sensing performance of viologen-based boronic acids with pyranine. Retrieved from [Link]

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Assessing the Biocompatibility of 9-Julolidine Boronic Acid for In Vivo Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of in vivo imaging, the demand for highly sensitive and specific fluorescent probes is paramount. 9-Julolidine boronic acid has emerged as a promising candidate for the detection of reactive oxygen and nitrogen species (RONS), particularly peroxynitrite (ONOO⁻), a key mediator in a multitude of pathological conditions. However, before any new probe can be confidently adopted for in vivo applications, a thorough assessment of its biocompatibility is not just a recommendation but a necessity.

This guide provides a comprehensive framework for evaluating the biocompatibility of this compound. As a Senior Application Scientist, my aim is to equip you with not only the "how" but also the "why" behind the essential experimental workflows. While direct and extensive biocompatibility data for this compound is not yet prevalent in publicly accessible literature, this guide will provide a robust comparative analysis against a relevant alternative, JQMe, a near-infrared julolidine-based probe for mitochondrial peroxynitrite. We will delve into the foundational principles of biocompatibility testing, provide detailed experimental protocols, and present a logical pathway for a comprehensive risk assessment.

The Chemistry of Detection: Understanding this compound

This compound's utility as a fluorescent probe stems from the synergistic interplay of its two key functional moieties: the julolidine fluorophore and the boronic acid reactive site. The julolidine structure provides a rigid, electron-rich aromatic system that can exhibit strong fluorescence. The boronic acid group acts as a specific trigger. In the presence of peroxynitrite, the boronic acid is cleaved, leading to a modulation of the electronic properties of the julolidine fluorophore and a corresponding change in its fluorescence emission. This "turn-on" or "turn-off" response allows for the detection and imaging of peroxynitrite in biological systems.[1][2]

dot graph "Sensing_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Probe [label="this compound\n(Low/No Fluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; ONOO [label="Peroxynitrite (ONOO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Oxidative Cleavage\nof Boronic Acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fluorescent Product\n(High Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Probe -> Reaction [label="Reacts with"]; ONOO -> Reaction; Reaction -> Product [label="Results in"]; } caption: "Sensing mechanism of boronic acid probes for peroxynitrite."

A Comparative Look: this compound vs. JQMe

To provide a practical context for evaluation, we will compare the known properties of a similar probe, JQMe, a near-infrared (NIR) julolidine-based fluorescent probe designed to monitor mitochondrial peroxynitrite.[3] This comparison will highlight the key performance indicators that should be assessed for this compound.

FeatureThis compound (Hypothetical/To Be Determined)JQMe (A Near-Infrared Julolidine-Based Probe)[3]
Target Analyte Peroxynitrite (ONOO⁻)Mitochondrial Peroxynitrite (ONOO⁻)
Emission Wavelength To be determined706 nm (NIR)
Sensing Mechanism "On-Off" fluorescence response"On-Off" fluorescence response
Stokes Shift To be determined106 nm
Limit of Detection To be determined6.5 nM
Response Time To be determined< 5 minutes
Biocompatibility Data Not readily availableDemonstrated low cytotoxicity in living cells for imaging studies

This table underscores the critical data points that need to be experimentally determined for this compound to ascertain its suitability for in vivo imaging.

The Pillars of Biocompatibility Assessment

A comprehensive biocompatibility assessment for an in vivo imaging agent rests on three fundamental pillars: in vitro cytotoxicity, genotoxicity, and in vivo toxicity. The international standard ISO 10993 provides a framework for the biological evaluation of medical devices, and its principles are highly relevant for imaging probes.

dot graph "Biocompatibility_Assessment_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Cytotoxicity\n(MTT, Neutral Red)", fillcolor="#FBBC05", fontcolor="#202124"]; Genotoxicity [label="Genotoxicity\n(Comet Assay, Micronucleus Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Toxicity\n(Acute, Sub-chronic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="Biocompatible for In Vivo Imaging?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> InVitro; InVitro -> Genotoxicity; Genotoxicity -> InVivo; InVivo -> Decision; } caption: "Workflow for biocompatibility assessment."

In Vitro Cytotoxicity: The First Line of Defense

In vitro cytotoxicity assays are rapid and cost-effective methods to assess the potential of a compound to cause cell death or damage. These assays are crucial for determining a safe concentration range for subsequent experiments.

Experimental Protocols:

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (the solvent used to dissolve the probe).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

b) Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, replace the medium with a medium containing neutral red (50 µg/mL) and incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destaining solution (50% ethanol, 1% acetic acid in water) to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control.

Genotoxicity Assessment: Protecting the Genome

Genotoxicity assays are designed to detect compounds that can cause DNA damage, which can lead to mutations and potentially cancer.

Experimental Protocols:

a) Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

Protocol:

  • Cell Treatment: Treat cells with this compound at non-cytotoxic concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

b) In Vitro Micronucleus Assay

This assay detects the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Protocol:

  • Cell Treatment: Treat cells with this compound for a period that allows for at least one cell division.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

In Vivo Toxicity: The Whole-Organism Perspective

In vivo studies are essential to understand the systemic effects of the imaging probe, including its biodistribution, clearance, and potential organ toxicity. These studies should be conducted in accordance with ethical guidelines for animal research. A preliminary study in a small animal model like zebrafish can provide initial insights into developmental toxicity and acute toxicity before moving to rodent models.[4]

Experimental Protocol: Acute and Sub-Chronic Toxicity in Rodents

Protocol:

  • Animal Model: Use healthy adult mice or rats.

  • Dose Administration: For acute toxicity, administer a single dose of this compound via the intended route of administration for imaging (e.g., intravenous injection). For sub-chronic toxicity, administer repeated doses over a period of 28 days. Use a range of doses, including a vehicle control. A study on various boronic acids suggested that many have low acute toxicity, with high doses (>100 mg/kg) required to induce toxic effects.[5]

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in weight, behavior, and overall health.

  • Blood and Tissue Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Harvest major organs (liver, kidneys, spleen, lungs, heart, brain) for histopathological examination.

  • Biodistribution: For imaging agents, it is crucial to determine their distribution and clearance from the body. This can be achieved by measuring the fluorescence signal in different organs at various time points after administration.

Conclusion and Future Directions

The journey of a fluorescent probe from the bench to preclinical and clinical applications is paved with rigorous safety and efficacy evaluations. While this compound shows promise as a tool for studying peroxynitrite-mediated pathologies, a comprehensive assessment of its biocompatibility is a non-negotiable prerequisite. The lack of specific published data for this compound highlights a critical gap that needs to be filled through systematic investigation.

This guide provides a roadmap for researchers to navigate the essential biocompatibility assessments. By following these protocols and principles, the scientific community can confidently evaluate not only this compound but also other novel imaging agents, ensuring that these powerful tools for discovery are also safe for in vivo use. The path forward requires a concerted effort to generate and share this vital biocompatibility data to accelerate the translation of promising imaging technologies from the laboratory to the clinic.

References

  • A near-infrared julolidine probe for visualization of mitochondrial peroxynitrite in living cells. Organic & Biomolecular Chemistry.

  • Recent Progress of Near-Infrared Fluorescence in vivo Bioimaging in the Second and Third Biological Window. Journal of the Pharmaceutical Society of Japan.

  • Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging. RSC Publishing.

  • A Chemiluminescent Probe for Imaging Peroxynitrite in Inflammatory Cells and Tissues. Analytical Chemistry.

  • In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots. PMC.

  • Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry.

  • In vivo near-infrared fluorescence imaging. ResearchGate.

  • Structure–property analysis of julolidine-based nonlinear optical chromophores for the optimization of microscopic and macroscopic nonlinearity. RSC Publishing.

  • Recent advances on fluorescent biomarkers of near-infrared quantum dots for in vitro and in vivo imaging. PMC.

  • Synthesis, Photophysical and Electronic Properties of a D-π-A Julolidine-Like Pyrenyl-o-Carborane. PubMed.

  • Synthesis, Photophysical and Electronic Properties of a D‐π‐A Julolidine‐Like Pyrenyl‐o‐Carborane. ResearchGate.

  • A near-infrared julolidine probe for visualization of mitochondrial peroxynitrite in living cells. Organic & Biomolecular Chemistry.

  • Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging. NIH.

  • Selective Fluorescent Detection of RNA in Living Cells by Using Imidazolium-Based Cyclophane. ResearchGate.

  • Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. NIH.

  • Fluorescent probe for the imaging of superoxide and peroxynitrite during drug-induced liver injury. PMC.

  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. NIH.

  • Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. PubMed.

  • Synthesis of a julolidine derivative, and its use for the functionalization of an azabisphosphonate dendron. ResearchGate.

  • Synthesis of julolidine. ResearchGate.

  • Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. PMC.

  • Bioluminescent detection of peroxynitrite with a boronic acid-caged luciferin. PMC.

  • Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. MDPI.

  • Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics (RSC Publishing).

  • Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. NIH.

  • Developing a Julolidine-Fluorescein-Based Hybrid as a Highly Sensitive Fluorescent Probe for Sensing and Bioimaging Cysteine in Living Cells. PubMed.

  • Fluorescent Probes of the Apoptolidins and their Utility in Cellular Localization Studies. NIH.

  • Julolidine-fused biscoumarin derivatives as emitters for solution-processable electroluminescent devices. ResearchGate.

  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Publications.

  • Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. ResearchGate.

  • Julolidine-labelled fluorinated block copolymers for the development of two-layer films with highly sensitive vapochromic response. ResearchGate.

  • The evaluation of reactive textile dyes regarding their potential to cause organ-specific cyto- and geno-toxicity. ecotox brasil.

  • Genotoxicity of lipid oxidation compounds. PubMed.

  • Toxicity of Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides: Cytotoxic, Oxidative, Genotoxic, and Embryotoxic Perspectives. PubMed Central.

  • Boronic acid functionalized of covalent organic framework for high performance capture of trace phthalates. PubMed.

  • Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. PubMed.

  • Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines. NIH.

  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. MDPI.

  • Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. PMC.

  • Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. PMC.

  • Intracellular Accumulation as an Indicator of Cytotoxicity to Screen Hepatotoxic Components of Chelidonium majus L. by LC–MS/MS. MDPI.

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A Critical Evaluation of 9-Julolidine Boronic Acid as a Molecular Rotor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular mechanics and materials science, viscosity is a fundamental parameter that governs diffusion, reaction kinetics, and molecular interactions. Fluorescent molecular rotors have emerged as indispensable tools for probing microviscosity in a non-invasive and spatiotemporally resolved manner. This guide provides a critical evaluation of a potential but underexplored molecular rotor, 9-Julolidine boronic acid, by comparing its predicted performance with established alternatives, namely the archetypal 9-(dicyanovinyl)julolidine (DCVJ) and the versatile BODIPY-based rotors.

The Principle of Molecular Rotors and the Förster-Hoffmann Equation

Fluorescent molecular rotors are a class of fluorophores whose fluorescence quantum yield is highly dependent on the viscosity of their local environment.[1] Upon photoexcitation, these molecules can relax to the ground state via two competing pathways: radiative decay (fluorescence) or non-radiative decay through intramolecular rotation.[2] In low-viscosity environments, intramolecular rotation is facile, providing an efficient non-radiative decay channel and leading to low fluorescence. As viscosity increases, this intramolecular rotation is hindered, which in turn enhances the fluorescence quantum yield.[1]

This relationship is mathematically described by the Förster-Hoffmann equation:

log(Φf) = C + x log(η)

or, as fluorescence intensity (I) is proportional to the quantum yield (Φf):

log(I) = C + x log(η)

where:

  • I is the fluorescence intensity

  • η is the viscosity

  • C is a constant dependent on the probe concentration and instrumental setup

  • x is a dye-dependent constant that reflects the sensitivity of the rotor to viscosity changes.[2][3]

A higher 'x' value signifies greater sensitivity to viscosity. The theoretical maximum for 'x' is 0.66, assuming de-excitation occurs predominantly via intramolecular rotation.[4]

In Focus: this compound

This compound is a derivative of the julolidine fluorophore, a rigidified aniline analogue known for its strong electron-donating properties and its use in various fluorescent probes.[5] The boronic acid moiety is a well-known functional group used in chemical sensors, particularly for the recognition of saccharides.[6]

The Julolidine Core: A Foundation for Viscosity Sensing

The julolidine moiety is a common structural motif in molecular rotors, most notably in 9-(dicyanovinyl)julolidine (DCVJ).[7] The rigid, planar structure of the julolidine group serves as an excellent electron donor and a stable stator part of the rotor. The fluorescence of julolidine-based dyes is highly sensitive to the polarity and viscosity of the microenvironment.[8]

The Boronic Acid Group: A Functional Moiety

The boronic acid group (-B(OH)2) is a Lewis acid that can form reversible covalent bonds with diols, a feature widely exploited in glucose sensors.[6] In the context of a molecular rotor, the boronic acid group could offer several advantages:

  • Targeting Capability: The ability to bind to diol-containing biomolecules, such as glycoproteins and cell surface glycans, could enable targeted viscosity measurements in specific cellular microdomains.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the boronic acid could influence the intramolecular charge transfer (ICT) character of the excited state, potentially affecting the sensitivity and spectral properties of the rotor.

  • Aqueous Solubility: The hydrophilic nature of the boronic acid group might improve the water solubility of the probe, which is a common challenge with many organic fluorophores.[7]

However, the presence of the boronic acid group also introduces potential complexities. Boronic acids can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, with the pKa of this equilibrium being around 9.[6] This pH sensitivity could influence the fluorescence properties of the rotor, potentially confounding viscosity measurements in environments with fluctuating pH.

Comparative Analysis: this compound vs. Established Rotors

To critically evaluate the potential of this compound, we compare its predicted characteristics with those of two well-established classes of molecular rotors: DCVJ and BODIPY-based rotors.

FeatureThis compound (Predicted)9-(dicyanovinyl)julolidine (DCVJ)BODIPY-Based Rotors
Structure Julolidine core with a boronic acid group at the 9-position.Julolidine core with a dicyanovinyl group at the 9-position.Boron-dipyrromethene core, typically with a rotatable aryl group at the meso-position.
Excitation/Emission (nm) Likely in the blue-green region, similar to other julolidine derivatives.~450 / ~500Tunable from green to near-infrared through chemical modification.
Viscosity Sensitivity (x) Unknown, but potentially high due to the julolidine core.High (typically 0.4-0.6).[2]Moderate to high, tunable by modifying the rotor and stator components.
Quantum Yield Expected to be low in low-viscosity media and increase significantly with viscosity.Low in non-viscous solvents, with a large dynamic range.Generally higher than julolidine-based rotors, offering brighter signals.
Photostability Likely moderate, similar to other julolidine dyes.Moderate; can be susceptible to photobleaching in prolonged imaging.Generally high, a key advantage of the BODIPY core.
Advantages - Potential for targeted viscosity sensing via boronic acid-diol interactions.- Potentially improved aqueous solubility.- Well-characterized and widely used as a benchmark.- High sensitivity to viscosity.- High tunability of photophysical properties.- High photostability and quantum yields.- Amenable to fluorescence lifetime imaging (FLIM).
Disadvantages - Lack of experimental data.- Potential sensitivity to pH.- Synthesis may not be straightforward.- Sensitivity to solvent polarity.- Limited water solubility.[7]- Relatively broad emission spectrum.- Synthesis can be multi-step and complex.- Can exhibit sensitivity to temperature and polarity.

Experimental Protocols

While a specific protocol for this compound is not available, the following general methodologies can be adapted for its characterization and comparison with other molecular rotors.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound would involve the conversion of a suitable julolidine precursor, such as 9-formyljulolidine, to the corresponding boronic acid. This could potentially be achieved via a pinacol boronate ester intermediate. A general procedure for the synthesis of aryl boronic acids from aldehydes is as follows:

  • Protection of the aldehyde: The aldehyde group of 9-formyljulolidine is first protected, for example, as a diethyl acetal.

  • Lithiation and borylation: The protected julolidine is then lithiated at the 9-position using a strong base like n-butyllithium, followed by reaction with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester.

  • Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to yield the desired this compound.

Characterization of Viscosity-Dependent Fluorescence

Objective: To determine the viscosity sensitivity ('x' value) of a molecular rotor.

Materials:

  • Molecular rotor stock solution (e.g., 1 mM in DMSO).

  • A series of solvents with known viscosities (e.g., methanol-glycerol mixtures of varying compositions).

  • Spectrofluorometer.

Procedure:

  • Prepare a series of solutions of varying viscosity: Prepare a set of methanol-glycerol mixtures with glycerol percentages ranging from 0% to 99%. The viscosity of these mixtures is well-documented and can be found in the literature.

  • Prepare sample solutions: Add a small aliquot of the molecular rotor stock solution to each methanol-glycerol mixture to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of DMSO from the stock solution is minimal (e.g., <1%).

  • Acquire fluorescence spectra: For each sample, acquire the fluorescence emission spectrum using a spectrofluorometer. Use an excitation wavelength close to the absorption maximum of the dye.

  • Data analysis: a. Plot the maximum fluorescence intensity (I) as a function of viscosity (η). b. To determine the 'x' value, plot log(I) versus log(η). c. Perform a linear regression on the data points. The slope of the resulting line is the viscosity sensitivity 'x'.[3]

Visualizing the Concepts

Mechanism of a Julolidine-Based Molecular Rotor

molecular_rotor_mechanism cluster_viscosity Viscosity Effect S0 Ground State (S0) Planar Conformation S1_LE Excited State (S1) Locally Excited (LE) S0->S1_LE Photoexcitation (hν) S1_TICT Twisted Intramolecular Charge Transfer (TICT) State S1_LE->S1_TICT Intramolecular Rotation Deexcitation Ground State (S0) S1_LE->Deexcitation Fluorescence (hν') S1_TICT->Deexcitation Non-radiative Decay Low_Viscosity Low Viscosity: Rotation is fast, non-radiative decay dominates High_Viscosity High Viscosity: Rotation is hindered, fluorescence is enhanced

Caption: Mechanism of a julolidine-based molecular rotor.

Experimental Workflow for Viscosity Sensing

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Solvents Prepare solvent mixtures of known viscosity (η) Probe Prepare dilute solutions of the molecular rotor Solvents->Probe Spectrofluorometer Acquire fluorescence emission spectra Probe->Spectrofluorometer Intensity Record maximum fluorescence intensity (I) Spectrofluorometer->Intensity Plotting Plot log(I) vs. log(η) Intensity->Plotting Regression Perform linear regression Plotting->Regression Result Slope = Viscosity Sensitivity (x) Regression->Result

Caption: Experimental workflow for determining the viscosity sensitivity of a molecular rotor.

Conclusion and Future Outlook

This compound presents an intriguing, albeit uncharacterized, candidate for a new class of molecular rotors. Its potential for targeted viscosity sensing through the boronic acid moiety is a significant advantage that warrants further investigation. However, the lack of experimental data necessitates a thorough characterization of its photophysical properties, viscosity sensitivity, and potential pH dependence.

For researchers seeking a well-established and highly sensitive molecular rotor, DCVJ remains a reliable choice, particularly for fundamental studies. For applications requiring high photostability, tunable spectral properties, and compatibility with advanced imaging techniques like FLIM, BODIPY-based rotors are the current state-of-the-art.

The development and characterization of this compound and similar derivatives could pave the way for a new generation of "smart" molecular rotors capable of not only reporting on the mechanical properties of their environment but also targeting specific biological structures and processes. Future research should focus on the synthesis and comprehensive photophysical evaluation of this promising compound to unlock its full potential in the fields of cell biology, materials science, and drug delivery.

References

  • Chakraborty, N., Silswal, A., & Koner, A. L. (2024). Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics, 3(2), 585-598. [Link]

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Sources

Safety Operating Guide

A Guide to the Safe Disposal of 9-Julolidine Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted with the highest standards of safety and environmental responsibility. 9-Julolidine boronic acid is a valuable reagent in synthetic chemistry; however, its disposal requires meticulous attention to detail to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste, grounded in established safety principles.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance.[1] It is known to cause skin and eye irritation.[2] Therefore, all waste contaminated with this compound must be treated as hazardous.

Key Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₆BNO₂[2]
Molecular Weight217.07 g/mol [2]
AppearanceLight-red to Brown Solid[2]
Melting Point169.75 °C[1]
Boiling Point475.4 °C at 760 mmHg[1][3]
Flash Point241.3 °C[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a robust selection of PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical waste.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, such as rinsing glassware, a full-face shield should be worn over the goggles.[1][4][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[1][4][5][6]

  • Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities of waste or during spill clean-up, a chemical-resistant apron is recommended.[1][4][7]

  • Respiratory Protection: All handling of solid this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[4][8] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator should be used.[1][6][9]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for chemical waste disposal is containment and segregation. Never mix boronic acid waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[10][11] Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.[12]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_final Final Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Hood Work in a Chemical Fume Hood SolidWaste Solid Waste (Unused chemical, contaminated paper, gloves) SolidContainer Labelled, Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer  Collect in LiquidWaste Liquid Waste (Reaction mixtures, solvent rinses) LiquidContainer Labelled, Sealed Liquid Hazardous Waste Container LiquidWaste->LiquidContainer  Collect in Storage Store in Designated Secondary Containment Area SolidContainer->Storage LiquidContainer->Storage Pickup Arrange for Pickup by EHS or Licensed Waste Contractor Storage->Pickup

Caption: Disposal workflow for this compound.

Protocol Details:

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, including unused reagent, contaminated weighing paper, and used gloves or wipes, must be collected in a dedicated hazardous waste container.[11]

    • Liquid Waste: Solutions containing this compound, such as reaction mixtures or solvent rinses, must be collected in a separate, clearly labeled container for liquid hazardous waste.[11]

    • Sharps Waste: Needles, syringes, or broken glass contaminated with the chemical must be disposed of in a designated sharps container.[12][13]

  • Container Management:

    • Compatibility: Use only containers made of materials compatible with the waste. High-density polyethylene (HDPE) is generally a good choice for both solid and liquid waste.

    • Labeling: All waste containers must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., Irritant).[11]

    • Closure: Keep waste containers securely closed at all times, except when adding waste.[14] Do not overfill liquid waste containers; a good rule of thumb is to fill to no more than 75% capacity to allow for vapor expansion.[15]

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound must be decontaminated before disposal.

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[11] Subsequent rinses may also need to be collected, depending on your institution's specific guidelines.[11]

    • Once triple-rinsed and fully dry, deface the original label, and dispose of the container according to your facility's procedures for clean glassware or plastic.[11]

  • Storage and Collection:

    • Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area.[11]

    • Ensure secondary containment is used to capture any potential leaks.[14]

    • Follow your institution's procedures to schedule a pickup by the EHS department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill management is crucial.

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) PPE->Contain Collect Sweep/Scoop into Labelled Hazardous Waste Container Contain->Collect Decon Decontaminate Area with Soap and Water Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Emergency spill response for this compound.

Spill Clean-up Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[16][17]

  • Ventilate: Ensure the area is well-ventilated, preferably by closing the sash of a nearby fume hood.[18]

  • Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE.[18] For large spills, or if you are unsure, contact your institution's emergency response team.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation.[1][9] For a liquid spill, cover and contain it with an inert absorbent material like vermiculite, sand, or cat litter.[16][18][19] Work from the outside of the spill inward to prevent spreading.[17][19]

  • Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[1][17]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1][19] The cleaning materials must also be disposed of as hazardous waste.[17]

  • Report: Report the incident to your supervisor and EHS department.

By adhering to these procedures, you contribute to a culture of safety and ensure that your groundbreaking research does not come at the cost of personal or environmental health.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.